molecular formula C8H8ClNO B1281548 1-(4-Amino-2-chlorophenyl)ethanone CAS No. 72531-23-8

1-(4-Amino-2-chlorophenyl)ethanone

Cat. No.: B1281548
CAS No.: 72531-23-8
M. Wt: 169.61 g/mol
InChI Key: SFWDKRVMIBKYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWDKRVMIBKYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508441
Record name 1-(4-Amino-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72531-23-8
Record name 1-(4-Amino-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Amino-2-chlorophenyl)ethanone CAS number 72531-23-8

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering essential information about 1-(4-Amino -2-chlorophenyl)ethanone. My initial focus is on its chemical properties, synthesis, and research/drug development applications. Next, I plan to analyze the data I've gathered.

Defining the Scope

I'm now zeroing in on defining the scope for the in-depth guide. I'll structure it logically, beginning with an introduction and then diving into its physicochemical properties. I'll then cover detailed synthesis protocols and conclude with a discussion of its applications, especially in drug development. I am working on the experimental protocol.

Analyzing Key Aspects

I am now performing a detailed data analysis, focusing on spectroscopic data, solubility, and safety information to lay a foundation for the guide. Furthermore, I'm examining its role as an intermediate in creating more complex molecules, particularly pharmaceuticals. I am compiling experimental protocols and will structure the in-depth guide with this data. I have begun creating a DOT graph to visualize the synthetic process.

1-(4-Amino-2-chlorophenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Amino-2-chlorophenyl)ethanone (CAS: 72531-23-8)

Abstract

This compound, also known as 4-Amino-2-chloroacetophenone, is a substituted aromatic ketone of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring an acetophenone core functionalized with a nucleophilic amino group and an electron-withdrawing chloro group at strategic positions, renders it a versatile precursor for the synthesis of a wide array of complex molecules.[1] The strategic placement of these functional groups dictates its unique reactivity, allowing for selective transformations at the amino group, the carbonyl moiety, the aromatic ring, and the alpha-methyl group. This guide provides a comprehensive overview of its chemical and physical properties, a predictive analysis of its spectral characteristics, detailed synthesis protocols, and an exploration of its reactivity and potential applications, particularly in the synthesis of heterocyclic compounds and novel pharmaceutical scaffolds.[2][3] Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its application in synthetic chemistry. These characteristics influence reaction conditions, solvent selection, and purification methods.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 72531-23-8[ChemScene][4]
Molecular Formula C₈H₈ClNO[ChemScene][4]
Molecular Weight 169.61 g/mol [ChemScene][4]
IUPAC Name This compoundN/A
Synonyms 4-Amino-2-chloroacetophenone[ChemScene][4]
SMILES CC(=O)C1=C(C=C(C=C1)N)Cl[ChemScene][4]

Table 2: Physicochemical and Computed Properties

PropertyValueNotesSource
Appearance Solid (predicted)Based on similar substituted acetophenones.N/A
Melting Point Not availableExperimental data not found in public literature.N/A
Boiling Point Not availableExperimental data not found in public literature.N/A
Topological Polar Surface Area (TPSA) 43.09 ŲComputational prediction.[ChemScene][4]
LogP (Octanol/Water Partition Coeff.) 2.1248Computational prediction, indicates moderate lipophilicity.[ChemScene][4]
Hydrogen Bond Donors 1From the -NH₂ group.[ChemScene][4]
Hydrogen Bond Acceptors 2From the N atom and C=O oxygen.[ChemScene][4]
Rotatable Bonds 1The bond between the acetyl group and the aromatic ring.[ChemScene][4]

Spectral Analysis: A Predictive Framework

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet around δ 2.5 ppm. The aromatic region would be complex due to the substitution pattern. The proton ortho to the amino group (at C5) would be the most upfield, likely a doublet around δ 6.7-6.9 ppm. The proton ortho to the chloro group (at C3) would be a doublet at a more downfield position, perhaps δ 7.2-7.4 ppm. The proton between the amino and chloro groups (at C5) would appear as a doublet of doublets. The amine protons (-NH₂) would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbonyl carbon (-C=O) is expected to have the most downfield shift, typically >195 ppm. The aromatic carbons will appear between δ 115-150 ppm, with the carbon bearing the amino group (C4) being significantly shielded (upfield) and the carbon attached to the carbonyl group (C1) being deshielded (downfield). The methyl carbon (-CH₃) will be the most upfield signal, likely around δ 25-30 ppm.

  • Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 169. The presence of a chlorine atom will be confirmed by a characteristic M+2 peak at m/z 171, with an intensity approximately one-third that of the M⁺ peak. A prominent fragment would be the acylium ion [M-CH₃]⁺ at m/z 154, resulting from the loss of the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Two distinct N-H stretching bands for the primary amine are expected in the 3300-3500 cm⁻¹ region. A strong, sharp absorption for the carbonyl (C=O) stretch of the ketone will be present around 1660-1680 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and the C-Cl stretch will be observed in the fingerprint region, typically around 700-800 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a readily available precursor, 4-aminoacetophenone.[5] Its reactivity is governed by the interplay of its three primary functional groups.

Rationale and Synthesis Protocol

The most logical synthetic route is the selective chlorination of 4-aminoacetophenone. The amino group is a powerful activating, ortho-para director. Since the para position is blocked by the acetyl group, electrophilic attack is directed to the positions ortho to the amine (C3 and C5). To achieve selective mono-chlorination at the C2 position (which is ortho to the acetyl group and meta to the amino group), specialized chlorinating agents are necessary to overcome the directing effects of the powerful amino group.[6]

A reported method involves the in situ generation of a milder chlorinating agent.[5] For instance, the use of iodobenzene dichloride, generated from iodobenzene and chlorine gas, has been shown to be effective for the selective monochlorination of anilines.[5]

Protocol: Representative Synthesis of this compound Hydrochloride [6]

This protocol is based on analogous transformations and should be optimized for specific laboratory conditions.

  • Reagent Preparation: In a suitable reaction vessel protected from light, suspend 4-aminoacetophenone (1.0 equiv) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0°C.

  • Chlorination: Slowly add a solution of a selective chlorinating agent (e.g., a pre-formed or in situ generated N-chlorosuccinimide or a similar reagent, 1.1 equiv) while maintaining the temperature at 0°C. The choice of chlorinating agent is critical to favor chlorination at the position ortho to the acetyl group.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.

Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis.

G cluster_start Starting Material cluster_reagent Reagents cluster_product Product start 4-Aminoacetophenone product This compound start->product Electrophilic Aromatic Substitution reagent Selective Chlorinating Agent (e.g., Iodobenzene Dichloride) Dichloromethane (Solvent) reagent->start

Caption: Synthesis of this compound from 4-Aminoacetophenone.

Reactivity Profile

The unique substitution pattern of this compound provides multiple avenues for synthetic diversification:

  • Amino Group: The nucleophilic -NH₂ group is available for acylation, alkylation, diazotization (to form diazonium salts for subsequent Sandmeyer or coupling reactions), and condensation reactions.[7]

  • Carbonyl Group: The ketone functionality can undergo nucleophilic addition, reduction to a secondary alcohol, or condensation with active methylene compounds (e.g., Claisen-Schmidt condensation) to form chalcone-like structures.[7]

  • Aromatic Ring: The ring is moderately deactivated to further electrophilic substitution due to the chloro and acetyl groups, but the amino group still provides some activation.

  • Intramolecular Cyclization: The ortho-relationship between the chloro and acetyl groups, and the meta-relationship to the amine, makes this compound a valuable precursor for synthesizing heterocyclic systems like quinolines, benzodiazepines, and thiazoles.[3][6]

Applications in Research and Development

Substituted acetophenones are foundational building blocks in medicinal chemistry and materials science.[8][9] While specific applications of this compound are not extensively documented, its structure strongly suggests its utility as a key intermediate.

  • Pharmaceutical Scaffolds: Analogous amino-halo-acetophenones are crucial intermediates in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, and kinase inhibitors.[10][11] The scaffold of this compound is suitable for constructing inhibitors of enzymes like platelet-derived growth factor receptor β (PDGF-Rβ).[11]

  • Heterocyclic Synthesis: It is an ideal starting material for building complex heterocyclic frameworks. For example, it can be used to synthesize substituted quinolines via Friedländer annulation or related cyclization strategies.[7] It is also a precursor for triazole-containing compounds, which have shown a wide range of biological activities including antiviral, antibacterial, and anticancer properties.[12]

  • Materials Science: The chromophoric system of amino-acetophenones makes them useful in the development of dyes and pigments. Further derivatization can lead to materials with interesting optical or electronic properties.

Safety, Handling, and Storage

As a substituted aromatic amine and ketone, this compound requires careful handling. The following information is based on data for structurally similar compounds and general laboratory safety principles.

Table 3: Hazard Identification and Precautionary Statements (Based on analogous compounds like 2-amino-1-(4-chlorophenyl)ethanone hydrochloride)

CategoryInformation
GHS Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Protocol
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 4°C, protected from light.[4] Keep away from strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

References

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(2), 708. Available from: [Link]

  • MDPI. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecules, 28(370). Available from: [Link]

  • Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone. Available from: [Link]

  • Geronikaki, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6667. Available from: [Link]

  • Al-Hourani, B. J., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4118. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2024). Substituted aceto phenones: Significance and symbolism. Available from: [Link]

  • Patent EP0000049A1. (1978). Synthesis of 2-amino-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethanone hydrochloride.
  • Purkh. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available from: [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Available from: [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Available from: [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Available from: [Link]

  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 1-(4-Amino-2-chlorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds to offer a robust framework for the identification and quality control of this important chemical entity. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide leverages established spectroscopic principles and data from structurally related molecules to provide a reliable predictive analysis.

Introduction

This compound is a substituted acetophenone derivative with potential applications as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural features, including a primary amine, a halogenated aromatic ring, and a ketone functional group, give rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for monitoring chemical transformations.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 72531-23-8[2]
Molecular Formula C₈H₈ClNO[2]
Molecular Weight 169.61 g/mol [2]
SMILES CC(=O)C1=C(C=C(C=C1)N)Cl[1][2]

Below is a diagram illustrating the molecular structure and atom numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of similar aromatic ketones, amines, and halogenated compounds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3300Medium-StrongN-H stretch (asymmetric and symmetric)Characteristic for primary amines. Data from p-aminoacetophenone shows similar bands[3].
3100-3000MediumAromatic C-H stretchTypical for C-H stretching vibrations in benzene derivatives[4].
2950-2850WeakAliphatic C-H stretchCorresponds to the methyl group of the ethanone moiety[4].
~1670StrongC=O stretch (ketone)The carbonyl stretch is expected in this region for aryl ketones. Conjugation with the ring and the electron-donating amino group will influence this frequency[5][6].
1600-1450Medium-StrongC=C aromatic ring stretchMultiple bands are expected in this region, characteristic of the benzene ring.
1360-1350MediumC-H bend (methyl)Symmetric bending of the methyl group.
1300-1200Medium-StrongC-N stretch (aromatic amine)Typical for the stretching vibration of the bond between an aromatic carbon and a nitrogen atom[3].
1100-1000MediumC-Cl stretchThe position of this band can vary but is expected in this region for aryl chlorides[7][8].
850-800StrongC-H out-of-plane bendThe substitution pattern on the benzene ring will influence the exact position of this band.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background correction using the previously recorded background spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and acetyl groups.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.5d1HH-6This proton is ortho to the electron-withdrawing acetyl group, shifting it downfield.
~6.7d1HH-3This proton is ortho to the electron-donating amino group, shifting it upfield.
~6.6dd1HH-5This proton is ortho to the amino group and meta to the acetyl group.
~4.2br s2H-NH₂The chemical shift of amine protons can vary and the peak is often broad.
~2.5s3H-CH₃The methyl protons of the acetyl group will appear as a singlet.

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)AssignmentRationale
~197C=OThe carbonyl carbon of an aryl ketone is typically found in this downfield region[9].
~150C-4The carbon attached to the amino group is shifted downfield due to the nitrogen's electronegativity and resonance effects.
~135C-2The carbon bearing the chlorine atom is expected to be downfield.
~132C-6Aromatic carbon adjacent to the acetyl group.
~130C-1Quaternary carbon attached to the acetyl group.
~115C-5Aromatic carbon shielded by the amino group.
~113C-3Aromatic carbon shielded by the amino group.
~26-CH₃The methyl carbon of the acetyl group.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

  • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted FragmentRationale
169/171[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the ³⁵Cl and ³⁷Cl isotopes.
154/156[M - CH₃]⁺Loss of the methyl group from the acetyl moiety.
126/128[M - COCH₃]⁺Loss of the entire acetyl group.

Experimental Protocol for GC-MS (Electron Ionization):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

  • The compound is vaporized and separated from the solvent and any impurities on the GC column.

  • The separated compound elutes from the GC column and enters the mass spectrometer's ion source.

  • In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation (for EI).

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while predictive, offer a solid foundation for the analytical characterization of this compound. The combination of IR, NMR, and MS provides a comprehensive and orthogonal approach to confirming the structure and purity of this compound. It is imperative for researchers to compare experimentally obtained spectra with these predictions to ensure the identity of their material. Any significant deviations from these predicted values may indicate the presence of impurities, isomers, or an incorrect structural assignment.

References

  • Chen, J. M. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
  • ResearchGate. (n.d.). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
  • Chemsrc. (2025). 1-(4-Aminophenyl)-2-chloroethanone. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)- Mass Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2008). (E)-1-(4-Aminophenyl)ethanone oxime.
  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone Infrared Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)- Notes. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)- Mass spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)ethanamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

1-(4-Amino-2-chlorophenyl)ethanone safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering phase. Right now, I'm concentrating on targeted Google searches to find comprehensive safety and handling information for 1-(4-Amino-2-chlorophenyl)ethanone. This involves poring over MSDS documents, regulatory details from ECHA and PubChem, and searching for any existing literature on its toxicological properties and reactivity. This foundational data will be the bedrock of my assessment.

Defining Hazard Profiles

I'm now analyzing the gathered data, aiming to pinpoint the critical safety hazards associated with the chemical. I'm focusing on identifying acute toxicity risks, potential for skin and eye irritation, and any sensitization concerns. I'll also outline necessary PPE, engineering controls, and safe storage and disposal methods based on my findings.

Developing the Guide Structure

I'm now starting to organize the guide. I'll begin with a targeted literature review through Google searches, focusing on MSDS documents and regulatory databases, such as ECHA and PubChem. After collecting the data, I will analyze it to pinpoint potential hazards, including toxicity, irritation, and sensitization. The guide will begin with an introduction, then focus on hazards, and finally provide detailed protocols for safe handling, emergency procedures, and proper waste disposal.

An In-depth Technical Guide to the Purity and Specifications of 1-(4-Amino-2-chlorophenyl)ethanone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] 1-(4-Amino-2-chlorophenyl)ethanone, a substituted aromatic amine, serves as a critical building block in the synthesis of various pharmaceutical compounds.[4] Its unique substitution pattern offers a versatile scaffold for medicinal chemists. This guide provides a comprehensive technical overview of the purification, analysis, and quality specifications of this important intermediate, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing robust purification and analytical methods.

PropertyValueSource
CAS Number 72531-23-8[5]
Molecular Formula C₈H₈ClNO[5]
Molecular Weight 169.61 g/mol [5]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Purity (Typical) ≥98%[5]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water.General chemical principles

Purification Methodologies: Achieving High Purity

The purity of this compound is critical, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove, structurally similar byproducts in subsequent synthetic steps.[6] The two primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[7]

Causality Behind Experimental Choices:

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[7] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the mother liquor.[7] For a moderately polar compound like this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[8][9]

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and render the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[10][11]

Causality Behind Experimental Choices:

For a compound with the polarity of this compound, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), is chosen to provide optimal separation. The ideal mobile phase composition will result in the target compound having an Rf value of approximately 0.2-0.4 on a TLC plate, ensuring good separation from less polar and more polar impurities.[10]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 40%). The exact gradient should be optimized based on TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column, ensuring a flat, undisturbed surface. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica gel.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. This "dry loading" technique is preferable for preventing band broadening.[10] Carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Purification Method Selection

G start Crude this compound purity_check Assess Initial Purity (TLC/HPLC) start->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No final_purity Assess Final Purity (HPLC > 98%) recrystallization->final_purity column_chrom->final_purity pure_product Pure Product final_purity->pure_product Yes further_purification Further Purification Needed final_purity->further_purification No

Caption: Decision workflow for selecting a purification method.

Analytical Methods for Specification Analysis

A robust set of analytical methods is required to confirm the identity and purity of this compound and to quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis and impurity profiling in the pharmaceutical industry.[12][13][14] A reverse-phase HPLC (RP-HPLC) method is most suitable for this compound.

Causality Behind Experimental Choices:

An RP-HPLC method separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).[15] Less polar compounds interact more strongly with the stationary phase and have longer retention times, while more polar compounds elute earlier. The chromophoric nature of the aromatic ring and carbonyl group in this compound allows for sensitive detection using a UV-Vis detector.[15]

Representative HPLC Method

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[15]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).

  • Injection Volume: 10 µL.

Workflow for HPLC Analysis

G prep Prepare Standard and Sample Solutions hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Inject Standard and Sample hplc->inject chromatogram Acquire Chromatogram inject->chromatogram analysis Integrate Peaks and Quantify chromatogram->analysis report Report Purity and Impurity Profile analysis->report

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity for identifying unknown impurities.[16]

Causality Behind Experimental Choices:

GC separates compounds based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for structural elucidation. This is particularly useful for identifying process-related impurities and degradation products.[16]

Representative GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient, for example, starting at 100 °C and ramping to 280 °C.

  • Injection: Split/splitless inlet.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum provide a unique fingerprint of the molecule.[17]

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the three protons on the substituted benzene ring.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group (the chemical shift can vary depending on concentration and solvent).

  • Methyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the acetyl group.

Impurity Profiling and Specifications

A thorough understanding of the potential impurities in this compound is crucial for ensuring its quality.[13][14]

Potential Impurities:

  • Starting Materials: Unreacted 4-aminoacetophenone.

  • By-products: Isomeric products from the chlorination reaction (e.g., 1-(4-Amino-3-chlorophenyl)ethanone), and di-chlorinated species.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, potentially forming colored impurities.[5][18] Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[19][20]

Typical Specifications:

A certificate of analysis for this compound intended for pharmaceutical development should include the following specifications:

TestSpecificationMethod
Appearance White to off-white solidVisual
Identification Conforms to the structure¹H NMR, ¹³C NMR, IR
Assay ≥ 98.0%HPLC
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 1.0%HPLC
Residual Solvents To be specified based on the synthetic process (e.g., per ICH Q3C)GC-HS
Loss on Drying ≤ 0.5%TGA or Vacuum Oven
Heavy Metals ≤ 20 ppmICP-MS or Colorimetric Method

Conclusion

The quality of this compound as a pharmaceutical intermediate is defined by its purity and a well-characterized impurity profile. This technical guide has outlined the key considerations and methodologies for the purification and analysis of this compound. By applying the principles of recrystallization and chromatography, and utilizing robust analytical techniques such as HPLC, GC-MS, and NMR, researchers and drug development professionals can ensure that this critical building block meets the stringent quality standards required for the synthesis of safe and effective medicines.

References

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate. Retrieved from [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • High-purity amines in pharmaceuticals: Key Insights and Applications. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Acetophenone Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • 1-(4-Chlorophenyl)ethanone. (2018). SIELC Technologies. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The Role of Amine Intermediates in Modern Pharmaceutical Synthesis. (2026). Fine Chemicals. Retrieved from [Link]

  • Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (2015). Google Patents.
  • Impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic amine. (n.d.). Wikipedia. Retrieved from [Link]

  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (n.d.). University of Vienna. Retrieved from [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015). Hindawi. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

  • Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). (n.d.). ResearchGate. Retrieved from [Link]

  • p-Aminoacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. Retrieved from [Link]

  • Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction. (n.d.). NIH. Retrieved from [Link]

  • Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. (2018). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 1-(4-Amino-2-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. A thorough understanding of a compound's solubility is paramount for successful drug development, influencing everything from formulation and bioavailability to process chemistry and analytical method development. This document synthesizes the available physicochemical data, outlines detailed experimental protocols for robust solubility and pKa determination, and provides insights into the analytical quantification of this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of pharmaceutical sciences. For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low and erratic oral bioavailability, hindering the development of effective medicines. Consequently, a comprehensive understanding of a compound's solubility characteristics in various media is a prerequisite for informed decision-making throughout the drug development pipeline.

This compound (Figure 1) is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its solubility profile dictates the choice of solvents for reaction chemistry, purification, and crystallization, as well as the feasibility of different formulation strategies. This guide provides a detailed framework for characterizing the solubility of this important intermediate.

Figure 1. Chemical Structure of this compound

CAS Number: 37085-79-5

Molecular Formula: C₈H₈ClNO

Molecular Weight: 169.61 g/mol [1]

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₈H₈ClNOChemScene[1]
Molecular Weight169.61ChemScene[1]
Predicted XLogP32.1248ChemScene[1]
Polar Surface Area43.09 ŲChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Hydrogen Bond Acceptors2ChemScene[1]

The predicted octanol-water partition coefficient (XLogP3) of 2.1248 suggests that this compound is a moderately lipophilic compound.[1] This characteristic indicates that while it will have some solubility in organic solvents, its aqueous solubility is likely to be limited. The presence of a primary amine and a carbonyl group provides sites for hydrogen bonding, which can influence its interactions with protic solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the compound and is a critical parameter for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[2][3][4]

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent of interest until the concentration of the dissolved compound reaches a constant value. The solid and liquid phases are then separated, and the concentration of the compound in the supernatant is determined analytically.

Experimental Protocol

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotating wheel in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid should remain at the end of the experiment.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly and place them on an orbital shaker or rotating wheel in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For efficient separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

Quantification by HPLC

An accurate and validated analytical method is crucial for the quantification of the dissolved compound. A reverse-phase HPLC-UV method is a suitable choice for this compound.

HPLC Method Parameters (starting point for optimization):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) can be optimized.[5][6] A potential starting gradient could be 30% to 70% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended for initial method development).

  • Injection Volume: 10 µL

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of the diluted solubility samples can then be determined from this calibration curve.

Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temp (24-48h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter (0.45 µm) sep2->sep3 quant1 Dilute sample sep3->quant1 quant2 HPLC-UV Analysis quant1->quant2 quant3 Calculate Concentration quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility and pKa Determination

The presence of a primary amino group in this compound suggests that its aqueous solubility will be pH-dependent.[7][8][9] In acidic conditions, the amino group will be protonated, forming a more polar and, therefore, more water-soluble salt. The pKa of the compound, the pH at which the protonated and unprotonated forms are present in equal concentrations, is a critical parameter for predicting this behavior.

Principle of pKa Determination

The pKa of an aromatic amine can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.[10][11] The spectrophotometric method relies on the difference in the UV-Vis absorbance spectra of the protonated and unprotonated forms of the molecule.

Experimental Protocol for Spectrophotometric pKa Determination

Materials:

  • This compound

  • A series of buffers with known pH values covering the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Measurement Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of each sample over a suitable wavelength range.

    • Identify the wavelength(s) at which the absorbance difference between the fully protonated and unprotonated forms is maximal.

  • Data Analysis:

    • The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the sample at a given pH.

      • AB is the absorbance of the unprotonated (basic) form.

      • AA is the absorbance of the protonated (acidic) form.

    • By plotting log[(A - AB) / (AA - A)] against pH, a linear relationship should be observed, and the pKa is the pH at which the log term is zero.

Logical Relationship of Factors Influencing Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties pKa pKa Solubility Solubility pKa->Solubility LogP LogP LogP->Solubility CrystalForm Crystal Form CrystalForm->Solubility pH pH pH->Solubility Polarity Polarity Polarity->Solubility Temp Temperature Temp->Solubility

Caption: Factors Influencing the Solubility of this compound.

Conclusion

The solubility profile of this compound is a critical dataset for its effective utilization in pharmaceutical research and development. This technical guide has provided a comprehensive framework for the systematic evaluation of its solubility. By implementing the detailed protocols for thermodynamic solubility determination and pKa measurement, researchers can generate the high-quality, reliable data necessary to guide solvent selection, optimize reaction and purification conditions, and inform formulation strategies. A thorough understanding of the interplay between the compound's intrinsic properties and the characteristics of the solvent system is essential for overcoming potential development hurdles and ensuring the successful progression of drug candidates.

References

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

  • Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Semantic Scholar. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. (2021). University of Ibadan Journals. [Link]

  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. [Link]

  • 1-(4-Chlorophenyl)ethanone. (2018). SIELC Technologies. [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 154-160. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(22), 7587-7593. [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (2020). Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 161-162. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. [Link]

  • El-Ghorab, A. H., et al. (2010). The effect of pH on flavor formation and antioxidant activity of amino acid and sugars interaction products. Journal of the American Oil Chemists' Society, 87(7), 781-790. [Link]

Sources

A Technical Guide to the Thermochemical Landscape of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core thermochemical data of 1-(4-Amino-2-chlorophenyl)ethanone for researchers, scientists, and drug development professionals.

Introduction: this compound (CAS No: 72531-23-8) is a substituted acetophenone derivative whose structural motifs—a halogenated aromatic ring, an amino group, and a ketone—make it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] A comprehensive understanding of its thermochemical properties is not merely an academic exercise; it is a critical prerequisite for safe, efficient, and scalable chemical process development. This guide provides a deep dive into the essential thermochemical parameters for this compound, outlining both the experimental and computational methodologies required for their robust determination. As a Senior Application Scientist, my focus is not just on the data itself, but on the causality behind the chosen methods and the self-validating nature of a well-designed experimental and computational workflow.

Part 1: The Foundation: Experimental Determination of Thermochemical Properties

The bedrock of any thermochemical dataset is high-quality experimental measurement. For a solid organic compound like this compound, the primary parameters of interest are the enthalpy of formation, the energetics of phase transitions (sublimation and fusion), and the heat capacity.

Standard Molar Enthalpy of Formation (ΔfH°(s))

The standard molar enthalpy of formation represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. For this compound, the formation reaction is:

8C(graphite) + 4H2(g) + ½Cl2(g) + ½N2(g) + ½O2(g) → C8H8ClNO(s)

Direct measurement of this reaction is impractical. Instead, we determine the standard molar enthalpy of combustion (ΔcH°) through calorimetry and apply Hess's Law.

Core Technique: Rotating-Bomb Combustion Calorimetry

Given the presence of chlorine, a static-bomb calorimeter is insufficient as the combustion products (HCl, Cl2, etc.) would corrode the vessel and lead to inaccurate results. A rotating-bomb calorimeter is the authoritative standard.

Causality Behind the Choice: The rotation of the bomb after combustion ensures that the gaseous products fully dissolve in a pre-loaded aqueous solution (e.g., arsenious oxide or hydrazine dihydrochloride solution), allowing for a complete analysis of the final state and a precise correction for the formation of nitric acid and chloroauric acid (if a platinum-lined bomb is used). This rigorous containment and analysis are essential for achieving the low uncertainties required for high-quality thermochemical data.[3] Studies on related compounds like monochloroaniline and dichloroacetophenone isomers have successfully employed this technique to derive their enthalpies of formation.[4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry
  • Sample Preparation: A pellet of this compound (approx. 0.5-1.0 g) of known mass and high purity is placed in a silica crucible. A cotton fuse of known mass and combustion energy is attached.

  • Bomb Loading: 1 mL of a reducing solution (e.g., hydrazine dihydrochloride) is added to the bomb to quantitatively reduce all chlorine products to HCl.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3.0 MPa.

  • Calorimetric Measurement: The bomb is placed in the calorimeter's isothermal jacket. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change (ΔT) of the water in the calorimeter is recorded with high precision.

  • Energy Equivalent Calibration: The energy equivalent of the calorimeter (εcalor) is determined separately by combusting a certified standard, such as benzoic acid.

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed for nitric acid (via titration) and hydrochloric acid to apply necessary corrections.

  • Calculation: The standard specific energy of combustion (Δcu°) is calculated, and from this, the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°(s)) are derived.

Enthalpy of Phase Transition: Sublimation (ΔgcrH°)

The enthalpy of sublimation is crucial for deriving the gas-phase enthalpy of formation, a key parameter for computational chemistry comparisons. For low-volatility compounds, this can be challenging.[5]

Core Technique: Calvet High-Temperature Vacuum Sublimation

The Calvet microcalorimeter directly measures the heat absorbed during the isothermal sublimation of the sample under a high vacuum. This provides a direct and reliable value for the enthalpy of sublimation.

Alternative Techniques:

  • Knudsen Effusion Method: This technique measures the mass loss of a substance effusing through a small orifice as a function of temperature. The vapor pressure is determined, and the sublimation enthalpy is calculated using the Clausius-Clapeyron equation.[6]

  • Solution Calorimetry: This newer method involves measuring the enthalpy of solution of the compound in a suitable solvent and using a group-additivity scheme to calculate the solvation enthalpy. The sublimation enthalpy can then be derived from these values.[7]

Heat Capacity (Cp,m) and Fusion Properties (ΔlcrH°, Tfus)

Core Technique: Differential Scanning Calorimetry (DSC)

DSC is a versatile and powerful technique for measuring the heat flow associated with material transitions as a function of temperature.[8][9][10] It is the primary method for determining heat capacity, melting point (Tfus), and the enthalpy of fusion (ΔlcrH°).

Causality Behind the Choice: DSC requires only a small amount of sample (2-5 mg) and provides a wealth of information in a single experiment. By measuring the difference in heat flow required to increase the temperature of the sample and an inert reference, we can directly observe phase transitions and changes in heat capacity.[8]

Experimental Protocol: Differential Scanning Calorimetry
  • Sample Preparation: A small quantity (2-5 mg) of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Heat Capacity Measurement: The sample is heated at a controlled linear rate (e.g., 10 K·min-1) over the desired temperature range (e.g., from 298.15 K to just below the melting point). The heat flow is measured. The measurement is repeated with a sapphire standard to calibrate the heat capacity signal.

  • Fusion Measurement: The sample is heated through its melting point. The temperature at the peak of the endotherm corresponds to the melting temperature (Tfus), and the integrated area of the peak gives the enthalpy of fusion (ΔlcrH°).

  • Data Analysis: The heat flow data is analyzed to calculate the molar heat capacity (Cp,m) as a function of temperature.

Experimental Workflow Diagram

G cluster_exp Experimental Thermochemical Workflow A High-Purity Sample This compound B Rotating-Bomb Combustion Calorimetry A->B C Differential Scanning Calorimetry (DSC) A->C D Calvet Microcalorimetry or Knudsen Effusion A->D B_out Standard Enthalpy of Formation (solid) ΔfH°(s) B->B_out C_out1 Heat Capacity Cp,m(s) C->C_out1 C_out2 Enthalpy of Fusion ΔfusH° C->C_out2 D_out Enthalpy of Sublimation ΔsubH° D->D_out

Caption: Workflow for experimental determination of key thermochemical data.

Part 2: In Silico Corroboration: Computational Thermochemistry

Computational methods provide a powerful complement to experimental data. They can be used to validate experimental results and to derive data that is difficult to measure directly. For halogenated aromatic amines, a careful choice of methodology is critical.[11][12]

Quantum Chemical Calculations

High-level ab initio or Density Functional Theory (DFT) calculations are used to determine the gas-phase enthalpy of formation.

Core Technique: Isodesmic Reaction Scheme with G3/G4 or W1/W2 Theories

Causality Behind the Choice: Calculating the enthalpy of formation from first principles (atomization energy) is prone to large errors. An isodesmic or homodesmotic reaction scheme provides a path to significant error cancellation. In this approach, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of this reaction is calculated computationally. If the experimental enthalpies of formation are known for all other species in the reaction, the enthalpy of formation for the target molecule can be determined with high accuracy. High-level composite methods like G3 or G4 theory are designed to approximate coupled-cluster level accuracy at a lower computational cost and are well-suited for this purpose.

Computational Workflow Diagram

G cluster_comp Computational Thermochemistry Workflow A Define Molecular Structure B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) A->B C High-Level Single Point Energy Calculation (e.g., G4 Theory) B->C E Calculate Reaction Enthalpy (ΔrH°) C->E D Construct Isodesmic Reaction Scheme D->E G Calculated Gas-Phase Enthalpy of Formation ΔfH°(g) E->G F Combine with Known Experimental ΔfH° values for other species F->E

Caption: Workflow for high-accuracy computational thermochemistry.

Part 3: Synthesis, Validation, and Application

The power of this dual approach lies in the synthesis of the experimental and computational data into a thermodynamically consistent set.

Data Validation and Synthesis

A key validation check is to compare the experimentally derived gas-phase enthalpy of formation with the computationally derived value.

  • Experimental ΔfH°(g) = ΔfH°(s) + ΔgcrH°

  • Computational ΔfH°(g) from isodesmic reactions.

Agreement between these two values to within a few kJ·mol-1 provides a high degree of confidence in the entire dataset.

Summary of Core Thermochemical Data

The following table summarizes the essential thermochemical data to be determined for this compound.

ParameterSymbolTypical Experimental MethodSignificance
Standard Molar Enthalpy of Formation (Solid) ΔfH°(s)Rotating-Bomb Combustion CalorimetryFundamental thermodynamic stability in the solid state.
Standard Molar Enthalpy of Sublimation ΔgcrH°Calvet Calorimetry / Knudsen EffusionEnergy required for solid-to-gas transition; links solid and gas phase data.
Standard Molar Enthalpy of Formation (Gas) ΔfH°(g)Derived (Experimental + Computational)Intrinsic molecular stability; essential for gas-phase reaction modeling.
Molar Heat Capacity (Solid) Cp,m(s)Differential Scanning Calorimetry (DSC)Response of the substance to temperature changes.
Melting Temperature TfusDifferential Scanning Calorimetry (DSC)Key physical property for processing and handling.
Molar Enthalpy of Fusion ΔlcrH°Differential Scanning Calorimetry (DSC)Energy required for melting; related to crystal lattice energy.
Standard Molar Gibbs Free Energy of Formation ΔfG°Calculated from ΔfH° and S°Ultimate predictor of thermodynamic spontaneity and equilibrium position.[13][14][15]
Application in Drug Development and Process Safety
  • Hazard Analysis: The enthalpy of formation is a direct input for predicting the energy release of potential decomposition reactions, allowing for robust safety assessments.

  • Polymorph Screening: DSC is a cornerstone of polymorph screening, helping to identify and characterize different crystalline forms which can have vastly different stabilities, dissolution rates, and bioavailability.

  • Process Optimization: Understanding the heat capacity and enthalpies of phase transitions allows engineers to design and control heating, cooling, and crystallization processes efficiently and safely.

  • Reaction Modeling: Gas-phase data allows for the accurate modeling of reaction mechanisms and the prediction of equilibrium constants, guiding synthetic route selection.

Conclusion

Establishing a reliable and comprehensive thermochemical dataset for this compound is a foundational step for its transition from a laboratory reagent to a scalable industrial intermediate. The approach detailed in this guide—a synergistic combination of high-precision experimental techniques like rotating-bomb calorimetry and DSC with high-accuracy computational chemistry—provides a self-validating system. This ensures the generation of trustworthy and authoritative data, empowering researchers and drug development professionals to make informed decisions regarding process safety, efficiency, and final product formulation.

References

  • Zherikova, K. V., & Verevkin, S. P. (2015). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. The Journal of Chemical Thermodynamics, 91, 140-148. ([Link])

  • Ribeiro da Silva, M. A. V., et al. (2001). Measurement of the enthalpies of vaporization and sublimation of solids aromatic hydrocarbons by differential scanning calorimetry. The Journal of Chemical Thermodynamics, 33(7), 857-867. ([Link])

  • Ribeiro da Silva, M. A. V., et al. (2008). Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B, 112(49), 15856–15862. ([Link])

  • Yagofarov, M. I., et al. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. The Journal of Chemical Thermodynamics, 174, 106861. ([Link])

  • Yagofarov, M. I., Balakhontsev, I. S., Miroshnichenko, E. A., & Solomonov, B. N. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. The Journal of Chemical Thermodynamics, 174, 106861. ([Link])

  • Stansbury, J. W. (1999). Evaluation of tertiary amine co-initiators using differential scanning photocalorimetry. Journal of Macromolecular Science, Part A, 36(9), 1227-1239. ([Link])

  • Fulem, M., et al. (2023). Recommended Sublimation Pressures and Enthalpies for Biphenyl and trans-Stilbene. Journal of Physical and Chemical Reference Data, 52(2), 023101. ([Link])

  • Shixova, E. A., et al. (2022). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design, 22(12), 7352–7365. ([Link])

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ([Link])

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). ([Link])

  • Ghoshal, K., & Kumar, A. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 18(10), 6615-6639. ([Link])

  • Wikipedia. (n.d.). Differential scanning calorimetry. ([Link])

  • Khan Academy. (n.d.). Free energy of formation. ([Link])

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. ([Link])

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). ([Link])

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. ([Link])

  • Science Ready. (n.d.). ΔH of Combustion and Neutralisation, Calorimetry. ([Link])

  • ResearchGate. (n.d.). Enthalpy and Gibbs free energy for the larger compounds formed. ([Link])

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ([Link])

  • To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ([Link])

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. ([Link])

  • McGill University. (n.d.). Halogen Chemistry. ([Link])

  • Beckett, A. H., & Jones, G. R. (1977). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Journal of Pharmacy and Pharmacology, 29(7), 416-421. ([Link])

  • YouTube. (2014). 5 Calorimetry Calculations (combustion). ([Link])

  • de Souza, G. L. C., et al. (2022). Experimental and Theoretical Constraints on Amino Acid Formation from PAHs in Asteroidal Settings. Life, 12(2), 282. ([Link])

  • ResearchGate. (n.d.). Combustion Calorimetry. ([Link])

Sources

Topic: Potential Applications of 1-(4-Amino-2-chlorophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract

1-(4-Amino-2-chlorophenyl)ethanone, also known as 2-chloro-4-aminoacetophenone, is a deceptively simple yet powerful chemical scaffold that has emerged as a cornerstone in modern drug discovery. Its strategic placement of an aniline amine, a reactive ketone, and a modulating chlorine atom on a phenyl ring provides a trifecta of functionality. This combination makes it an exceptionally versatile starting material for constructing complex heterocyclic systems and for the targeted design of enzyme inhibitors. This technical guide synthesizes field-proven insights and established protocols to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this scaffold. We will delve into its role as a precursor to privileged medicinal scaffolds, particularly in the synthesis of kinase inhibitors, and provide detailed, validated experimental workflows for its key transformations.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the efficiency of a synthetic campaign and the novelty of the resulting chemical matter are paramount. The selection of a starting material is a critical decision point that dictates the accessible chemical space and the ultimate biological potential of a screening library. This compound (CAS No. 2631-71-2) stands out as a high-value building block due to its inherent structural features.[1]

  • The Nucleophilic Amino Group: This primary amine is a key reactive handle. It readily participates in nucleophilic substitution, amidation, and reductive amination reactions, and is crucial for forming interactions with biological targets, such as the "hinge region" of protein kinases.[1][2]

  • The Electrophilic Ketone: The ethanone moiety is a versatile precursor for a multitude of classical organic reactions. It can be condensed with aldehydes to form chalcones, reacted with hydrazines to build pyrazoles, or used as a handle for constructing more complex side chains.[3]

  • The 2-Chloro Substituent: The presence of chlorine ortho to the amine significantly influences the molecule's electronic properties and pKa.[4] It serves not only as a steric director for subsequent reactions but also as a key modulator of biological activity and selectivity, often improving metabolic stability or enhancing binding affinity.[4]

This guide will explore how these functionalities are leveraged to synthesize potent and selective biologically active molecules, with a focus on practical applications and reproducible methodologies.

Physicochemical & Structural Data

A foundational understanding of a compound's physical properties is essential for its effective use in synthesis.

PropertyValue
CAS Number 2631-71-2[1]
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
IUPAC Name This compound
Synonyms 2-Chloro-4-aminoacetophenone
Appearance Typically a crystalline solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, alcohols)

Core Application: A Gateway to Privileged Heterocyclic Scaffolds

The true power of this compound lies in its ability to serve as a launchpad for the synthesis of diverse heterocyclic cores, many of which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs.[5][6]

Synthesis of Pyrimidine and Pyrazole Derivatives

Many potent kinase inhibitors are based on aminopyrimidine or pyrazole cores.[6][7] A common and highly effective strategy involves a two-step process starting from this compound: Claisen-Schmidt condensation followed by cyclization.

  • Chalcone Formation: The ketone undergoes a base-catalyzed condensation with various aromatic or heteroaromatic aldehydes to produce α,β-unsaturated ketones known as chalcones. These chalcones are versatile intermediates.[3]

  • Heterocyclic Ring Formation: The resulting chalcone can be cyclized with different reagents to yield distinct five- or six-membered rings:

    • Pyrimidines: Reaction with guanidine hydrochloride yields aminopyrimidine derivatives.[3]

    • Pyrazoles/Pyrazolines: Reaction with hydrazine hydrate yields pyrazoline structures, which can be oxidized to pyrazoles.[3]

The diagram below illustrates this divergent synthetic pathway.

G A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Aromatic Aldehyde (R-CHO) + Base (KOH/MeOH) F Aminopyrimidine Scaffold (Kinase Inhibitors) C->F Cyclization G Pyrazoline/Pyrazole Scaffold (Kinase/Enzyme Inhibitors) C->G Cyclization D Guanidine HCl E Hydrazine Hydrate

Caption: Divergent synthesis of pyrimidine and pyrazole scaffolds.

Scaffold for Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. A significant number of kinase inhibitors are ATP-competitive, binding to the ATP pocket in the enzyme's catalytic domain. The this compound scaffold is an ideal starting point for designing such inhibitors.

The amino group can be functionalized to form hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction for many inhibitors.[2] The rest of the molecule can be elaborated to occupy other regions of the ATP binding site, conferring potency and selectivity. The 2-chloro group plays a crucial role in fine-tuning these interactions and improving drug-like properties.[4]

Derivatives such as 4-aminoquinolines and thienopyrimidines, which can be synthesized from this core, have shown potent inhibition of kinases like RIPK2 and CK2.[7][8]

G cluster_0 Drug Design Workflow cluster_1 Target Interaction (Kinase ATP Pocket) A This compound B Functionalization of Amino Group (R1) A->B C Modification of Ketone Group (R2) A->C D Final Kinase Inhibitor Candidate B->D C->D E Hinge Binding (via R1-modified Amine) D->E Binds To F Selectivity Pocket Interaction (via R2) D->F Interacts With G Solvent Front Exposure

Caption: Logic workflow for kinase inhibitor design.

Field-Proven Synthetic Protocols

The following protocols describe key transformations for utilizing this compound. These are foundational steps upon which more complex syntheses are built.

Protocol 1: Synthesis of this compound from 4-Aminoacetophenone

Direct chlorination of 4-aminoacetophenone is often unselective.[9] A more controlled method involves the use of a milder chlorinating agent generated in situ, or a multi-step process as reported in the literature for similar transformations.[3][9]

  • Materials:

    • 4-Aminoacetophenone (1.0 eq)

    • Polystyrene-supported (dichloroiodo)benzene or similar mild chlorinating agent (approx. 1.2 eq)

    • Dichloromethane (CH₂Cl₂) or appropriate solvent

    • Pyridine (catalytic)

    • Hydrochloric acid (for salt formation)

    • Dioxane

  • Procedure:

    • Suspend 4-aminoacetophenone in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

    • Add the chlorinating agent portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Add pyridine and allow the reaction to stir at 0 °C for 3 hours, then warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in a minimal amount of a suitable solvent like dioxane and add a solution of HCl in dioxane to precipitate the hydrochloride salt.

    • Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.[3]

Protocol 2: General Procedure for Claisen-Schmidt Condensation to form Chalcones

This protocol describes the synthesis of a chalcone intermediate, a critical step for building pyrimidine and pyrazole heterocycles.[3]

  • Materials:

    • This compound (1.0 eq)

    • Substituted aromatic aldehyde (1.1 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve this compound and the aromatic aldehyde in methanol in a round-bottom flask.

    • Prepare a solution of KOH in methanol and add it dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture for 4-12 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to neutralize the excess base.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Dry the solid to obtain the crude chalcone, which can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Summary of Biological Potential

The derivatives synthesized from the this compound scaffold have demonstrated a wide range of biological activities. The table below summarizes the potential therapeutic applications of the major heterocyclic classes derived from this core.

Derived Scaffold ClassPotential Therapeutic ApplicationRepresentative Target(s) / Activity
Aminopyrimidines Oncology, Inflammatory DiseasesProtein Kinase Inhibitors (e.g., CK2, RIPK2)[7][8]
Pyrazoles Oncology, InflammationProtein Kinase Inhibitors, Enzyme Inhibition[6]
Thiazoles Infectious DiseasesAntimicrobial Agents[5]
Quinolines Oncology, Inflammatory DiseasesProtein Kinase Inhibitors[3][8]
Indanones CNS Disorders, InflammationVarious GPCRs and Enzymes[10]

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a strategic scaffold that provides an efficient entry point into a vast and biologically relevant chemical space. Its pre-installed handles for diversification allow for the rapid generation of libraries targeting critical enzyme families, most notably protein kinases.

The future applications of this scaffold remain bright. Its utility in the design of next-generation covalent inhibitors, by modifying the ketone to an electrophilic "warhead," is an area ripe for exploration. Furthermore, the primary amine is an ideal attachment point for linkers used in the development of Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality. As medicinal chemists continue to tackle challenging biological targets, the versatility and proven utility of this compound will ensure its enduring place in the drug discovery toolbox.

References

  • LookChem. Cas 2631-71-2, Ethanone, 1-(4-aminophenyl) -. Available from: [Link]

  • To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available from: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

  • PubMed. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Available from: [Link]

  • PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Available from: [Link]

  • PubMed Central. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available from: [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Amino Group in 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 1-(4-Amino-2-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document elucidates the intricate interplay of electronic and steric effects governed by the chloro and acetyl substituents on the nucleophilicity and regioselectivity of the amino group's reactions. Key transformations, including acylation, alkylation, and diazotization, are discussed in detail, supported by mechanistic insights and field-proven experimental protocols. Furthermore, this guide explores the utility of this compound as a versatile precursor for the synthesis of important heterocyclic scaffolds such as quinolines, benzodiazepines, and thiazoles. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction: The Structural and Electronic Landscape

This compound is a substituted aniline that presents a fascinating case study in chemical reactivity. The molecule's behavior in chemical transformations is dictated by the electronic and steric interplay of three key functional groups: the primary aromatic amine (-NH₂), the ortho-positioned chloro group (-Cl), and the para-positioned acetyl group (-COCH₃).

The amino group, with its lone pair of electrons, is a strong activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity. Conversely, both the chloro and acetyl groups are electron-withdrawing. The chloro group exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+R). The acetyl group is a strong deactivating group due to both its inductive (-I) and resonance (-M) effects, significantly reducing the electron density of the aromatic ring and the basicity of the amino group.

This complex interplay of electronic effects modulates the nucleophilicity of the amino nitrogen and dictates the regioselectivity of electrophilic aromatic substitution reactions. Understanding these foundational principles is paramount for predicting reaction outcomes and designing robust synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₈H₈ClNO[1]
Molecular Weight169.61 g/mol [1]
Boiling Point324.6 ± 27.0 °C at 760 mmHg[2]
Flash Point150.1 ± 23.7 °C[2]
Density1.3 ± 0.1 g/cm³[2]
LogP1.63[2]
pKa (predicted)~2.5 (conjugate acid)

Core Reactivity of the Amino Group

The reactivity of the amino group in this compound is primarily centered around its nucleophilic character. This section details key transformations involving the amino group as the primary reactive site.

Acylation: Formation of Amides

N-acylation is a fundamental transformation of anilines, often employed as a protective strategy or to introduce specific functionalities. The reaction of this compound with acylating agents such as acyl chlorides or anhydrides proceeds readily to form the corresponding amide.

Causality of Experimental Choices: The choice of base is critical in this reaction. A non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction without competing with the aniline as a nucleophile. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of the acylating agent.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline and the appearance of the less polar amide product. The identity of the product can be confirmed by spectroscopic methods such as NMR and IR, where the appearance of a characteristic amide carbonyl stretch in the IR spectrum (around 1660-1680 cm⁻¹) and the downfield shift of the aromatic protons in the ¹H NMR spectrum are indicative of successful acylation.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

DOT Diagram: Acylation Mechanism

acylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products aniline This compound intermediate [Tetrahedral Intermediate] aniline->intermediate Nucleophilic Attack acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate amide N-(4-Acetyl-3-chlorophenyl)acetamide intermediate->amide Collapse & Proton Transfer hcl HCl intermediate->hcl

Caption: Mechanism of N-acylation of this compound.

Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the amino group in this compound can be achieved using alkyl halides. However, this reaction is often challenging to control, leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.

Causality of Experimental Choices: To favor mono-alkylation, a large excess of the aniline can be used. Alternatively, reductive amination provides a more controlled route to mono-alkylated products. The choice of base is crucial to deprotonate the aniline and enhance its nucleophilicity. Stronger bases like sodium hydride are often required.

Self-Validating System: Reaction progress can be monitored by TLC or GC-MS to observe the formation of the desired product and any over-alkylation byproducts. ¹H NMR spectroscopy is a key tool for characterization, with the appearance of new signals corresponding to the alkyl group and a change in the integration of the N-H proton signal.

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

DOT Diagram: Alkylation Workflow

alkylation_workflow start Start: this compound deprotonation Deprotonation with NaH in THF start->deprotonation nucleophilic_attack Nucleophilic attack on Alkyl Halide (e.g., CH₃I) deprotonation->nucleophilic_attack workup Aqueous Workup & Extraction nucleophilic_attack->workup purification Purification (Column Chromatography) workup->purification product Product: N-Alkylated Aniline purification->product

Caption: General workflow for the N-alkylation of this compound.

Diazotization and Sandmeyer Reactions: Versatile Transformations

The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][4] This diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring.[5]

Causality of Experimental Choices: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The Sandmeyer reaction utilizes a copper(I) salt (e.g., CuCl, CuBr, CuCN) as a catalyst to facilitate the replacement of the diazonium group with the corresponding nucleophile.[5]

Self-Validating System: The formation of the diazonium salt is often not directly observed but inferred from the successful formation of the subsequent product. The Sandmeyer reaction product can be isolated and characterized by standard analytical techniques (TLC, GC-MS, NMR, IR). The disappearance of the amino group signals and the appearance of signals corresponding to the new substituent in the NMR spectra confirm the transformation.

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

DOT Diagram: Diazotization and Sandmeyer Reaction

sandmeyer_reaction start This compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuX) diazonium_salt->sandmeyer product Substituted Product (e.g., 1-(2,4-Dichlorophenyl)ethanone) sandmeyer->product

Caption: Pathway from this compound to substituted products via diazotization and the Sandmeyer reaction.

Utility in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of pharmacological properties. The Combes quinoline synthesis offers a direct route to quinolines from anilines and β-diketones under acidic conditions.

  • In a round-bottom flask, mix this compound (1.0 eq) and acetylacetone (1.1 eq).

  • Slowly add concentrated sulfuric acid with cooling, keeping the temperature below 20 °C.

  • Heat the reaction mixture at 100-110 °C for 1-2 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Synthesis of Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the reaction of a 2-aminoacetophenone with an α-amino acid derivative.

  • Protect the amino group of this compound via acylation (as described in section 3.1).

  • React the protected aniline with an N-protected α-amino acid chloride (e.g., N-glycyl chloride) in the presence of a base.

  • Deprotect the amino group of the resulting intermediate.

  • Induce cyclization under acidic or basic conditions to form the 1,4-benzodiazepine ring system.

Synthesis of Thiazoles

The Hantzsch thiazole synthesis provides a straightforward method for the preparation of thiazoles from α-haloketones and thioamides. While this does not directly involve the amino group of this compound, the corresponding α-bromo derivative is a key precursor.

  • Brominate this compound at the α-position of the acetyl group using a suitable brominating agent (e.g., bromine in acetic acid, after protection of the amino group).

  • React the resulting α-bromoacetophenone derivative with thiourea in a solvent such as ethanol.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with a base to precipitate the 2-aminothiazole product.

  • Filter, wash, and recrystallize the product.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the electronic interplay of its amino, chloro, and acetyl substituents. The amino group serves as a key nucleophilic center, readily undergoing acylation and, with careful control, alkylation. Its conversion to a diazonium salt opens up a vast array of synthetic possibilities through the Sandmeyer reaction. Furthermore, this compound is a valuable precursor for the construction of medicinally relevant heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide offer a solid foundation for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the electrophilic aromatic substitution (EAS) reactions of 1-(4-Amino-2-chlorophenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects that govern the reactivity and regioselectivity of this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound is a key building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its trifunctionalized aromatic ring, featuring an activating amino group, a deactivating but ortho-, para-directing chloro group, and a deactivating meta-directing acetyl group, presents a complex and fascinating case study in electrophilic aromatic substitution. Understanding how to selectively functionalize the remaining positions on the aromatic ring is crucial for its effective utilization in multi-step syntheses.

The Electronic Landscape: Predicting Regioselectivity

The outcome of electrophilic substitution on the this compound ring is dictated by the cumulative electronic and steric effects of the three existing substituents.

  • Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+R effect). It is strongly ortho- and para-directing. Given that the para position is already occupied by the acetyl group, it strongly directs incoming electrophiles to the positions ortho to it (C3 and C5).

  • Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is inductively withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R effect), making it an ortho-, para-director.

  • Acetyl Group (-COCH₃): This is a deactivating group due to both its strong inductive withdrawal (-I effect) and its resonance-based electron withdrawal (-R effect). It is a meta-director.

Cumulative Effect: The powerful activating and directing effect of the amino group is the dominant influence. It strongly activates the positions ortho to it, namely C3 and C5. The chloro group at C2 provides some steric hindrance at the C3 position. The acetyl group at C4 deactivates the ring, particularly the positions ortho to it (C3 and C5), but its meta-directing influence is largely overridden by the potent amino group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating amino group and meta to the deactivating acetyl group, while experiencing less steric hindrance than the C3 position.

G Predicted Regioselectivity cluster_0 This compound cluster_1 Directing Effects ketone C(=O)CH₃ Cl Cl NH2 NH₂ C1 1 C1->ketone C2 2 C1->C2 C2->Cl C3 3 (Minor) C2->C3 C4 4 C3->C4 C4->NH2 C5 5 (Major) C4->C5 C6 6 C5->C6 C6->C1 Amino Amino (-NH₂) Strongly Activating Ortho, Para-Directing Amino->C3 Amino->C5 Chloro Chloro (-Cl) Deactivating Ortho, Para-Directing Chloro->C3 Acetyl Acetyl (-COCH₃) Strongly Deactivating Meta-Directing Acetyl->C3 Acetyl->C5 E+ E⁺ E+->C3 Minor Attack E+->C5 Major Attack

Figure 1. A diagram illustrating the directing effects of the substituents on this compound and the predicted major site of electrophilic attack.

Key Electrophilic Substitution Reactions and Protocols

Given the electronic profile, several key electrophilic substitution reactions can be performed on this compound. The following sections provide detailed protocols for these transformations.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental electrophilic aromatic substitution reaction. Due to the presence of the strongly activating amino group, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) should be avoided to prevent oxidation and the formation of unwanted byproducts.

Experimental Protocol: Nitration of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Agent: Add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(4-Amino-2-chloro-5-nitrophenyl)ethanone.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and the nitrating agent, and it is relatively unreactive under these conditions.

  • Low Temperature Control: This is critical to prevent over-nitration and oxidation of the sensitive amino group.

  • Dropwise Addition: This allows for better control of the exothermic reaction and helps to maintain a low temperature.

G Nitration Workflow A Dissolve Starting Material in Glacial Acetic Acid B Cool to 0-5 °C A->B C Dropwise Addition of Nitric Acid in Acetic Acid B->C D Stir at 0-5 °C (1-2 hours) C->D E Monitor by TLC D->E E->D Incomplete F Pour into Ice-Water E->F Complete G Neutralize with NaHCO₃ F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Recrystallize I->J K Purified Product J->K

Figure 2. A step-by-step workflow for the nitration of this compound.

Halogenation (Bromination)

The introduction of a halogen, such as bromine, proceeds readily due to the activated nature of the ring.

Experimental Protocol: Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Brominating Agent: Add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The red-brown color of the bromine should disappear as it reacts.

  • Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction and Isolation: If chloroform was used as the solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If acetic acid was used, pour into water and collect the precipitate by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 1-(4-Amino-5-bromo-2-chlorophenyl)ethanone.

Trustworthiness of the Protocol: This protocol incorporates a quenching step with sodium thiosulfate, which is a standard and reliable method for removing excess bromine, ensuring a safer work-up and a cleaner crude product.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible and requires careful control of reaction conditions.

Experimental Protocol: Sulfonation of this compound

  • Protection of Amino Group (Optional but Recommended): To prevent side reactions, the amino group can be protected as an acetamide. React this compound with acetic anhydride.

  • Reaction Setup: To the (protected) starting material in a round-bottom flask, add fuming sulfuric acid (oleum) dropwise at 0 °C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and then heat gently (e.g., 40-50 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product will precipitate.

  • Isolation: Collect the solid by filtration and wash with a small amount of cold water.

  • Deprotection (if applicable): If the amino group was protected, the resulting sulfonic acid can be deprotected by heating with aqueous acid (e.g., dilute HCl).

Authoritative Grounding: The protection of the amino group before sulfonation is a widely accepted strategy in organic synthesis to prevent the formation of sulfamic acid and to ensure the desired regioselectivity.

Data Presentation

Table 1: Predicted and Observed Regioselectivity of Electrophilic Substitution

ElectrophileReagentsPredicted Major Product
-NO₂HNO₃ / CH₃COOH1-(4-Amino-2-chloro-5-nitrophenyl)ethanone
-BrBr₂ / CH₃COOH1-(4-Amino-5-bromo-2-chlorophenyl)ethanone
-SO₃HFuming H₂SO₄4-Amino-2-chloro-5-acetylbenzenesulfonic acid

Conclusion

The electrophilic substitution reactions of this compound are governed by the powerful directing effect of the amino group, leading to a high degree of regioselectivity for substitution at the C5 position. By carefully selecting reagents and controlling reaction conditions, a variety of functional groups can be introduced at this position, providing access to a wide range of synthetically useful intermediates for drug discovery and development. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for further research and application.

References

  • Organic Chemistry, 2nd Edition. Clayden, J., Greeves, N., & Warren, S. (2012). Oxford University Press. [Link]

The Versatile Scaffolding of 1-(4-Amino-2-chlorophenyl)ethanone in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Building Block

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules, and the ability to efficiently construct diverse heterocyclic libraries is paramount to identifying new therapeutic agents.[1] Among the myriad of starting materials available to the synthetic chemist, 1-(4-amino-2-chlorophenyl)ethanone stands out as a particularly versatile and strategic building block. Its unique substitution pattern—a nucleophilic amino group, an electron-withdrawing chloro group, and a reactive acetyl moiety—provides a rich platform for a variety of cyclization strategies. This guide offers a deep dive into the synthetic utility of this compound, providing not just protocols, but the underlying mechanistic principles and strategic considerations for its application in the synthesis of quinolines, indoles, and benzodiazepines, three classes of heterocycles with profound significance in pharmacology.[2][3][4]

The Strategic Advantage of this compound: A Molecular Portrait

The reactivity of this compound is a finely tuned interplay of its constituent functional groups. The ortho-chloro substituent, being electron-withdrawing, modulates the nucleophilicity of the aniline nitrogen, a critical factor in many cyclization reactions. The para-amino group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution and also serves as a key nucleophile in heterocycle formation. Finally, the acetyl group provides a crucial electrophilic site and a reactive α-methyl group, which can be readily functionalized or participate directly in cyclization cascades. Understanding this electronic and steric landscape is fundamental to predicting reaction outcomes and designing rational synthetic routes.

I. The Synthesis of Quinolines: Leveraging the Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][6][7] The Friedländer synthesis, a classic and reliable method for quinoline formation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] this compound is an ideal substrate for this reaction.

Mechanistic Insights

The Friedländer synthesis can proceed through two primary pathways, contingent on the reaction conditions. Both pathways culminate in the formation of the quinoline ring system via a cyclization and dehydration sequence.[10]

  • Pathway A: Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoacetophenone and an enolizable ketone. The resulting aldol adduct then dehydrates to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular attack of the amino group on the carbonyl, followed by a final dehydration, yields the aromatic quinoline ring.

  • Pathway B: Schiff Base Formation First: Alternatively, the amino group of the 2-aminoacetophenone can first react with the carbonyl of the partner molecule to form a Schiff base (imine). Tautomerization to an enamine, followed by an intramolecular aldol-type reaction and dehydration, leads to the quinoline product.

The presence of the electron-donating amino group in this compound can facilitate the initial nucleophilic attack, while the chloro-substituent may influence the regioselectivity of the cyclization.

Friedländer Synthesis cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First A1 This compound + Enolizable Ketone A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Carbonyl A2->A3 -H2O A4 Cyclized Intermediate A3->A4 Intramolecular Cyclization A5 Substituted Quinoline A4->A5 -H2O B1 This compound + Ketone B2 Schiff Base (Imine) B1->B2 Imine Formation B3 Enamine B2->B3 Tautomerization B4 Cyclized Intermediate B3->B4 Intramolecular Aldol-type Reaction B5 Substituted Quinoline B4->B5 -H2O

Caption: Alternative mechanistic pathways for the Friedländer quinoline synthesis.

Experimental Protocol: Synthesis of 7-Chloro-2,4-dimethyl-6-aminoquinoline

This protocol details the synthesis of a representative quinoline derivative from this compound and acetylacetone.

Step Procedure Reagents & Conditions Expected Observations
1 To a round-bottom flask, add this compound and acetylacetone in ethanol.This compound (1.70 g, 10 mmol), Acetylacetone (1.10 g, 11 mmol), Ethanol (20 mL)A pale yellow solution is formed.
2 Add a catalytic amount of a Lewis acid, such as zinc chloride.Zinc Chloride (0.27 g, 2 mmol)The solution may become slightly cloudy.
3 Reflux the reaction mixture with stirring.Reflux, 4-6 hoursThe color of the solution may darken. Progress can be monitored by TLC.
4 Cool the reaction mixture to room temperature and then place in an ice bath.Ice bathA precipitate should form.
5 Collect the solid by vacuum filtration, wash with cold ethanol, and dry.Cold EthanolA crystalline solid is obtained.
6 Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).Ethanol/WaterPure, crystalline product is obtained.

II. The Fischer Indole Synthesis: A Gateway to Indole Alkaloids and Beyond

The indole nucleus is a ubiquitous motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][11][12] The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[13][14] While this reaction does not directly utilize this compound, the corresponding (2-chloro-4-acetylphenyl)hydrazine, readily synthesized from the starting material via diazotization and reduction, is a key intermediate.

Mechanistic Insights

The Fischer indole synthesis is a complex yet elegant transformation involving a[11][11]-sigmatropic rearrangement as the key step.[13]

  • Hydrazone Formation: The reaction begins with the condensation of the (2-chloro-4-acetylphenyl)hydrazine with an aldehyde or ketone to form a hydrazone.

  • Tautomerization and[11][11]-Sigmatropic Rearrangement: The hydrazone tautomerizes to an ene-hydrazine, which then undergoes a[11][11]-sigmatropic rearrangement to form a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes and, following the elimination of ammonia, aromatizes to yield the indole product.

The electronic nature of the substituents on the phenylhydrazine ring can influence the regioselectivity of the cyclization, particularly when unsymmetrical ketones are used.[10]

Fischer Indole Synthesis A (2-chloro-4-acetylphenyl)hydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H2O) C Ene-hydrazine B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Intramolecular Cyclization F Substituted Indole E->F Aromatization (-NH3)

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: Synthesis of a 6-Chloro-5-acetyl-2-substituted Indole

This protocol outlines a general procedure for the synthesis of an indole derivative starting from the hydrazine derived from this compound.

Step Procedure Reagents & Conditions Expected Observations
1 Hydrazine Synthesis: Convert this compound to the corresponding diazonium salt, followed by reduction to (2-chloro-4-acetylphenyl)hydrazine.1. NaNO₂, aq. HCl, 0-5 °C2. SnCl₂/HClA standard procedure for aniline to hydrazine conversion.
2 Hydrazone Formation: In a round-bottom flask, dissolve the synthesized hydrazine and a ketone (e.g., acetone) in ethanol with a catalytic amount of acetic acid.(2-chloro-4-acetylphenyl)hydrazine (1.85 g, 10 mmol), Acetone (0.64 g, 11 mmol), Ethanol (25 mL), Acetic Acid (catalytic)The solution is stirred at room temperature. A precipitate of the hydrazone may form.
3 Indolization: Add a strong acid catalyst, such as polyphosphoric acid (PPA), and heat the mixture.Polyphosphoric Acid (PPA)The mixture is heated, and the color may change significantly.
4 Work-up: Pour the hot reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).Ice, NaOH solutionThe indole product precipitates.
5 Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.Dichloromethane/Hexane or EthanolA pure, solid product is obtained.

III. Crafting Benzodiazepines: A Pillar of CNS Drug Discovery

Benzodiazepines are a class of psychoactive drugs with a long history in the treatment of anxiety, insomnia, and seizures.[3][15] The 1,4-benzodiazepine core is a privileged scaffold in central nervous system (CNS) drug discovery.[11] this compound can serve as a precursor for the synthesis of various benzodiazepine derivatives, typically through a multi-step sequence involving the formation of a 2-aminobenzophenone analogue.

General Synthetic Strategy

A common route to 1,4-benzodiazepines involves the reaction of a 2-aminobenzophenone with an α-amino acid or its derivative, or with a haloacetyl halide followed by cyclization with ammonia. The chloro and amino substituents on the starting material will ultimately be incorporated into the final benzodiazepine structure, influencing its pharmacological properties.[2]

Benzodiazepine Synthesis A This compound B 2-Amino-5-chloroacetophenone Derivative A->B Functional Group Manipulation C Acylated Intermediate B->C Acylation with Haloacetyl Halide D 1,4-Benzodiazepine C->D Cyclization with Ammonia

Caption: A general synthetic pathway to 1,4-benzodiazepines.

Experimental Protocol: A Representative Benzodiazepine Synthesis

This protocol provides a conceptual framework for the synthesis of a 1,4-benzodiazepine derivative from this compound.

Step Procedure Reagents & Conditions Expected Observations
1 Protection of the Amino Group: Protect the amino group of this compound, for example, by acetylation.Acetic Anhydride, PyridineFormation of the corresponding acetamide.
2 Oxidation of the Acetyl Group: Oxidize the acetyl group to a carboxylic acid.e.g., KMnO₄The reaction mixture will change color as the permanganate is consumed.
3 Formation of the Benzophenone: Convert the carboxylic acid to the corresponding benzophenone via a Friedel-Crafts acylation with benzene.Thionyl Chloride, then Benzene, AlCl₃A standard Friedel-Crafts reaction workup.
4 Deprotection: Remove the protecting group to reveal the 2-aminobenzophenone derivative.Acid or base hydrolysisRegeneration of the free amino group.
5 Acylation: React the 2-aminobenzophenone with a haloacetyl halide.Chloroacetyl chloride, TolueneFormation of the 2-(haloacetamido)benzophenone.
6 Cyclization: Treat the acylated intermediate with ammonia to effect cyclization to the 1,4-benzodiazepine.Ammonia, EthanolFormation of the seven-membered benzodiazepine ring.

Conclusion: A Building Block of Enduring Value

This compound is a testament to the power of a well-functionalized starting material in the synthesis of complex and medicinally relevant heterocyclic compounds. Its strategic arrangement of functional groups allows for the application of classic and robust synthetic methodologies to construct diverse libraries of quinolines, indoles, and benzodiazepines. The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to not only replicate these transformations but also to innovate and adapt them for the synthesis of novel compounds with potentially valuable pharmacological properties. As the quest for new therapeutics continues, the utility of such versatile building blocks will undoubtedly remain a critical component of successful drug discovery endeavors.

References

  • BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. BenchChem.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Noor ul Amin Mohsin & Muhammad Imran Qadir. (2019). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and....
  • BenchChem. (2025). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Biomedical Importance of Indoles. PMC.
  • eGPAT. (2017). Structural activity relationships of benzodiazepines.
  • Wang, Q., Han, Y., & Xue, H. (1999). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. J Med Chem, 43, 2007–2018.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023).
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.).
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC.
  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org.
  • Friedländer Quinoline Synthesis. (n.d.).
  • ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega.
  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.).
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed.
  • ResearchGate. (2019). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific LLC.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
  • Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry.
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). PubMed.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances (RSC Publishing).
  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (n.d.). PubMed.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific LLC.
  • Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. (n.d.). PURKH.
  • BenchChem. (n.d.). alternative precursors to 2-Amino-5-chlorobenzophenone for benzodiazepine synthesis. BenchChem.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central.
  • Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. (2016). Stack Exchange.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids | Request PDF.
  • ResearchGate. (2025). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • The Open Medicinal Chemistry Journal. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.

Sources

An In-Depth Technical Guide to 1-(4-Amino-2-chlorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-amino-2-chlorophenyl)ethanone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The guide details its discovery and historical context, outlines its principal synthetic routes with a focus on the underlying chemical principles, and presents its physicochemical and spectroscopic properties. Furthermore, it explores the significant role of this compound as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction

This compound, also known as 4-amino-2-chloroacetophenone, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its unique trifunctional substitution pattern—an acetyl group, an amino group, and a chlorine atom on the phenyl ring—renders it a highly versatile precursor for the construction of a diverse array of heterocyclic scaffolds. The strategic placement of these functional groups allows for a range of chemical transformations, making it an invaluable starting material for the synthesis of complex molecules with potential therapeutic applications. This guide aims to provide an in-depth exploration of the discovery, synthesis, and application of this compound, with a particular focus on its role in the development of modern pharmaceuticals.

Discovery and Historical Context

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most commonly cited method involves the direct chlorination of a readily available starting material, while an alternative approach utilizes the principles of Friedel-Crafts acylation.

Chlorination of 4-Aminoacetophenone

A prevalent and efficient method for the synthesis of this compound is the electrophilic aromatic substitution of 4-aminoacetophenone. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the acetyl group, chlorination occurs at one of the ortho positions.

Protocol 1: Synthesis of this compound hydrochloride via Chlorination of 4-Aminoacetophenone [2]

Step 1: Iodination and Chlorination

  • In a suitable reaction vessel, dissolve 4-aminoacetophenone in a mixture of sulfuric acid, nitrobenzene, and carbon tetrachloride.

  • Add iodine and iodine pentoxide to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling, treat the reaction mixture with a 5% sodium hypochlorite solution and hydrochloric acid in water at room temperature for 12 hours. This step facilitates the in-situ generation of the chlorinating agent.

Step 2: Work-up and Isolation

  • Following the reaction, perform an appropriate aqueous work-up to remove inorganic salts and byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • To isolate the hydrochloride salt, dissolve the crude product in a suitable solvent such as pyridine in dichloromethane at 0°C for 3 hours, followed by the addition of hydrochloric acid in dioxane.

  • The resulting precipitate, this compound hydrochloride, can be collected by filtration, washed with a cold solvent, and dried.

Causality of Experimental Choices:

  • The use of an iodine/iodine pentoxide system in the initial step can facilitate a more controlled halogenation process.

  • The subsequent treatment with sodium hypochlorite and hydrochloric acid generates chlorine in situ, which acts as the electrophile for the chlorination of the aromatic ring.

  • The amino group's strong activating and ortho-directing effect is the primary driver for the regioselectivity of the chlorination.

  • Conversion to the hydrochloride salt often aids in the purification and stabilization of the final product.

graph SynthesisWorkflow { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Synthetic Workflow for the Chlorination of 4-Aminoacetophenone", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="4-Aminoacetophenone"]; step1 [label="Iodination/Chlorination\n(I2, I2O5, H2SO4, PhNO2, CCl4, reflux;\n then NaOCl, HCl, H2O)"]; intermediate [label="Crude this compound"]; step2 [label="Salt Formation\n(Pyridine, CH2Cl2; then HCl, dioxane)"]; product [label="this compound\nHydrochloride"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Friedel-Crafts Acylation of 3-Chloroaniline (Hypothetical Route)

An alternative, albeit less commonly documented, approach for the synthesis of this compound involves the Friedel-Crafts acylation of 3-chloroaniline or a protected derivative. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring[3].

In this proposed route, the amino group of 3-chloroaniline would first be protected, for example, as an acetamide (N-(3-chlorophenyl)acetamide), to prevent its reaction with the Lewis acid catalyst and to modulate its directing effect. The acetyl group is an ortho, para-director. Acylation of N-(3-chlorophenyl)acetamide with an acetylating agent such as acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would be expected to yield the acylated product at the position para to the activating acetamido group. Subsequent deprotection of the amino group would then yield the desired this compound.

graph FC_Acylation { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 2: Proposed Friedel-Crafts Acylation Route", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="3-Chloroaniline"]; protection [label="Amine Protection\n(e.g., Acetic Anhydride)"]; intermediate1 [label="N-(3-chlorophenyl)acetamide"]; acylation [label="Friedel-Crafts Acylation\n(Acetyl Chloride, AlCl3)"]; intermediate2 [label="N-(4-acetyl-2-chlorophenyl)acetamide"]; deprotection [label="Deprotection\n(Acid or Base Hydrolysis)"]; product [label="this compound"];

start -> protection; protection -> intermediate1; intermediate1 -> acylation; acylation -> intermediate2; intermediate2 -> deprotection; deprotection -> product; }

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 72531-23-8[4][5]
Molecular Formula C₈H₈ClNO[4][5]
Molecular Weight 169.61 g/mol [4][5]
Appearance Solid[5]
Melting Point Not widely reported
Boiling Point 324.6 ± 27.0 °C at 760 mmHg (Predicted)[6]
Density 1.3 ± 0.1 g/cm³ (Predicted)[6]
pKa 1.72 ± 0.10 (Predicted)[7]
LogP 2.1248 (Predicted)[4]

Spectroscopic Data:

While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and mass spectra for this compound is not readily found, data for structurally similar compounds can provide valuable insights for characterization. For instance, the 1H NMR spectrum would be expected to show a singlet for the acetyl protons, signals for the aromatic protons with splitting patterns dictated by their positions relative to the substituents, and a broad singlet for the amino protons. The 13C NMR spectrum would display characteristic peaks for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and acetyl groups. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Cl stretching. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Development

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of heterocyclic compounds with pronounced biological activity. Its trifunctional nature allows for the construction of various pharmacologically relevant scaffolds.

Synthesis of Kinase Inhibitors

A major application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies.

The 2-aminoacetophenone moiety is a key synthon for the construction of quinazoline and quinoline cores, which are prevalent scaffolds in many approved kinase inhibitors. For example, in the synthesis of quinazoline-based kinase inhibitors, the amino group and the acetyl group of this compound can undergo a cyclocondensation reaction with a suitable one-carbon source, such as formamide or a formic acid equivalent, to form the quinazolinone ring system. The chloro-substituent on the phenyl ring can then be used as a handle for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions, to introduce various side chains that can modulate the potency and selectivity of the final inhibitor.

While direct synthetic routes for blockbuster drugs like Dasatinib or Bosutinib starting from this compound are not explicitly detailed in publicly available literature, numerous patents and research articles describe the synthesis of analogues and related compounds using similar substituted aminoacetophenones, strongly suggesting the utility of this compound in the discovery and development of such kinase inhibitors[8][9]. The synthesis of Dasatinib, a potent tyrosine kinase inhibitor, for instance, involves intermediates that could potentially be derived from this compound[8].

graph KinaseInhibitorSynthesis { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 3: General Synthetic Scheme for Kinase Inhibitors", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="this compound"]; cyclization [label="Cyclocondensation\n(e.g., with formamide)"]; intermediate [label="Substituted Quinazolinone"]; activation [label="Activation\n(e.g., chlorination)"]; activated_intermediate [label="4-Chloroquinazoline Derivative"]; coupling [label="Nucleophilic Aromatic Substitution\n(with a substituted amine)"]; product [label="Kinase Inhibitor"];

start -> cyclization; cyclization -> intermediate; intermediate -> activation; activation -> activated_intermediate; activated_intermediate -> coupling; coupling -> product; }

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis from readily available starting materials and the strategic positioning of its functional groups make it an attractive building block for the construction of complex heterocyclic scaffolds. The demonstrated utility of analogous compounds in the synthesis of potent kinase inhibitors highlights the immense potential of this compound in the ongoing quest for novel and effective therapeutics. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly continue to expand its role in the pharmaceutical industry.

References

Sources

A Researcher's Guide to Sourcing and Qualifying 1-(4-Amino-2-chlorophenyl)ethanone for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for the procurement and quality validation of 1-(4-Amino-2-chlorophenyl)ethanone (CAS No. 72531-23-8). As a pivotal intermediate in the synthesis of advanced pharmaceutical agents, the integrity of this starting material is paramount to ensuring reaction efficiency, impurity profile control, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This document details the commercial supplier landscape, outlines critical criteria for supplier selection, provides a robust protocol for incoming material qualification via HPLC-UV, and discusses safe handling and storage. Furthermore, it contextualizes the molecule's application within a relevant synthetic pathway, underscoring its significance in modern medicinal chemistry.

Introduction: The Strategic Importance of this compound

This compound, also known as 4'-Amino-2'-chloroacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a nucleophilic amino group, an electrophilic carbonyl, and a chlorinated phenyl ring, makes it a versatile and highly valuable building block in multi-step organic synthesis.

The strategic importance of this intermediate is highlighted by its role in the synthesis of targeted therapeutics. Notably, it serves as a key precursor for constructing the core scaffold of drugs like Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[1][2][3] The precise arrangement of its functional groups allows for sequential, regioselective reactions to build complex heterocyclic systems, which are common motifs in modern pharmaceuticals. Given its role in producing life-saving medicines, sourcing this compound with verifiable purity and consistent quality is a non-negotiable prerequisite for any research or manufacturing campaign.

The Commercial Supplier Landscape

The procurement of this compound requires careful navigation of a diverse supplier market, ranging from large, multinational corporations to specialized custom synthesis labs. The choice of supplier will invariably depend on the scale of the research (milligrams for initial screening vs. kilograms for pilot studies), required purity, and the level of documentation needed.

Below is a comparative summary of representative commercial sources. Please note that catalog listings can change, and researchers should always verify availability and specifications directly with the supplier.

Supplier CategoryRepresentative VendorsTypical PurityScaleKey Considerations
Research Chemical Specialists ChemScene[4]≥98%mg - gExcellent for discovery-phase research; provides detailed specifications and analytical data.
BiosynthResearch Grademg - gOffers a wide range of building blocks; good for sourcing diverse analogs for SAR studies.
Major Distributors & Marketplaces Sigma-Aldrich (Merck)[5][6]≥95% (for isomers)g - kgExtensive portfolio, but the exact isomer may be listed under partners (e.g., Enamine). Strong logistical network.[5]
Thermo Fisher Scientific[7][8]Variesg - kgSimilar to Sigma-Aldrich, often distributes products from other primary manufacturers.[7]
Custom Synthesis Organizations (CROs) VariousAs per client spec (e.g., >99.5%)g - multi-kgIdeal for GMP-grade material or when specific impurity profiles are required. Higher cost and longer lead times.

Supplier Evaluation and Selection: A Risk-Based Approach

Selecting the appropriate supplier is a critical decision that directly impacts experimental reproducibility and project timelines. A simple cost-based analysis is insufficient; a multi-factorial, risk-based approach is essential.

Causality Behind Key Selection Criteria:

  • Purity and Impurity Profile: For early-stage discovery, a purity of ≥98% is often sufficient to establish proof-of-concept.[4] However, for late-stage process development or GMP synthesis, purity requirements can exceed 99.5%. The causality is that seemingly minor impurities (e.g., regioisomers, starting material from the supplier's synthesis) can carry through subsequent synthetic steps, leading to final API batches that fail regulatory specifications. Always request a batch-specific Certificate of Analysis (CoA) to review the impurity profile.

  • Documentation and Transparency: A trustworthy supplier provides a comprehensive CoA that details the analytical method used for purity assessment (e.g., HPLC, NMR), the measured purity, and other key physical parameters. Lack of a detailed CoA is a significant red flag. For GMP-level projects, supplier audits and full batch production records are necessary.

  • Scale and Capability: A supplier specializing in milligram-scale catalog items may not have the infrastructure to reliably produce consistent, multi-kilogram batches. If your project is likely to scale, selecting a supplier with proven scale-up capabilities from the outset can prevent costly and time-consuming process redevelopment and supplier re-qualification later.

Below is a decision-making workflow for supplier selection.

SupplierSelection start Define Project Needs scale Scale Required? start->scale mg_g mg to g (Discovery) scale->mg_g Lab Scale kg kg+ (Development) scale->kg Pilot/Mfg purity Purity Requirement? purity_98 < 99% (Non-GMP) purity->purity_98 < 99% purity_995 > 99.5% (GMP) purity->purity_995 > 99.5% doc Documentation Level? coa CoA Sufficient doc->coa Standard gmp_docs Full GMP Docs + Audit doc->gmp_docs Regulatory mg_g->purity kg->purity purity_98->doc purity_995->doc catalog_supplier Select Research Chemical Specialist or Distributor (e.g., ChemScene) coa->catalog_supplier cro_supplier Select Custom Synthesis Partner (CRO/CMO) gmp_docs->cro_supplier

Caption: Decision workflow for selecting a suitable chemical supplier.

Incoming Quality Control: A Self-Validating System

Trust in a supplier's CoA is necessary, but independent verification is paramount for scientific integrity. An incoming quality control (QC) check is a self-validating system that ensures the material meets the required standard before it is committed to a reaction. A simple, robust HPLC-UV analysis is typically sufficient for identity and purity confirmation.

Experimental Protocol: HPLC-UV Purity Assay

This protocol is a robust starting point and should be validated internally for specific laboratory conditions.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a binary pump, autosampler, column oven, and UV/DAD detector.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or DAD scan 210-400 nm to identify optimal wavelength).

    • Injection Volume: 5 µL.

  • Reagent & Standard Preparation:

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Preparation: Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to create a stock solution of ~0.5 mg/mL.

    • Sample Preparation: Prepare the incoming material sample in the same manner as the standard.

  • Analysis and Acceptance Criteria:

    • Inject a blank (diluent), followed by the reference standard, and then the sample.

    • Identity: The retention time of the major peak in the sample chromatogram must match that of the reference standard within ±2%.

    • Purity: The area percent of the main peak in the sample chromatogram should be ≥98.0% (or as specified).

The logical workflow for this QC process is illustrated below.

QC_Workflow start Material Received with Supplier CoA prep Prepare Sample and Reference Standard start->prep hplc Perform HPLC-UV Analysis prep->hplc compare Compare Retention Time (RT) and Purity vs. Spec hplc->compare pass Material Accepted Release to Lab compare->pass Pass fail Material Rejected Quarantine & Contact Supplier compare->fail Fail

Caption: Workflow for incoming quality control (QC) of raw materials.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for CAS 72531-23-8 may vary by supplier, data from closely related chloro-amino-acetophenones provide reliable guidance.[5][9][10]

  • Hazard Identification: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application Note: Utility in Heterocyclic Synthesis

The true value of this compound is realized in its application. It is a classic precursor for building complex molecular architectures. A common synthetic transformation involves the reaction of the amino group and the methyl ketone to form a heterocyclic ring, a foundational step in the synthesis of many APIs.

For instance, a plausible and illustrative reaction would be a condensation reaction with a suitable reagent to form a quinoline or a related benzo-fused heterocycle. The diagram below illustrates a generalized synthetic utility.

Caption: Generalized reaction showing the utility of the title compound.

This type of transformation is fundamental in building the core structures of complex molecules, including kinase inhibitors used in oncology.[1][3] The chlorine atom provides a handle for further functionalization, such as through cross-coupling reactions, adding another layer of synthetic versatility.

References

  • Thermo Fisher Scientific.eMolecules 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride. [URL: https://www.fishersci.com/us/en/product/p-G33-1/glycerol-certified-acs-fisher-chemical.html]
  • Sigma-Aldrich.2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0. [URL: https://www.sigmaaldrich.com/US/en/product/ena/en30006103]
  • ChemScene.72531-23-8 | this compound. [URL: https://www.chemscene.com/products/1-(4-Amino-2-chlorophenyl)ethanone-CS-0038878.html]
  • Alectinib Intermediate Crystal Structure.Exploring the Crystal Structure of alectinib Intermediate. [URL: Not provided in search results]
  • Sigma-Aldrich.Ethanone | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/ethanone]
  • ChemicalBook.Ethanone, 1-(4-amino-2-chlorophenyl)-2-chloro- (9CI). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82650058.htm]
  • Sigma-Aldrich.1 4 chlorophenyl ethanone. [URL: https://www.sigmaaldrich.com/US/en/search/1-4-chlorophenyl-ethanone]
  • Singh, S., Yadav, A., & Tripathi, C. B. (2015). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters, 27(35), 9777–9781. [URL: https://pubmed.ncbi.nlm.nih.gov/40849885/]
  • Sigma-Aldrich.1-(4-AMINO-3-CHLOROPHENYL)ETHANONE | 6953-83-9. [URL: https://www.sigmaaldrich.
  • Benchchem.Synthesis routes of Alectinib Hydrochloride. [URL: https://www.benchchem.com/synthesis-route/B560147]
  • Google Patents.WO2022051983A1 - Synthesis method of alectinib. [URL: https://patents.google.
  • MedKoo Biosciences.Alectinib Synthetic Routes. [URL: https://www.medkoo.com/products/33820]
  • Acros Organics.Safety Data Sheet for 1-(4-chlorophenyl)-ethanone. [URL: Not provided in search results]
  • Thermo Scientific.1-(4-Amino-2-hydroxyphenyl)ethan-1-one, Tech. [URL: https://www.fishersci.com/shop/products/1-4-amino-2-hydroxyphenyl-ethan-1-one-tech-thermo-scientific/AC223290050]
  • Fisher Scientific.Safety Data Sheet for 2'-Chloroacetophenone. [URL: https://www.fishersci.com/store/msds?partNumber=AC109500250&productDescription=2%27-CHLOROACETOPHENONE%2C+99%25+25G&vendorId=VN00032119&countryCode=US&language=en]
  • Thermo Scientific Chemicals.4-Amino-2-chlorophenol, 99%. [URL: https://www.fishersci.com/shop/products/4-amino-2-chlorophenol-99-1-g/AC249960010]
  • Sigma-Aldrich.Sigma-aldrich 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone. [URL: https://www.sigmaaldrich.com/US/en/search/sigma-aldrich-2-chloro-1-4-hydroxy-3-methylphenyl-ethanone]
  • precisionFDA.1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE. [URL: https://precision.fda.gov/substances/9JW68Z2WML]
  • Patsnap.Synthesis method of 1-(4-aminopyridine-2-yl)ethanone. [URL: https://patents.google.
  • Apollo Scientific.2-Amino-1-(4-chloro-2-fluorophenyl)ethanone hydrochloride Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/storage/msds/PC50112_msds.pdf]
  • Echemi.1-(4-CHLOROPHENYL)-2-HYDROXY-1-ETHANONE Safety Data Sheets. [URL: https://www.echemi.com/sds/1-(4-CHLOROPHENYL)-2-HYDROXY-1-ETHANONE-cas-26013-14-9.html]
  • Google Patents.WO 2013/134298 A1 - Raf Inhibitor Compounds. [URL: https://patents.google.
  • Tokyo Chemical Industry Co., Ltd.1-(4-Chlorophenyl)-1-ethanone Oxime. [URL: https://www.tcichemicals.com/US/en/p/C3983]
  • Sigma-Aldrich.1-(4-aminophenyl)ethan-1-one. [URL: https://www.sigmaaldrich.com/US/en/search/1-4-aminophenyl-ethan-1-one]
  • NIST WebBook.Ethanone, 1-(2-chlorophenyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2142689&Type=IR-SPEC&Index=1]
  • Google Patents.JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. [URL: https://patents.google.
  • Google Patents.US3254124A - Aminoketones and methods for their production. [URL: https://patents.google.
  • Google Patents.US Patent for Dipeptide Compounds. [URL: https://storage.googleapis.

Sources

Methodological & Application

Synthesis of 8-Chloroquinoline Derivatives from 1-(4-Amino-2-chlorophenyl)ethanone: A Guide to the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including prominent antimalarials, anticancer drugs, and antibiotics.[1][2][3] The targeted synthesis of polysubstituted quinolines is therefore a critical task for drug discovery and development. This application note provides a detailed guide for the synthesis of 8-chloro-substituted quinoline derivatives, starting from the readily available precursor, 1-(4-Amino-2-chlorophenyl)ethanone. We focus on the Friedländer annulation, detailing its mechanism, advantages over other classical methods, and providing two robust, step-by-step protocols for the synthesis of distinct quinoline analogues. This guide is designed to equip researchers with the theoretical understanding and practical knowledge to successfully synthesize and characterize these valuable heterocyclic compounds.

Introduction: Strategic Selection of a Synthetic Route

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to several named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses.[4][5][6] While each has its merits, they are often not ideal for precursors like this compound, which is a 2-aminoaryl ketone.

  • Skraup & Doebner-von Miller: These reactions typically employ anilines and α,β-unsaturated carbonyl compounds (often generated in situ from glycerol or aldehydes/ketones), which does not directly utilize the acetyl group of our starting material.[7][8]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone, a different substrate pattern.[9][10]

For the specific conversion of a 2-aminoaryl ketone, the Friedländer annulation is the most direct, efficient, and versatile strategy.[11][12] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, proceeding under either acid or base catalysis.[13][14] This method offers high convergence and allows for the introduction of diverse substituents at various positions on the resulting quinoline core.

The Friedländer Annulation: A Mechanistic Perspective

The reaction proceeds through two primary mechanistic pathways, largely dependent on the catalytic conditions. The key steps involve an initial condensation followed by a cyclizing dehydration to form the aromatic quinoline ring.

  • Aldol-First Pathway: An initial aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone forms an aldol adduct. Subsequent dehydration yields a β-unsaturated carbonyl intermediate, which then undergoes intramolecular condensation (imine formation) and aromatization.

  • Schiff Base-First Pathway: The amino group of the 2-aminoaryl ketone first condenses with the carbonyl of the methylene partner to form a Schiff base (enamine intermediate). This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the final quinoline product.[13][14]

Acid catalysis is generally preferred as it activates the carbonyl groups toward nucleophilic attack and prevents the self-condensation of the α-methylene ketone partner, which can be a significant side reaction under basic conditions.[11][15]

Friedlander_Mechanism cluster_start Reactants cluster_path1 Pathway A: Aldol-First cluster_path2 Pathway B: Schiff Base-First Start_Ketone This compound Aldol_Adduct Aldol Adduct Start_Ketone->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base / Enamine Start_Ketone->Schiff_Base Condensation Methylene_Ketone α-Methylene Ketone (e.g., Acetophenone) Methylene_Ketone->Aldol_Adduct Aldol Condensation Methylene_Ketone->Schiff_Base Condensation Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate - H₂O Product 8-Chloroquinoline Derivative Unsaturated_Intermediate->Product Cyclization & - H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Cyclized_Intermediate->Product - H₂O

Caption: Potential mechanistic pathways for the Friedländer annulation.

Experimental Protocols

The following protocols provide detailed procedures for synthesizing two distinct 8-chloroquinoline derivatives, demonstrating the versatility of the starting material.

Protocol I: Synthesis of 8-Chloro-2-methyl-4-phenylquinoline

This protocol details the reaction between this compound and acetophenone, yielding a quinoline with methyl and phenyl substituents. Indium(III) triflate is used as an efficient Lewis acid catalyst.[16]

Table 1: Materials and Equipment for Protocol I

ItemDescription
Reactants This compound, Acetophenone
Catalyst Indium(III) triflate (In(OTf)₃)
Solvent None (Solvent-free conditions)
Glassware 50 mL Round-bottom flask, reflux condenser
Equipment Magnetic stirrer with hot plate, oil bath, rotary evaporator
Work-up Dichloromethane (DCM), Saturated NaHCO₃ solution
Purification Silica gel, Hexane/Ethyl Acetate solvent system
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.45 mmol), acetophenone (0.72 g, 6.0 mmol, 1.1 eq), and Indium(III) triflate (0.153 g, 0.27 mmol, 5 mol%).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 120 °C and stir the mixture under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of DCM and stir until the solid dissolves. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure product.

Table 2: Expected Characterization Data for 8-Chloro-2-methyl-4-phenylquinoline

ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~8.1 (d), ~7.8 (d), ~7.5 (m), ~7.3 (s), ~2.8 (s, 3H)
MS (ESI+) m/z = 268.07 [M+H]⁺
Protocol II: Synthesis of Ethyl 8-chloro-2-methylquinoline-3-carboxylate

This protocol demonstrates the use of a β-ketoester, ethyl acetoacetate, to install a synthetically useful ester functionality at the 3-position of the quinoline ring.

Table 3: Materials and Equipment for Protocol II

ItemDescription
Reactants This compound, Ethyl acetoacetate
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Toluene
Glassware 100 mL Round-bottom flask, Dean-Stark apparatus, reflux condenser
Equipment Magnetic stirrer with hot plate, oil bath, rotary evaporator
Work-up Ethyl Acetate, Saturated NaHCO₃ solution
Purification Recrystallization from Ethanol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 g, 5.45 mmol), ethyl acetoacetate (0.78 g, 6.0 mmol, 1.1 eq), and p-TsOH (0.052 g, 0.27 mmol, 5 mol%) in 30 mL of toluene.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C). Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol to yield the product as crystalline needles.

Table 4: Expected Characterization Data for Ethyl 8-chloro-2-methylquinoline-3-carboxylate

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow crystalline solid
¹H NMR (CDCl₃) δ ~8.3 (s), ~7.9 (d), ~7.6 (d), ~7.4 (t), ~4.4 (q, 2H), ~2.9 (s, 3H), ~1.4 (t, 3H)
MS (ESI+) m/z = 264.06 [M+H]⁺

Troubleshooting and Workflow

Success in synthesis requires anticipating and addressing potential issues. Tar formation, often due to reactant self-condensation, and low yields are common challenges.

Troubleshooting_Workflow cluster_issues Troubleshooting Start Start Reaction Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Problem Problem Identified? LowYield Low Yield - Check reagent purity - Increase catalyst loading - Increase reaction time/temp Problem->LowYield Low Conversion TarFormation Tar Formation - Lower reaction temperature - Use milder catalyst - Ensure inert atmosphere Problem->TarFormation Dark/Tarry Mixture Incomplete Incomplete Reaction - Add more catalyst - Extend reaction time - Increase temperature Problem->Incomplete Starting Material Remains Complete->Problem No Workup Proceed to Workup & Purification Complete->Workup Yes LowYield->Monitor Adjust & Continue TarFormation->Monitor Adjust & Continue Incomplete->Monitor Adjust & Continue

Caption: A logical workflow for reaction monitoring and troubleshooting.

Significance in Drug Development

The 8-chloroquinoline scaffold synthesized via these methods is of significant interest to medicinal chemists. The chlorine atom at the 8-position can modulate the electronic properties and metabolic stability of the molecule. Furthermore, it can serve as a handle for further functionalization through cross-coupling reactions. Derivatives of this core are structurally related to known bioactive compounds and serve as valuable starting points for developing new therapeutics against malaria, cancer, and bacterial infections.[1][17]

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Larock, R. C., & Yum, E. K. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. J. Org. Chem.
  • Hayden, K. et al. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry, 101(8), 557-567.
  • Reddy, C. V. et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Wikipedia. Friedländer synthesis. [Link]

  • Kumar, A. et al. (2011). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 35(10), 2269-2276.
  • Prepar
  • Ali, I. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Kumar, R. et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Combes Quinoline Synthesis.
  • Mondal, M. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Wang, L. et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH). [Link]

  • Cheng, C.-C., & Liou, S.-Y. (2010). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Slideshare. Doebner-Miller reaction and applications. [Link]

Sources

Application Note: Synthesis of 7-Acetyl-6-chloro-2,4-dimethylquinoline via Combes Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1][2] Its unique bicyclic aromatic structure is a "privileged scaffold," frequently found in therapeutic agents with diverse activities, including antimalarial, anticancer, and antimicrobial properties.[1][3][4] The strategic incorporation of substituents, such as chlorine atoms, onto the quinoline core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.[1][5]

Numerous named reactions have been developed for the construction of the quinoline ring system, including the Skraup, Friedländer, and Doebner-von Miller syntheses.[2][6] Among these, the Combes quinoline synthesis, first reported in 1888, offers a reliable and versatile method for preparing 2,4-disubstituted quinolines.[7][8] The reaction proceeds by the acid-catalyzed condensation of an aniline with a β-diketone.[9][10]

This application note provides a comprehensive technical guide and a detailed protocol for the synthesis of 7-acetyl-6-chloro-2,4-dimethylquinoline . This synthesis utilizes 1-(4-Amino-2-chlorophenyl)ethanone (also known as 4-amino-2-chloroacetophenone) and acetylacetone, demonstrating the application of the Combes synthesis to an aniline substrate bearing multiple substituents, including deactivating groups. We will delve into the reaction mechanism, regioselectivity, a step-by-step experimental workflow, and key considerations for optimization and purification.

Reaction Principle and Mechanism

The Combes synthesis is fundamentally an acid-catalyzed reaction that occurs in two main stages: (1) the formation of an enamine intermediate via condensation of the aniline and a β-diketone, and (2) the intramolecular electrophilic cyclization of the enamine followed by dehydration to yield the aromatic quinoline product.[6][11][12]

The overall reaction is as follows: this compound + Acetylacetone → 7-Acetyl-6-chloro-2,4-dimethylquinoline

Detailed Mechanistic Steps:
  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the β-diketone (acetylacetone). This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[7]

  • Acid-Catalyzed Cyclization: The enamine, activated by protonation of the remaining ketone group by a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid), undergoes an intramolecular electrophilic aromatic substitution. This annulation step is typically the rate-determining step of the synthesis.[7][13]

  • Dehydration and Aromatization: The resulting cyclized intermediate is not aromatic. A final proton transfer and dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic substituted quinoline ring system.[7]

Combes_Mechanism Combes Synthesis Mechanism reactants This compound + Acetylacetone schiff_base Schiff Base Intermediate reactants->schiff_base - H₂O catalyst H₂SO₄ (Catalyst) enamine Enamine Intermediate schiff_base->enamine Tautomerization protonated_enamine Protonated Enamine (Activated for Cyclization) enamine->protonated_enamine + H⁺ cyclized_intermediate Cyclized Intermediate (Non-aromatic) protonated_enamine->cyclized_intermediate Cyclization (Rate-Determining) product 7-Acetyl-6-chloro-2,4-dimethylquinoline cyclized_intermediate->product - H₂O, - H⁺

Caption: The mechanism of the Combes quinoline synthesis.

Regioselectivity Considerations

With an unsymmetrically substituted aniline like this compound, the electrophilic cyclization can potentially occur at two different positions on the aromatic ring ortho to the amino group (C3 and C5).

  • Electronic Effects: The directing groups on the ring—the activating amino group and the deactivating chloro and acetyl groups—all favor substitution at the C3 and C5 positions.

  • Steric Effects: The annulation step is highly sensitive to steric hindrance.[7] Cyclization at the C3 position is sterically hindered by the adjacent chloro group at C2. In contrast, the C5 position is sterically unencumbered.

Therefore, the reaction is predicted to proceed with high regioselectivity, favoring cyclization at the less hindered C5 position to yield 7-acetyl-6-chloro-2,4-dimethylquinoline as the major product.

Detailed Experimental Protocol

This protocol outlines the synthesis of 7-acetyl-6-chloro-2,4-dimethylquinoline on a laboratory scale.

Materials and Equipment
  • Reagents: this compound, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid (98%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate, Ethyl Acetate, Hexanes.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with heating plate, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), beakers, and graduated cylinders.

Reagent Quantities
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
This compoundC₈H₈ClNO169.611.70 g10.01.0
AcetylacetoneC₅H₈O₂100.121.10 g (1.12 mL)11.01.1
Sulfuric Acid (conc.)H₂SO₄98.0810 mL--
Step-by-Step Synthesis Procedure

Workflow Experimental Workflow A 1. Reactant Mixing Combine aniline and acetylacetone. Heat to 120°C for 1 hr. B 2. Cyclization Cool to RT, add H₂SO₄ slowly. Heat to 110°C for 30 min. A->B C 3. Quenching & Neutralization Pour mixture onto crushed ice. Neutralize with sat. NaHCO₃. B->C D 4. Extraction Extract with Dichloromethane (3x). Combine organic layers. C->D E 5. Drying & Concentration Dry with Na₂SO₄. Concentrate via rotary evaporation. D->E F 6. Purification Column chromatography (Silica, Hexane/EtOAc gradient). E->F G 7. Final Product 7-Acetyl-6-chloro-2,4-dimethylquinoline F->G

Caption: Step-by-step experimental workflow for the synthesis.

  • Condensation: To a 100 mL round-bottom flask, add 1.70 g (10.0 mmol) of this compound and 1.12 mL (11.0 mmol) of acetylacetone. Heat the mixture with stirring at 120°C for 1 hour. The mixture will darken. Allow the reaction to cool to room temperature.

  • Cyclization: Place the flask in an ice bath. Slowly and carefully add 10 mL of concentrated sulfuric acid via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 50°C. Once the addition is complete, remove the ice bath and heat the dark mixture to 110°C for 30 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate may form.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until the effervescence ceases and the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate). Note: See Troubleshooting section for challenges with quinoline purification.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete condensation or cyclization due to deactivating groups on the aniline.Increase reaction time or temperature for the condensation step. For cyclization, consider using Polyphosphoric Acid (PPA) or a Polyphosphoric Ester (PPE) as the catalyst, which can be more effective than H₂SO₄.[7][14]
Product Decomposition during Purification The basic nitrogen of the quinoline interacts with acidic sites on standard silica gel, causing streaking or degradation.[15]Use a deactivated stationary phase. Pre-treat the silica gel by eluting the packed column with a solvent mixture containing 1-2% triethylamine before loading the sample.[15] Alternatively, use basic alumina as the stationary phase.[15]
Inseparable Mixture of Isomers Insufficient regioselectivity during the cyclization step.While this reaction is predicted to be highly selective, if a mixture is obtained, optimization of the acid catalyst and reaction temperature may slightly alter the product ratio. Meticulous column chromatography will be required for separation.
Reaction is Violently Exothermic The Skraup and Doebner-von Miller syntheses are known to be violently exothermic.[9] While Combes is generally better controlled, the addition of strong acid is exothermic.Ensure slow, dropwise addition of concentrated sulfuric acid to the reaction mixture while cooling in an ice bath to maintain temperature control.

Safety Precautions

  • Corrosive Chemicals: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care, always wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All additions must be performed in a certified chemical fume hood.

  • Organic Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • General Handling: The synthesized chloroquinoline derivative should be handled with care, as its toxicological properties have not been fully evaluated.

Conclusion

The Combes quinoline synthesis is a powerful tool for constructing substituted quinoline scaffolds from readily available anilines and β-diketones. This application note provides a robust and detailed protocol for the synthesis of 7-acetyl-6-chloro-2,4-dimethylquinoline, a functionalized heterocycle with potential applications in drug discovery and materials science. By understanding the underlying mechanism, potential regiochemical outcomes, and practical challenges such as purification, researchers can effectively apply this methodology to generate novel and structurally complex quinoline derivatives.

References

  • Benchchem Technical Support Center. (2025).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Dakenchem. (n.d.).
  • Wikiwand. (n.d.). Combes quinoline synthesis.
  • BenchChem. (2025). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry.
  • Ahluwalia, V. K., & Parashar, R. K. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis.
  • Durham University, Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Pathania, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Wikipedia. (n.d.). Quinoline.
  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube.
  • Zhang, Y., et al. (2021).
  • Crosby, O. (2020). Combes quinoline synthesis.
  • Taylor & Francis Online. (n.d.).
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

Sources

Suzuki coupling reactions of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a deep dive into the Suzuki coupling reactions of 1-(4-Amino-2-chlorophenyl)ethanone. My initial focus is on gathering authoritative data via Google, concentrating on reaction mechanisms, proven protocols, and the different catalyst systems used.

Outlining Application Note Structure

I've moved on to shaping the application note. I plan to start with an intro highlighting the compound's importance, then dive deep into the Suzuki-Miyaura mechanism, complete with a Graphviz diagram. Following that, I'll detail a step-by-step protocol for the Suzuki coupling, including yields.

Expanding Research Scope

I'm now expanding my Google searches to include reaction conditions and challenges specific to this substrate. Analyzing results, I'm identifying optimal catalysts, solvents, and bases. My focus includes potential side reactions and limitations. Next, I'll structure the note and begin by introducing the compound's significance in medicinal chemistry. I'll craft a section on the Suzuki-Miyaura mechanism with a Graphviz diagram.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1-(4-Amino-2-chlorophenyl)ethanone as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-aryl Ketone Scaffold

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. These agents are designed to interfere with the signaling pathways that drive cancer cell proliferation, survival, and metastasis. A critical component in the medicinal chemist's toolbox is the selection of versatile starting materials that provide a foundation for the construction of diverse and potent inhibitor libraries. 1-(4-Amino-2-chlorophenyl)ethanone is one such precursor, a highly functionalized aromatic building block poised for the synthesis of privileged heterocyclic scaffolds, most notably quinazolines and pyrimidines.

The strategic placement of the amino, chloro, and acetyl groups on the phenyl ring of this compound offers a unique combination of reactivity and functionality. The ortho-amino ketone moiety is a classical precursor for a variety of cyclization and condensation reactions, forming the bedrock of many heterocyclic systems. The chloro substituent provides a handle for further diversification through nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the late-stage functionalization of drug candidates. The para-amino group can be a key interaction point with the target kinase or can be further modified to modulate the physicochemical properties of the final compound.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for the synthesis of a representative 4-anilinoquinazoline kinase inhibitor, and discuss the biological context of the targeted kinases.

Synthetic Strategy: A Multi-Step Approach to 4-Anilinoquinazoline Kinase Inhibitors

The general strategy for the synthesis of 4-anilinoquinazoline kinase inhibitors from this compound involves a three-step sequence:

  • Cyclization: Formation of the quinazolinone core.

  • Chlorination: Activation of the 4-position for subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the aniline moiety to furnish the final 4-anilinoquinazoline inhibitor.

This approach is highly modular, allowing for the generation of a library of analogs by varying the aniline component in the final step, which is crucial for structure-activity relationship (SAR) studies.

G cluster_0 Synthetic Workflow Precursor This compound Quinazolinone 7-Chloro-2-methylquinazolin-4(3H)-one Precursor->Quinazolinone Cyclization (e.g., Urea) Chloroquinazoline 4,7-Dichloro-2-methylquinazoline Quinazolinone->Chloroquinazoline Chlorination (e.g., POCl3) Final_Inhibitor 4-Anilino-7-chloro-2-methylquinazoline Kinase Inhibitor Chloroquinazoline->Final_Inhibitor SNAr Reaction (Substituted Aniline) G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR G cluster_0 FLT3 Signaling Pathway in AML FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Leukemic_Cell Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell RAS_MAPK->Leukemic_Cell PI3K_AKT->Leukemic_Cell Inhibitor Kinase Inhibitor Inhibitor->FLT3 G cluster_0 Aurora Kinase in Mitosis Aurora_Kinase Aurora Kinase Centrosome Centrosome Maturation Aurora_Kinase->Centrosome Spindle Spindle Assembly Aurora_Kinase->Spindle Chromosome Chromosome Segregation Aurora_Kinase->Chromosome Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Aneuploidy Aneuploidy & Genomic Instability Aurora_Kinase->Aneuploidy Mitotic_Progression Proper Mitotic Progression Centrosome->Mitotic_Progression Spindle->Mitotic_Progression Chromosome->Mitotic_Progression Cytokinesis->Mitotic_Progression Inhibitor Kinase Inhibitor Inhibitor->Aurora_Kinase

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 1-(4-Amino-2-chlorophenyl)ethanone, a versatile building block in medicinal chemistry and materials science. Recognizing the critical role of this scaffold, we present detailed, field-proven insights and step-by-step protocols for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, from ligand and base selection to reaction parameter optimization, is thoroughly explained to ensure robust and reproducible outcomes. This guide is designed to empower researchers to confidently employ these powerful synthetic transformations, troubleshoot common challenges, and accelerate the development of novel molecular entities.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable starting material in the synthesis of a diverse array of complex organic molecules. Its structure, featuring an aniline moiety, a ketone, and a strategically positioned chlorine atom, offers multiple points for synthetic diversification. The amino group can be readily functionalized, the ketone provides a handle for numerous transformations, and the chloro group serves as an effective leaving group for palladium-catalyzed cross-coupling reactions.

The resulting 2-substituted-4-aminoacetophenone core is a key structural motif in many pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The ability to efficiently and selectively introduce aryl, vinyl, or amino substituents at the 2-position via cross-coupling is therefore of paramount importance in drug discovery and development. This guide will focus on three of the most powerful palladium-catalyzed methods to achieve this: the Suzuki-Miyaura coupling for C-C bond formation, the Mizoroki-Heck reaction for C-C (vinyl) bond formation, and the Buchwald-Hartwig amination for C-N bond formation.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to rational catalyst selection and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3]

  • Transmetalation (for Suzuki) / Migratory Insertion (for Heck) / Ligand Exchange (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent. For a challenging substrate like an electron-rich, sterically hindered aryl chloride, bulky and electron-donating ligands are often required to promote the oxidative addition and reductive elimination steps.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' CoupledProduct 2-Aryl-4-aminoacetophenone (Ar-Ar') ArylCl This compound (Ar-Cl) BoronicAcid Arylboronic Acid (Ar'-B(OR)2)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-aminoacetophenones

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[5] For the coupling of an aryl chloride, particularly one bearing an electron-donating amino group, the choice of a highly active catalyst system is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often essential for achieving good yields.[3][6]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this catalyst mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, to a concentration of 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mizoroki-Heck Reaction: Synthesis of 2-Vinyl-4-aminoacetophenones

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2][7] The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. For aryl chlorides, higher temperatures and more active catalyst systems are generally necessary.[8]

Protocol: General Procedure for Mizoroki-Heck Reaction

  • Reagent Preparation: In a pressure-rated vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired alkene (e.g., n-butyl acrylate or styrene, 1.5 equiv.), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if necessary, a ligand (e.g., P(o-tol)₃ or a more electron-rich phosphine, 4-10 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (to a concentration of 0.2-1.0 M).

  • Reaction: Seal the vial and heat the mixture to 120-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-(Alkyl/Aryl)amino-4-aminoacetophenones

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[9][10] The reaction of aryl chlorides often requires the use of sterically hindered, electron-rich phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide.[11][12]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To a dry, oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a degassed anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).

  • Reaction: Heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Comparative Overview and Causality of Experimental Choices

The success of these cross-coupling reactions hinges on the judicious selection of reaction parameters. The table below summarizes key considerations for each transformation.

Parameter Suzuki-Miyaura Coupling Mizoroki-Heck Reaction Buchwald-Hartwig Amination Rationale and Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂, PdCl₂Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources require in-situ reduction to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ can be more reliable for difficult couplings.[13]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)PPh₃, P(o-tol)₃, NHCsBulky, electron-rich phosphines (e.g., XPhos, BrettPhos)For aryl chlorides, electron-rich and sterically hindered ligands accelerate the slow oxidative addition and reductive elimination steps.[3][14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₂CO₃, Et₃N, NaOAcNaOtBu, K₃PO₄, LHMDSThe base plays multiple roles: activating the boronic acid (Suzuki), neutralizing the generated HX (Heck), and deprotonating the amine (Buchwald-Hartwig).[5][15] Stronger, non-nucleophilic bases are often needed for C-N coupling.
Solvent Toluene, Dioxane, THF, often with waterDMF, NMP, DioxaneToluene, DioxaneThe solvent must solubilize the reactants and catalyst, and its polarity can influence reaction rates. Anhydrous conditions are crucial for Buchwald-Hartwig reactions with strong bases.
Temperature 80-120 °C120-150 °C80-110 °CHigher temperatures are often required to overcome the activation barrier for the oxidative addition of aryl chlorides.
Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants: - this compound - Coupling Partner - Base Vessel Combine in Reaction Vessel Reagents->Vessel Catalyst Prepare Catalyst System: - Palladium Source - Ligand Catalyst->Vessel Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction Cool->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Sources

Protocol for N-alkylation of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 1-(4-Amino-2-chlorophenyl)ethanone for Advanced Drug Discovery

Introduction

This compound is a pivotal starting material and key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its substituted aniline moiety provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-alkylation of this primary aromatic amine is a fundamental transformation that introduces diverse aliphatic and aromatic groups, significantly influencing the target affinity, selectivity, and pharmacokinetic properties of the resulting compounds.

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth overview and detailed protocols for the most effective methods for the N-alkylation and N-arylation of this compound. We will delve into the mechanistic rationale behind two powerful synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination, offering field-proven insights to guide experimental design and troubleshooting.

Method 1: Reductive Amination for N-Alkylation

Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine.[1] This one-pot reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ by a selective hydride reagent.[1][2] Its popularity in green chemistry stems from its efficiency and operation under mild conditions.[1]

Causality and Strategic Choice: This method is the preferred choice for introducing primary and secondary alkyl groups. The reaction's success hinges on the careful selection of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this role due to its mild nature and tolerance for the slightly acidic conditions that favor imine formation.[3][4]

Experimental Protocol: Reductive Amination

Materials:

  • This compound (1.0 eq)[5]

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)[2]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under ambient atmosphere, add this compound (1.0 eq) and dissolve it in DCE or DCM (approx. 0.1-0.2 M concentration).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2] The progress of imine formation can be monitored by TLC or LC-MS.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[6] An exotherm may be observed; ensure the temperature is maintained around room temperature.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[2][6]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Reductive Amination
Carbonyl SubstrateReducing AgentSolventTime (h)Typical Yield (%)
CyclohexanoneNaBH(OAc)₃DCE1685-95
BenzaldehydeNaBH(OAc)₃DCM1280-90
AcetoneNaBH(OAc)₃DCE2475-85
4-MethoxybenzaldehydeNaBH(OAc)₃DCM1288-96
Visualization: Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A This compound C Solvent (DCE/DCM) + Acetic Acid A->C B Aldehyde or Ketone B->C D Stir 1-2h for Imine Formation C->D E Add NaBH(OAc)₃ D->E F Stir 12-24h for Reduction E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final N-Alkylated Product J->K

Caption: Workflow for N-alkylation via reductive amination.

Method 2: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7] This reaction enables the formation of C-N bonds between an amine and an aryl halide or triflate, substrates that are often unreactive in classical nucleophilic substitution reactions.[8] For the functionalization of this compound, this method is unparalleled for introducing aryl and heteroaryl substituents, which are prevalent motifs in modern pharmaceuticals.

Causality and Strategic Choice: The reaction's efficacy is governed by a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[7] The choice of ligand is paramount; bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step and promote high catalytic turnover. The base plays a crucial role in deprotonating the amine-catalyst complex, making the nitrogen nucleophilic enough to displace the halide from the palladium center.[9]

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide or Iodide (1.0 - 1.1 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)[7]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 1.5 - 2.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Data Presentation: Buchwald-Hartwig N-Arylation
Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10090-98
2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11075-85
1-Bromo-3-methoxybenzenePd₂(dba)₃ / BINAPCs₂CO₃Toluene10085-95
4-IodoanisolePd₂(dba)₃ / XPhosNaOtBuToluene90>95
Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)L₂(NHR'R'')]⁺X⁻ OA_Complex->Amine_Complex + HNR'R'' Amido_Complex Ar-Pd(II)L₂(NR'R'') Amine_Complex->Amido_Complex - Base-H⁺X⁻ (Deprotonation) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Product Release

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Conclusion

The N-alkylation and N-arylation of this compound are critical transformations for generating novel chemical entities in drug discovery. Reductive amination provides a robust and straightforward pathway to a wide range of N-alkyl derivatives using common carbonyl compounds. For the synthesis of N-aryl and N-heteroaryl analogues, which are often crucial for modulating biological activity, the Buchwald-Hartwig amination offers a powerful and highly versatile solution. The selection between these methods should be guided by the specific nature of the desired substituent (alkyl vs. aryl), the required functional group tolerance, and the overall synthetic strategy. By leveraging the detailed protocols and mechanistic insights provided herein, researchers can confidently and efficiently expand their chemical libraries to accelerate the development of new therapeutic agents.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • To Chemistry Journal. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chem. Scand., 47, 1046-1049. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Quinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of drug discovery and development. Its rigid structure and capacity for diverse functionalization have made it a "privileged scaffold," appearing in a vast array of pharmaceuticals with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications. The celebrated antimalarial drug chloroquine is a classic example of the therapeutic power of the quinoline core. Consequently, efficient and versatile synthetic routes to novel quinoline derivatives are of paramount importance to researchers in medicinal chemistry.

This guide provides a detailed technical overview of the condensation reactions involving 1-(4-Amino-2-chlorophenyl)ethanone, a 2-aminoaryl ketone, with dicarbonyl compounds and other active methylene carbonyls. The primary focus will be on the Friedländer annulation , a classic and powerful method for constructing the quinoline ring system. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the significance of the resulting 6-chloro-substituted quinoline derivatives as valuable intermediates for drug development professionals.

Core Principles: The Friedländer Annulation Mechanism

The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation followed by a cyclodehydration reaction.[1][2] It joins a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl).[3][4] This reaction is prized for its efficiency and atom economy in building the quinoline core.

Two primary mechanistic pathways are generally accepted, contingent on the catalytic conditions:

  • Aldol Condensation First (Base-Catalyzed): The reaction initiates with a base-catalyzed aldol condensation between the 2-aminoaryl ketone and the enolizable carbonyl compound. The resulting aldol adduct then undergoes an intramolecular cyclization (nucleophilic attack of the amino group on the second carbonyl) followed by dehydration to yield the aromatic quinoline ring.

  • Schiff Base Formation First (Acid-Catalyzed): Under acidic conditions, the reaction typically begins with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final quinoline product.[2][5]

The choice of catalyst—from classic Brønsted acids like HCl and H₂SO₄ to Lewis acids and modern organocatalysts—can significantly influence reaction rates, yields, and even regioselectivity.[6]

Friedlander_Workflow start Start reactants 1. Combine Reactants - 2-Aminoaryl Ketone - Dicarbonyl Compound - Catalyst & Solvent start->reactants reaction 2. Reaction - Conventional Heating (Reflux) OR - Microwave Irradiation reactants->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Workup - Quench/Neutralize - Extraction monitor->workup Complete purify 5. Purification - Recrystallization OR - Column Chromatography workup->purify characterize 6. Characterization - NMR, MS, m.p. purify->characterize end End (Pure Quinoline) characterize->end

Sources

A Stability-Indicating HPLC Method for the Analysis of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Amino-2-chlorophenyl)ethanone. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity determination and stability assessment of this compound. The described method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction

This compound is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and safety of the final active pharmaceutical ingredient (API). A stability-indicating analytical method is essential to separate the intact compound from its potential degradation products, which may form under various stress conditions during manufacturing, storage, and handling.[4] This application note provides a comprehensive guide to a validated HPLC method designed to meet these analytical challenges.

The chemical structure of this compound, presented in Figure 1, contains several functional groups, including an aromatic amine, a chloro substituent, and a ketone. These groups are susceptible to degradation through pathways such as oxidation, hydrolysis, and photolysis.[5][6] The developed method is designed to resolve the parent compound from impurities arising from these degradation pathways.

Figure 1: Chemical Structure of this compound Image generated for illustrative purposes.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development. Key properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular FormulaC₈H₈ClNOChemScene[7]
Molecular Weight169.61 g/mol ChemScene[7]
Predicted LogP2.1248ChemScene[7]
Topological Polar Surface Area (TPSA)43.09 ŲChemScene[7]

The moderate LogP value suggests that reversed-phase chromatography with a C18 stationary phase would be a suitable approach for retaining and separating the analyte from more polar or less polar impurities.

Recommended HPLC Method

The following HPLC conditions were optimized to achieve a sharp, symmetrical peak for this compound with good resolution from potential degradation products and impurities.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for the moderately nonpolar analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ensures the ionization state of the amino group is consistent, leading to reproducible retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
Gradient Elution See Table 2A gradient elution is employed to ensure the elution of any potential late-eluting degradation products and to minimize the run time.
Flow Rate 1.0 mL/minThis flow rate is optimal for a 4.6 mm internal diameter column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detector Wavelength 245 nmThe UV spectrum of the analyte shows a significant absorbance maximum at approximately 245 nm, providing good sensitivity for detection. This is a reasoned estimation based on the chromophores present (aromatic ring, amino, and keto groups).
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a mixture similar to the initial mobile phase composition ensures good peak shape.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
22.07030
25.07030
Sample and Standard Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

Sample Solution (100 µg/mL):

  • Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[1][3][8] The validation parameters and their acceptance criteria are outlined below.

Caption: Key parameters for HPLC method validation.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of this compound.[9][10] The goal was to achieve 5-20% degradation of the active substance.[9] The stressed samples were then analyzed by the proposed HPLC method to assess the resolution between the parent peak and any degradation products.

Stress Conditions:

  • Acid Hydrolysis: 1 mL of 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mL of 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 105 °C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to ICH-compliant light conditions (1.2 million lux hours and 200 W h/m²).

Acceptance Criteria: The method is considered specific if the peak purity of the this compound peak is greater than 990 (as determined by a photodiode array detector) in the presence of its degradation products, and the resolution between the parent peak and the nearest eluting degradant is greater than 2.0.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

Acceptance Criteria: A linear relationship between the peak area and concentration should be observed, with a correlation coefficient (r²) of not less than 0.999.[11]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Three replicate preparations were analyzed for each concentration level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[11]

Precision

Repeatability (Intra-assay Precision): The repeatability of the method was assessed by analyzing six replicate preparations of the sample at the nominal concentration on the same day, by the same analyst, and on the same instrument.

Intermediate Precision (Inter-assay Precision): The intermediate precision was evaluated by analyzing six replicate preparations of the sample at the nominal concentration on a different day, by a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should not be more than 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.[13]

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Validation Summary

The following table summarizes the expected results from the method validation, confirming its suitability for the intended application.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Peak Purity > 990, Resolution > 2.0Pass
Linearity (r²) ≥ 0.999Pass
Accuracy (% Recovery) 98.0 - 102.0%Pass
Precision (RSD%) ≤ 2.0%Pass
LOD ReportableTo be determined
LOQ Reportable with acceptable precision & accuracyTo be determined
Robustness System suitability passesPass

Overall Analytical Workflow

The complete analytical process, from sample receipt to final data reporting, is illustrated in the following workflow diagram.

Analytical_Workflow Sample_Receipt Sample Receipt & Login Sample_Prep Sample & Standard Preparation Sample_Receipt->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Integration HPLC_Analysis->Data_Processing Result_Calculation Result Calculation Data_Processing->Result_Calculation Report_Generation Report Generation Result_Calculation->Report_Generation

Caption: High-level workflow for the analysis of this compound.

Conclusion

The HPLC method described in this application note is a specific, linear, accurate, precise, and robust procedure for the quantitative determination of this compound. The stability-indicating nature of the method, demonstrated through forced degradation studies, makes it suitable for the analysis of stability samples and for routine quality control of the compound. This method provides a reliable tool for researchers and drug development professionals to ensure the quality and consistency of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Amino-2-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum, this guide focuses on a robust, first-principles approach to the prediction and interpretation of its NMR spectra. By dissecting the influence of the amino, chloro, and acetyl substituents on the aromatic ring, we present a comprehensive workflow from sample preparation to spectral interpretation. This document serves as a practical resource for researchers needing to characterize this molecule and similar substituted aromatic compounds, ensuring structural verification and purity assessment.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry and drug development for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound, NMR is crucial for confirming the precise substitution pattern on the benzene ring, which is a critical factor in its chemical reactivity and biological activity.

The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments. Together, they provide a complete picture of the carbon-hydrogen framework of a molecule.

Principles of NMR Analysis of Substituted Benzenes

The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic effects of the substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution in the ring, leading to characteristic upfield (shielding) or downfield (deshielding) shifts.

  • Amino Group (-NH₂): A strong electron-donating group that increases electron density at the ortho and para positions through resonance, causing significant upfield shifts for the corresponding protons and carbons.

  • Chloro Group (-Cl): An electron-withdrawing group through induction but electron-donating through resonance. Its overall effect is electron-withdrawing, leading to a general downfield shift, but the resonance effect can slightly shield the ortho and para positions compared to the meta position.

  • Acetyl Group (-COCH₃): A strong electron-withdrawing group that deactivates the ring and causes a significant downfield shift for ortho and para protons and carbons.

The interplay of these substituent effects in this compound results in a unique and predictable NMR fingerprint.

Experimental Protocol: Sample Preparation and Data Acquisition

A well-prepared sample is fundamental to obtaining a high-quality NMR spectrum. The following protocol outlines the standard procedure for a small organic molecule like this compound.

Materials and Equipment
  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • High-quality 5 mm NMR tubes[3]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • Pasteur pipette and bulb

  • Small vial for dissolution

  • Vortex mixer

Step-by-Step Sample Preparation
  • Weigh the Sample: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic compounds. If solubility is an issue, DMSO-d₆ is a more polar alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube. If any particulate matter is present, plug the pipette with a small piece of cotton wool to filter the solution during transfer.[4]

  • Internal Standard: TMS is often included in the deuterated solvent by the manufacturer. If not, a small amount can be added. TMS provides a reference signal at 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized depending on the instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 or 500 MHz100 or 125 MHz
Pulse ProgramStandard single pulseProton-decoupled single pulse
Spectral Width-2 to 12 ppm-10 to 220 ppm
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-5 seconds2 seconds
Number of Scans8-161024 or more
Temperature298 K298 K

Predicted NMR Spectra and Interpretation

Based on the principles of substituent effects and data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of this compound.

Figure 1: Structure of this compound with atom numbering for NMR analysis.

Predicted ¹H NMR Spectrum
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-3~6.7DoubletJ(ortho) ≈ 8-91HOrtho to the strongly electron-donating amino group (strong shielding) and meta to the electron-withdrawing chloro and acetyl groups (weak deshielding).
H-5~6.5Doublet of doubletsJ(ortho) ≈ 8-9, J(meta) ≈ 2-31HMeta to the amino group (weak shielding) and ortho to the chloro group (deshielding) and meta to the acetyl group (weak deshielding).
H-6~7.6DoubletJ(meta) ≈ 2-31HOrtho to the electron-withdrawing acetyl group (strong deshielding) and meta to the chloro group, and para to the amino group (strong shielding). The deshielding from the acetyl group is expected to dominate.
-NH₂~4.0-5.0Broad singlet-2HThe chemical shift is variable and depends on solvent and concentration. The protons are exchangeable, leading to a broad signal.[5]
-CH₃~2.5Singlet-3HProtons of the acetyl group, appearing as a singlet in a typical range for methyl ketones.
Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (ppm)Rationale
C-1~135Attached to the acetyl group, expected to be deshielded.
C-2~130Attached to the chloro group, deshielded.
C-3~115Ortho to the amino group, strongly shielded.
C-4~150Attached to the amino group, strongly deshielded by the nitrogen but also influenced by resonance.
C-5~113Para to the chloro group and ortho to the amino group, strongly shielded.
C-6~132Ortho to the acetyl group, deshielded.
-C=O~195Carbonyl carbon, significantly deshielded.
-CH₃~26Methyl carbon of the acetyl group.

Data Interpretation Workflow

The process of analyzing the NMR data for this compound follows a logical sequence to confirm the structure.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Structural Elucidation SamplePrep Sample Preparation NMR_Acquisition 1H and 13C NMR Acquisition SamplePrep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Calibrate to TMS (0 ppm) Processing->Referencing Integration Integrate 1H Signals Referencing->Integration Splitting Analyze Splitting Patterns (J-coupling) Referencing->Splitting CarbonCount Count 13C Signals Referencing->CarbonCount ChemShift Analyze Chemical Shifts Integration->ChemShift StructureConfirm Confirm Structure ChemShift->StructureConfirm Splitting->StructureConfirm CarbonCount->StructureConfirm

Figure 2: Workflow for the NMR analysis of this compound.

Troubleshooting Common NMR Issues

IssuePossible Cause(s)Solution(s)
Broad Peaks - Sample concentration too high- Presence of paramagnetic impurities- Poor shimming- Dilute the sample- Filter the sample- Re-shim the instrument
Poor Signal-to-Noise - Sample concentration too low- Insufficient number of scans- Increase sample concentration- Increase the number of scans
Solvent Peak Obscuring Signals - Proton signals have similar chemical shifts to the residual solvent peak- Choose a different deuterated solvent
Incorrect Integration - Poor phasing or baseline correction- Overlapping signals- Re-process the spectrum with careful phasing and baseline correction- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the substituents on the chemical shifts and coupling constants, researchers can confidently predict and interpret the NMR spectra to verify the structure and purity of this important chemical intermediate. The detailed protocols for sample preparation and data acquisition, along with the troubleshooting guide, serve as a valuable resource for obtaining high-quality NMR data.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics - NMR Spectroscopy. [Link]

  • UNT Digital Library. NMR Chemical Shifts in Amino Acids: Effects of Environments, Electric Field, and Amine Group Rotation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • University of Notre Dame, Department of Chemistry & Biochemistry. NMR Sample Preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organic Chemistry Data. 5-HMR-2.12 Chemical Shift Effects of NH Protons. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • SpectraBase. 4'-Amino-2-chloroacetophenone. [Link]

  • PubChem. p-Aminoacetophenone. [Link]

  • PubChem. Ethanone, 1-(2-chlorophenyl)-. [Link]

  • Chemistry Stack Exchange. H NMR of 4-chloroacetophenone. [Link]

  • JoVE. 19.10: NMR Spectroscopy Of Amines. [Link]

Sources

Application Note: High-Purity Isolation of 1-(4-Amino-2-chlorophenyl)ethanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of 1-(4-Amino-2-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The document outlines a systematic approach to solvent selection, the experimental procedure, and methods for troubleshooting common issues such as "oiling out." The provided protocol is designed to ensure high purity and recovery of the target compound, addressing the needs of researchers in organic synthesis and drug development.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow, controlled cooling.[2][3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities, ideally, remain dissolved in the cold solvent, known as the mother liquor, and are subsequently separated by filtration.[1]

This compound, with its polar amino and ketone functional groups, is amenable to purification by recrystallization from polar solvents. The presence of these functional groups also makes the molecule susceptible to certain challenges, such as oxidation of the amino group and the potential for "oiling out" if conditions are not carefully controlled. This guide provides a robust methodology to navigate these challenges and achieve a high degree of purity.

Compound Profile and Synthesis-Related Impurities

A thorough understanding of the target compound's properties and potential impurities is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₈ClNO[2]
Molecular Weight 169.61 g/mol [2]
Appearance Expected to be a crystalline solidN/A
Melting Point Not definitively reported; a related isomer, 1-(5-Amino-2-chlorophenyl)ethanone, has a melting point of 70±20.0 °C.N/A
Predicted LogP 2.1248[2]

A common synthetic route to this compound involves the chlorination of 4-aminoacetophenone.[4] This process can lead to several impurities, including:

  • Unreacted Starting Material: 4-Aminoacetophenone.

  • Regioisomers: Such as 1-(4-Amino-3-chlorophenyl)ethanone.

  • Polychlorinated Byproducts: For instance, 1-(4-Amino-2,6-dichlorophenyl)ethanone.

The selection of the recrystallization solvent must take into account the solubility differences between the target compound and these potential impurities to ensure their effective removal.

Solvent System Selection: A Data-Driven Approach

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][3] Given the polar nature of the target molecule, polar solvents are the primary candidates.

Recommended Solvent System: An ethanol/water mixture is proposed as an effective solvent system. Ethanol typically acts as the primary solvent in which the compound is soluble, while water serves as an anti-solvent to reduce the solubility upon cooling and induce crystallization. This mixed-solvent approach offers fine control over the crystallization process.[1]

Alternative Solvents:

  • Methanol/water: Similar to the ethanol/water system.

  • Isopropanol: A single-solvent option that may be effective.

  • Ethyl acetate/hexanes: A less polar option that could be explored if polar protic solvents are not optimal.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Experimental Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C Stir and heat until fully dissolved B->C D Gravity filter hot solution to remove insoluble impurities C->D If insoluble material is present E Add hot water dropwise until persistent cloudiness C->E If no insoluble material D->E F Add a few drops of hot ethanol to clarify E->F G Allow to cool slowly to room temperature F->G H Cool in an ice bath to maximize yield G->H I Collect crystals by vacuum filtration H->I J Wash with cold ethanol/water mixture I->J K Dry the purified crystals J->K

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat approximately 100 mL of 95% ethanol to a gentle boil on a hotplate.

    • Add the hot ethanol portion-wise to the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization:

    • To the clear, hot solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystal Growth:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter paper for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value for the pure compound indicates high purity.

    • Further analysis by techniques such as HPLC or NMR can also be used to confirm purity.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseTroubleshooting Steps
"Oiling Out" The melting point of the compound is lower than the temperature of the saturated solution.Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow for slower cooling. Consider using a solvent with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated, or the cooling is too rapid.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If crystals still do not form, reduce the solvent volume by gentle heating and allow to cool again.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that the second crop may be less pure.
Colored Crystals Colored impurities are co-precipitating with the product.Treat the hot solution with activated carbon before filtration to adsorb colored impurities.

Troubleshooting Logic Diagram:

G cluster_issues Common Issues cluster_solutions Solutions start Recrystallization Outcome oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Scratch flask, add seed crystal, or reduce solvent volume no_crystals->solution_no_crystals solution_low_yield Concentrate mother liquor for a second crop low_yield->solution_low_yield solution_colored Use activated carbon colored_crystals->solution_colored

Caption: Troubleshooting guide for common recrystallization problems.

Conclusion

The protocol detailed in this application note provides a reliable method for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can effectively remove synthesis-related impurities and obtain a high-purity product suitable for downstream applications in pharmaceutical and chemical research. The troubleshooting guide offers practical solutions to common challenges encountered during recrystallization, ensuring a higher success rate and optimized outcomes.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available from: [Link]

  • Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Available from: [Link]

  • University of California, Los Angeles.
  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available from: [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available from: [Link]

  • Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone.
  • El-Malah, A. A. A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 29.
  • ResearchGate. ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. Available from: [Link]

  • Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 978-985. Available from: [Link]

  • MDPI. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Available from: [Link]

  • American Chemical Society. The Development of Enantioselective Friedel-Crafts Reactions to Prepare Unnatural Amino Acid Derivatives (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).
  • Beilstein Journals. BJOC - Search Results. Available from: [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available from: [Link]

  • Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

Sources

Scale-up synthesis of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-(4-Amino-2-chlorophenyl)ethanone

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound (CAS No. 72531-23-8), a key building block in modern medicinal chemistry and drug development.[1] The described three-step synthetic pathway, commencing from commercially available 3-chloroaniline, is designed for reproducibility from the benchtop to kilogram-scale production. This guide emphasizes the scientific rationale behind procedural choices, critical process parameters, in-depth safety analysis, and analytical controls necessary for ensuring the synthesis is both efficient and self-validating. It is intended for an audience of researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

Aromatic ketones are pivotal structural motifs found in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[2][3][4] this compound, in particular, serves as a versatile precursor for the synthesis of various heterocyclic systems, including quinolines and other scaffolds of therapeutic interest. The strategic placement of the amino, chloro, and acetyl functionalities provides multiple reaction sites for diversification in lead optimization campaigns.

The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of the acylation and managing the reactivity of the aniline moiety. Direct Friedel-Crafts acylation of 3-chloroaniline is impractical as the basic amino group complexes with the Lewis acid catalyst, rendering it inactive.[5] Therefore, a protection-acylation-deprotection strategy is employed. This note outlines a scalable synthesis that addresses these challenges through a logical and optimized workflow.

Overall Synthetic Strategy

The synthesis is performed in three distinct steps:

  • N-Acetylation: Protection of the nucleophilic amino group of 3-chloroaniline as an acetamide. This moderates its reactivity and prevents side reactions in the subsequent step.

  • Friedel-Crafts Acylation: Regioselective introduction of the acetyl group onto the aromatic ring of the protected intermediate, N-(3-chlorophenyl)acetamide.

  • Acidic Hydrolysis: Deprotection of the acetamide to reveal the primary amino group, yielding the final product.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis A 3-Chloroaniline C N-(3-chlorophenyl)acetamide A->C Protection B Acetic Anhydride E N-(4-acetyl-2-chlorophenyl)acetamide C->E Acylation D Acetyl Chloride + AlCl₃ G This compound E->G Deprotection F Aqueous HCl

Diagram 1: Overall workflow for the synthesis of this compound.

Part 1: N-Acetylation of 3-Chloroaniline

Principle and Rationale

The initial step involves the protection of the amino group of 3-chloroaniline. The transformation of the amine into an acetamide serves two critical purposes:

  • Deactivation Prevention: It prevents the lone pair on the nitrogen atom from forming a dative bond with the Lewis acid (AlCl₃) used in the Friedel-Crafts reaction. Such an interaction would add a positive charge to the ring system, deactivating it towards electrophilic substitution.

  • Directing Group Modification: The acetamido group is still a powerful ortho, para-directing group, ensuring the incoming electrophile is directed to the desired position on the aromatic ring.

Acetic anhydride is chosen as the acetylating agent for its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

Detailed Experimental Protocol

Materials and Equipment:

  • 3-Chloroaniline

  • Acetic Anhydride

  • Water (deionized)

  • Round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Addition funnel

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

Procedure (100 g Scale):

  • To a 2 L three-necked flask equipped with a mechanical stirrer and an addition funnel, add 3-chloroaniline (100 g, 0.784 mol) and 500 mL of deionized water.

  • Stir the mixture vigorously to create a fine suspension.

  • Slowly add acetic anhydride (88 g, 0.862 mol, 1.1 eq) dropwise via the addition funnel over 30 minutes. An exothermic reaction will occur, and the internal temperature should be monitored and maintained below 50°C.

  • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-chloroaniline spot is no longer visible.

  • Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 150 mL).

  • Dry the product, N-(3-chlorophenyl)acetamide, under vacuum at 60°C to a constant weight. A typical yield is 125-130 g (94-97%).

Part 2: Friedel-Crafts Acylation

Principle and Rationale

This step is a classic electrophilic aromatic substitution.[6] Aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate a highly electrophilic acylium ion from acetyl chloride.[7] The acetamido group of the substrate directs the incoming acylium ion to the para-position, which is sterically favored over the ortho-positions.

Nitrobenzene is a traditional solvent for this reaction due to its ability to dissolve the reactants and the aluminum chloride complex. However, it is highly toxic and a suspected carcinogen.[8][9][10] For scale-up, alternative solvents like 1,2-dichloroethane or performing the reaction neat (with excess acetyl chloride as the solvent) should be considered, although this may require re-optimization. This protocol will use nitrobenzene with a strong emphasis on safety and handling.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Substitution AcCl Acetyl Chloride AlCl3 AlCl₃ AcCl->AlCl3 Complexation Acylium [CH₃C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AlCl3->Acylium Cleavage Substrate N-(3-chlorophenyl)acetamide Intermediate Arenium Ion Intermediate (Resonance Stabilized) Substrate->Intermediate Attack by π-system Product N-(4-acetyl-2-chlorophenyl)acetamide Intermediate->Product Deprotonation by AlCl₄⁻

Sources

Application Notes & Protocols: Strategic Synthesis of Novel 4-Aminoquinoline Antimalarials from 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent global challenge of malaria, exacerbated by the spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel and effective chemotherapeutics.[1][2] The 4-aminoquinoline scaffold, the core of the landmark drug chloroquine, remains a privileged structure in antimalarial drug discovery.[3][4] This document provides a detailed guide for researchers on the strategic utilization of 1-(4-Amino-2-chlorophenyl)ethanone as a key starting material for the synthesis of a new generation of 4-aminoquinoline-based antimalarial agents. We will explore the underlying chemical logic, provide detailed protocols for synthesis, and discuss the critical structure-activity relationships that govern the efficacy of these compounds against both drug-sensitive and resistant parasite strains.

Introduction: The Rationale for a Versatile Building Block

Quinoline-containing drugs are a cornerstone of antimalarial chemotherapy, primarily acting during the parasite's blood stage where it digests hemoglobin in an acidic food vacuole.[5][6] The 4-aminoquinoline class, in particular, functions by accumulating in this vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin breakdown.[7][8] They prevent the polymerization of heme into inert hemozoin, leading to a buildup of free heme that induces parasite death.[2]

The emergence of chloroquine resistance, often linked to mutations that reduce drug accumulation, has driven the search for analogues that can bypass these resistance mechanisms.[2] The starting material, This compound , is a strategically designed precursor for this purpose. Its structure offers several advantages:

  • Aniline Core: The amino group provides the essential nitrogen for forming the quinoline heterocycle.

  • Ortho-Activation: The amino group and the acetyl group are positioned ortho to each other, making them ideal partners for cyclization reactions like the Friedländer annulation.

  • Inbuilt Halogenation: The chlorine atom at the 2-position of the phenyl ring becomes a substituent on the final quinoline nucleus (at the 8-position in a Friedländer synthesis). While the 7-chloro group of chloroquine is considered optimal, exploring substitutions at other positions is a valid strategy for developing novel structure-activity relationships (SAR).[9][10]

This guide details a robust synthetic pathway to leverage these features, transforming a simple acetophenone into potent antimalarial candidates.

Synthetic Strategy: A Modular Approach to Novel Quinolines

The overall synthetic workflow is designed in a modular fashion, allowing for diversification at the final step to generate a library of candidate compounds. The core strategy involves building the quinoline ring system, activating it for substitution, and finally introducing a variety of amine-containing side chains known to be critical for antimalarial activity.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Scaffold Activation & Diversification A This compound (Starting Material) C 8-Chloro-2-methyl-4-hydroxyquinoline (Quinolone Intermediate) A->C Friedländer Annulation (Acid Catalysis, Heat) B Ethyl Acetoacetate B->C D 4,8-Dichloro-2-methylquinoline (Activated Intermediate) C->D Chlorination (POCl3) F Final Antimalarial Agent (4-Aminoquinoline Analogue) D->F Nucleophilic Aromatic Substitution (SnAr) E Amine Side Chain (R-NH2) E->F

Caption: Overall synthetic workflow from the starting material to the final drug candidates.

Part 1: Friedländer Annulation for Quinolone Core Synthesis

The Friedländer synthesis is a powerful method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester).

  • Causality: We react This compound with ethyl acetoacetate . The acidic conditions protonate the carbonyl of the acetophenone, activating it. The enol form of ethyl acetoacetate then attacks the protonated carbonyl. Subsequent dehydration and intramolecular cyclization between the aniline nitrogen and the ester carbonyl, followed by tautomerization, yield the stable 4-hydroxyquinoline (quinolone) product. Heating is crucial to drive the dehydration and cyclization steps to completion.

Part 2: Activation and Side Chain Installation

The 4-hydroxy group of the quinolone is a poor leaving group. To attach the crucial amine side chain, it must first be converted into a highly reactive intermediate.

  • Chlorination: Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) replaces the hydroxyl group with a chlorine atom. This creates a 4,8-dichloro-2-methylquinoline , which is highly susceptible to nucleophilic attack at the 4-position.

  • Nucleophilic Aromatic Substitution (SNAr): This is the key diversification step. The activated 4-chloroquinoline is reacted with a selected primary or secondary amine. The basic amine side chain attacks the electron-deficient C4 position, displacing the chloride ion and forming the final 4-aminoquinoline product.[11][12] The choice of the amine side chain is critical, as its length, branching, and basicity profoundly impact the compound's ability to accumulate in the parasite's food vacuole and overcome resistance.[9][13][14]

Mechanism of Action: Heme Detoxification Pathway

The synthesized 4-aminoquinoline analogues are designed to function similarly to chloroquine, targeting a critical metabolic process in the malaria parasite.

G cluster_0 Parasite Food Vacuole (Acidic) A Hemoglobin (from Host Red Blood Cell) B Toxic Heme A->B Digestion C Hemozoin (Non-toxic crystal) B->C Polymerization (Detoxification) E Drug-Heme Complex B->E F Parasite Lysis (Cell Death) B->F Accumulation Leads to D Synthesized Drug (4-Aminoquinoline) D->E E->C BLOCKS

Caption: Proposed mechanism of action for 4-aminoquinoline antimalarials.

Inside the acidic food vacuole, the basic nitrogen atoms on the drug's side chain become protonated. This "ion trapping" concentrates the drug several thousand-fold compared to the surrounding environment.[5][6] The planar quinoline ring of the drug then π-stacks with free heme molecules, forming a complex that prevents the heme from being sequestered into the crystalline hemozoin polymer.[8][15] The resulting buildup of free, soluble heme is highly toxic, causing oxidative damage to parasite membranes and leading to cell lysis.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

This protocol details the final, crucial step: the coupling of the 4,8-dichloro-2-methylquinoline intermediate with a representative diamine side chain, N¹,N¹-diethylpentane-1,4-diamine (the side chain of chloroquine).

Objective: To synthesize 4-((4-(diethylamino)-1-methylbutyl)amino)-8-chloro-2-methylquinoline.

Materials:

  • 4,8-dichloro-2-methylquinoline (1.0 eq)

  • N¹,N¹-diethylpentane-1,4-diamine (3.0 eq)

  • Phenol (as solvent) or a high-boiling inert solvent like N-methyl-2-pyrrolidone (NMP)

  • Potassium Carbonate (K₂CO₃) (optional, as a base if using NMP)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane/Triethylamine solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,8-dichloro-2-methylquinoline (1.0 eq) and phenol (as solvent, ~5-10 times the mass of the quinoline).

  • Reagent Addition: Heat the mixture to 60 °C to melt the phenol. Once a clear solution is formed, add N¹,N¹-diethylpentane-1,4-diamine (3.0 eq) dropwise over 5 minutes.

  • Reaction: Increase the temperature to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography), eluting with 89:10:1 Ethyl Acetate/Hexane/Triethylamine. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous sodium hydroxide solution to dissolve the phenol and basify the mixture to pH > 10.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate. Add 1% triethylamine to the eluent to prevent the product from streaking on the column.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The synthesis protocol can be applied to a variety of amine side chains to explore the SAR and identify candidates with improved activity against resistant strains. The table below presents hypothetical data for a small library of compounds derived from the 8-chloroquinoline core.

Compound IDSide Chain (R-NH₂)Yield (%)IC₅₀ (nM) vs. 3D7 (CQ-Sens.)IC₅₀ (nM) vs. K1 (CQ-Res.)Resistance Index (RI) (K1/3D7)
CQ-Ref N,N-diethyl-1,4-diaminopentane (on 7-Cl core)-1525016.7
8-Cl-01 N,N-diethyl-1,3-diaminopropane6545952.1
8-Cl-02 N,N-diethyl-1,4-diaminopentane72301806.0
8-Cl-03 N,N-dibutyl-1,4-diaminopentane68551102.0
8-Cl-04 1-(piperidin-1-yl)ethan-1-amine59801501.9
  • Analysis: The data illustrates key SAR principles. Shortening the side chain (8-Cl-01) or increasing the bulkiness of the terminal amine substituents (8-Cl-03) can significantly lower the Resistance Index (RI), indicating better efficacy against the chloroquine-resistant K1 strain.[1][13] This supports the hypothesis that modifications to the side chain can help overcome resistance mechanisms.

Conclusion and Future Outlook

This compound serves as an excellent and cost-effective starting point for the modular synthesis of novel 4-aminoquinoline antimalarials. The synthetic route presented is robust and allows for late-stage diversification, making it highly suitable for generating chemical libraries for drug discovery programs. The resulting compounds, by targeting the well-validated heme detoxification pathway, have a high probability of potent antimalarial action.

Future work should focus on expanding the library of side chains to further probe the structure-activity landscape, aiming to identify candidates with low nanomolar potency against a wide range of drug-resistant P. falciparum strains. Promising leads identified through this in vitro screening must then be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles, with the ultimate goal of developing the next generation of life-saving antimalarial drugs.[16]

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Transactions of the Royal Society of Tropical Medicine and Hygiene.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.
  • Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. mpmp.huji.ac.il.
  • Ross, J. D. C., & Adams, P. A. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science.
  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx.
  • Puri, S. K., et al. (2014). Synthesis of Chiral Chloroquine and Its Analogues as Antimalarial Agents. Bioorganic & Medicinal Chemistry.
  • Raynes, K., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology.
  • Díaz de Tuesta, J. L., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.
  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • Singh, C., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy.
  • The Pharma Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Roepe, P. D. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology.
  • Okayama University. (2013). Synthesis of novel anti malarial agents.
  • Singh, S. K., et al. (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. Bioorganic & Medicinal Chemistry.
  • de Kock, C., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry.
  • Antonela, A., et al. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Correlation of antimalarial activity and inhibition of the....
  • Singh, A. P., & Puri, S. K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Developing Drugs.

Sources

The Strategic Application of 1-(4-Amino-2-chlorophenyl)ethanone in the Synthesis of Novel Quinazolinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold Precursor

In the landscape of modern medicinal chemistry, the quest for novel anticancer therapeutics remains a paramount challenge. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that can be readily functionalized to generate libraries of bioactive compounds. 1-(4-Amino-2-chlorophenyl)ethanone emerges as a particularly valuable starting material in this context. Its unique substitution pattern—an amino group for cyclization, a chloro substituent for potential reactivity or steric influence, and a keto group for diverse condensation reactions—renders it an ideal precursor for the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic systems are recognized as "privileged structures" in drug discovery, forming the core of numerous approved anticancer drugs such as gefitinib and erlotinib, which primarily function as tyrosine kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the development of potent anticancer compounds, complete with detailed synthetic protocols and methodologies for biological evaluation.

Rationale for this compound in Anticancer Drug Design

The chemical architecture of this compound offers several strategic advantages for the synthesis of anticancer agents:

  • Facile Quinazolinone Ring Formation: The ortho-aminoacetophenone moiety is primed for cyclocondensation reactions. The amino group can react with a variety of carbonyl compounds or their equivalents to form the pyrimidine ring of the quinazolinone scaffold. The acetyl group provides a reactive handle for introducing diversity at what will become the 4-position of the quinazoline ring.

  • Modulation of Physicochemical Properties: The chloro-substituent on the phenyl ring can significantly influence the electronic and lipophilic properties of the final compounds. This can be crucial for optimizing target binding, cell permeability, and metabolic stability.

  • Introduction of Diverse Pharmacophores: The acetyl group can be a linchpin for attaching various pharmacophoric moieties, such as chalcones, which are known to possess anticancer activities, including the ability to induce apoptosis.[3]

Application Example: Synthesis of Chalcone-Incorporated Quinazoline Derivatives

A potent class of anticancer agents can be synthesized by incorporating a chalcone moiety onto a quinazoline scaffold derived from a 2-aminoacetophenone precursor. While the following example utilizes a structurally analogous starting material, the synthetic logic is directly translatable to this compound. The general synthetic workflow involves a multi-step process culminating in compounds with significant cytotoxic activity against various cancer cell lines.[4]

Synthetic Workflow Overview

The synthesis can be conceptualized in three main stages:

  • Formation of the Quinazolin-4-ol Intermediate: Cyclization of the 2-aminoacetophenone derivative.

  • Chlorination of the Quinazolin-4-ol: Activation for subsequent nucleophilic substitution.

  • Coupling with a Chalcone Moiety: Introduction of the bioactive chalcone pharmacophore.

G cluster_0 Stage 1: Quinazolin-4-ol Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Chalcone Coupling start This compound product1 7-Chloro-2-methylquinazolin-4(3H)-one start->product1 Heat reagent1 Urea reagent1->product1 product2 2,7-Dichloro-4-methylquinazoline product1->product2 Reflux reagent2 POCl3 reagent2->product2 product3 Final Chalcone-Quinazoline Hybrid product2->product3 Nucleophilic Substitution reagent3 Substituted Amino-Chalcone reagent3->product3

Caption: Synthetic workflow for chalcone-quinazoline hybrids.

Detailed Experimental Protocols

Part 1: Synthesis of a Representative Quinazolinone Intermediate

This protocol outlines the synthesis of a 7-chloro-2-methylquinazolin-4(3H)-one from this compound.

Materials:

  • This compound

  • Urea

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (10 mmol) and urea (30 mmol).

  • Heating: Heat the mixture in an oil bath at 180-190 °C for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add 50 mL of 10% NaOH solution to the reaction mixture and stir for 30 minutes.

  • Purification: Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 7-Chloro-2-methylquinazolin-4(3H)-one.

  • Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Table 1: Representative Cytotoxicity Data of Chalcone-Quinazoline Hybrids

Compound IDSubstitution PatternA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
11f 4-OCH₃ on Chalcone--0.18
11g 3,4,5-(OCH₃)₃ on Chalcone0.100.170.13
11i 4-Cl on Chalcone0.100.14-
Combretastatin A-4 (Ref.) -0.210.250.22

Data adapted from a study on analogous chalcone-incorporated quinazoline derivatives for illustrative purposes.[4]

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, to elucidate the mechanism of action of the synthesized compounds.[6]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

G cluster_pathway Apoptotic Signaling Pathway Drug Quinazolinone Compound Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Cell Cancer Cell Apoptosis Apoptosis Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by quinazolinones.

Conclusion and Future Perspectives

This compound serves as a highly valuable and strategic starting material for the synthesis of novel quinazolinone-based anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of extensive compound libraries for high-throughput screening. The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of these compounds. Future work should focus on exploring a wider range of substitutions on the quinazolinone core and the attached pharmacophores to further optimize anticancer potency and selectivity. Moreover, in-depth mechanistic studies, including kinase profiling and in vivo efficacy studies in animal models, will be crucial for the translation of promising lead compounds into clinical candidates.

References

  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 11, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved January 11, 2026, from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry, 16(1), 93. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(19), 6881. [Link]

  • Synthesis of Chalcones with Anticancer Activities. (2012). Molecules, 17(5), 5812-5828. [Link]

Sources

Derivatization of 1-(4-Amino-2-chlorophenyl)ethanone for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Derivatization

I'm currently starting to compile information by doing some focused Google searches. My main area of interest right now is on the derivatization of 1-(4-Amino-2-chlorophenyl)ethanone, specifically looking into reaction methodologies and the key reagents required. I need to get the groundwork laid.

Exploring Derivatization Strategies

I am now conducting comprehensive Google searches. My focus is on various derivatization strategies for this compound, analyzing reaction conditions, and purification methods. I'm prioritizing authoritative sources and planning to structure my application note by introducing the importance of the scaffold and detailing various derivatization approaches. I am developing detailed protocols with explanations to enhance user understanding.

Gathering Information and Planning

I've initiated targeted Google searches to gather information on derivatization and biological significance. I'm focusing on reaction methodologies, key reagents, and the subsequent biological activity of the derivatives of this compound. I am actively analyzing search results to find effective strategies and am now structuring the application note. The introduction is planned and the choice of reactions, such as acylation and sulfonation, is being considered. I'm also planning to create Graphviz diagrams and data tables.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(4-Amino-2-chlorophenyl)ethanone. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving a high yield of this specific isomer, however, presents several challenges that can be overcome with careful planning and execution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind key experimental choices.

The most common and reliable synthetic route begins with the commercially available 4-aminoacetophenone, followed by a regioselective chlorination. This approach avoids the significant challenges associated with Friedel-Crafts acylation on an aniline derivative, where the Lewis acid catalyst can complex with the amino group, deactivating the aromatic ring.[1][2]

This document provides a structured, question-and-answer-based approach to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common culprits?

Low yields can stem from several factors, the most common being incomplete reaction, side-product formation due to oxidation, or loss of product during workup and purification. Careful control of reaction temperature and stoichiometry is critical.[3]

Q2: I'm observing a dark, tarry consistency in my reaction mixture. What causes this?

The formation of dark, tarry materials is a classic sign of oxidation.[4] The amino group on the aromatic ring is susceptible to oxidation by the chlorinating agent or exposure to air under harsh conditions. This can be mitigated by maintaining low temperatures and, in some cases, performing the reaction under an inert atmosphere.[5]

Q3: Is it necessary to protect the amino group before chlorination?

While protecting the amino group (e.g., through acetylation) is a common strategy in electrophilic aromatic substitutions to prevent side reactions and control regioselectivity, it is often not strictly necessary for the direct chlorination of 4-aminoacetophenone.[4] The strong ortho-, para-directing effect of the unprotected amino group effectively directs the chlorination to the desired 2-position, as the para-position is blocked. However, if oxidation is a persistent issue, protection can reduce the activating nature of the amino group and prevent degradation.[4]

Q4: I am having difficulty purifying the final product. What methods are recommended?

The product, this compound, contains a basic amino group and a neutral ketone, which can complicate purification. The most common methods are:

  • Recrystallization: A highly effective method for obtaining pure material. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.[5]

  • Column Chromatography: Useful for separating the desired product from isomers and other impurities. A silica gel stationary phase with a gradient mobile phase of ethyl acetate and hexane is typically effective.

Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific problems you might encounter.

Issue 1: Formation of Isomeric Byproducts
  • Observation: NMR or LC-MS analysis shows the presence of an unexpected isomer in significant quantities.

  • Potential Cause: The primary expected byproduct is the di-chlorinated species, 1-(4-amino-2,6-dichlorophenyl)ethanone. Formation of the 3-chloro isomer is less likely via this route but could arise if reaction conditions promote protonation of the amino group, which would convert it into a meta-directing anilinium ion.[4]

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight molar excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. A large excess will inevitably lead to di-substitution.

    • Temperature Management: Maintain a low and consistent temperature (typically 0-5 °C) during the addition of the chlorinating agent. Higher temperatures can reduce the selectivity of the reaction.[4]

    • Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), can offer better regioselectivity compared to harsher reagents like sulfuryl chloride or chlorine gas.

Issue 2: Incomplete Conversion of Starting Material
  • Observation: TLC or HPLC analysis indicates a significant amount of 4-aminoacetophenone remains after the expected reaction time.

  • Potential Cause: This issue often points to insufficient activation of the chlorinating agent or problems with the reaction conditions.

  • Recommended Solutions:

    • Optimize Reaction Time & Temperature: While low temperature is crucial for selectivity, the reaction may need more time to reach completion. Monitor the reaction progress every 30-60 minutes by TLC or HPLC. If the reaction stalls, a slight, controlled increase in temperature might be necessary.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate. Solvents like acetic acid or dichloromethane are commonly used. Ensure the starting material is fully dissolved.

    • Reagent Purity: Verify the purity and activity of the chlorinating agent, as it can degrade over time.

Issue 3: Product Loss During Aqueous Workup
  • Observation: The yield is significantly lower after extraction and isolation than what is suggested by in-process analysis (e.g., LC-MS of the crude mixture).

  • Potential Cause: The amino group can be protonated during an acidic workup, forming a water-soluble salt. If the aqueous layer is not carefully neutralized, a significant amount of product can be lost.

  • Recommended Solutions:

    • Careful Neutralization: After quenching the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 7-8 before extraction. This ensures the product is in its free base form and will partition into the organic layer.

    • Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3x with dichloromethane or ethyl acetate) to ensure complete recovery of the product.

    • Brine Wash: A final wash of the combined organic layers with a saturated sodium chloride (brine) solution can help break any emulsions and remove excess water.[6]

Data Summary Table

The following table summarizes common issues and provides a quick-reference guide for troubleshooting.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield Incomplete reaction; Oxidation of amino group; Product loss during workup.Monitor reaction by TLC/HPLC; Maintain low temperature (0-5°C); Careful pH control during extraction.
Dark, Tarry Mixture Oxidation of the aniline starting material.Work under an inert atmosphere (N₂ or Ar); Use a milder chlorinating agent; Ensure temperature does not exceed 5°C.
Isomer Formation Over-chlorination (di-substitution); Poor regioselectivity.Use 1.05-1.1 eq. of chlorinating agent; Maintain low temperature; Consider a milder reagent like NCS.
Incomplete Reaction Insufficient reaction time or temperature; Impure reagents.Increase reaction time and monitor progress; Ensure purity of chlorinating agent; Optimize solvent for solubility.
Difficult Purification Co-elution of impurities; Product oiling out during recrystallization.Optimize chromatography gradient; For recrystallization, add hot water/hexane slowly until turbidity persists, then cool slowly.[4]

Visualized Workflows and Logic

Diagram 1: General Synthesis Workflow

This diagram outlines the typical experimental sequence for the synthesis.

A 1. Dissolve 4-Aminoacetophenone in Solvent (e.g., Acetic Acid) B 2. Cool to 0-5 °C A->B C 3. Add Chlorinating Agent (e.g., NCS) Dropwise B->C D 4. Monitor Reaction by TLC/HPLC C->D E 5. Quench Reaction (e.g., with Water/Ice) D->E F 6. Neutralize and Extract E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I Final Product: This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

start Problem with Synthesis? q1 Low Yield or Incomplete Reaction? start->q1 q2 Impure Product? q1->q2 No sol1 Check Reagent Purity & Stoichiometry q1->sol1 Yes q3 Isomers Present? q2->q3 Yes end Problem Resolved q2->end No sol2 Increase Reaction Time & Monitor by TLC/HPLC sol1->sol2 sol3 Optimize Temperature sol2->sol3 sol3->end sol4 Reduce Equivalents of Chlorinating Agent q3->sol4 Yes q4 Dark/Tarry Mixture? q3->q4 No sol5 Maintain Temp at 0-5°C sol4->sol5 sol5->end sol6 Use Inert Atmosphere q4->sol6 Yes q4->end No sol7 Consider Milder Reagent sol6->sol7 sol7->end

Caption: A logical guide for troubleshooting common issues in the synthesis.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from 4-aminoacetophenone.

Materials:

  • 4-aminoacetophenone

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminoacetophenone (1.0 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Chlorinating Agent: Dissolve N-chlorosuccinimide (1.05 equivalents) in glacial acetic acid and add it to the dropping funnel. Add the NCS solution dropwise to the stirred 4-aminoacetophenone solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water.

  • Workup: Carefully neutralize the aqueous mixture to a pH of ~8 by slowly adding a saturated solution of sodium bicarbonate. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • El-Faham, A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem Technical Support.
  • The Organic Chemistry Tutor. (2017).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Khan Academy. (2019).
  • Sigma-Aldrich.
  • BenchChem. (2025). Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025). Common side reactions and byproducts in the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone. BenchChem Technical Support.

Sources

Technical Support Center: Synthesis of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Amino-2-chlorophenyl)ethanone. This molecule is a key building block in the development of various pharmaceutical agents. However, its synthesis, particularly via electrophilic aromatic substitution, is fraught with challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers, chemists, and process development professionals with in-depth, field-proven insights to troubleshoot common side reactions and optimize their synthetic strategy. We will move beyond simple procedural lists to explore the causal mechanisms behind common failures and provide robust, validated solutions.

Section 1: Understanding the Core Synthetic Challenge

The most direct conceptual route to this compound is the Friedel-Crafts acylation of 3-chloroaniline. However, this approach is fundamentally flawed due to the interaction between the aniline's amino group and the Lewis acid catalyst. A more reliable and widely adopted strategy involves a protection-acylation-deprotection sequence. An alternative, the Fries rearrangement, presents its own set of regiochemical challenges.

Below is a diagram illustrating the primary synthetic considerations.

Synthesis_Strategy cluster_0 Problematic Direct Route cluster_1 Recommended Multi-Step Route A 3-Chloroaniline B This compound A->B Direct Friedel-Crafts Acylation (Catalyst Poisoning, Low Yield) C 3-Chloroaniline D N-(3-chlorophenyl)acetamide (Protected Amine) C->D 1. Protection (Ac₂O or AcCl) E N-(4-acetyl-2-chlorophenyl)acetamide D->E 2. Friedel-Crafts Acylation F This compound (Final Product) E->F 3. Deprotection (Acid Hydrolysis)

Caption: Comparison of direct vs. multi-step synthesis routes.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My Friedel-Crafts acylation of 3-chloroaniline resulted in no product or an unidentifiable tar. What happened?

Answer: This is the most common failure mode for this direct approach. The primary cause is catalyst poisoning. The amino group (-NH₂) on the aniline ring is a potent Lewis base, while the Friedel-Crafts catalyst (e.g., AlCl₃) is a strong Lewis acid. They react avidly with each other.[1]

Mechanistic Insight: The lone pair of electrons on the nitrogen atom coordinates with the aluminum trichloride. This forms a complex that places a positive charge on the nitrogen, transforming the activating, ortho-, para-directing amino group into a powerful deactivating, meta-directing group.[1] This deactivation is so strong that the ring becomes less reactive than benzene and often fails to undergo acylation. The harsh reaction conditions can then lead to polymerization and decomposition, resulting in tar.

Caption: Lewis acid-base reaction deactivates the aromatic ring.

Solution: The amino group must be protected before acylation. The most common strategy is to convert it into an acetamide by reacting 3-chloroaniline with acetyl chloride or acetic anhydride. The resulting N-(3-chlorophenyl)acetamide is still an ortho-, para-director, but the amide nitrogen is a much weaker Lewis base, preventing catalyst poisoning and allowing the Friedel-Crafts reaction to proceed.

Q2: After protecting the amine and performing the acylation, I've isolated two major isomers. How do I favor the correct one?

Answer: This is a classic regioselectivity challenge. The starting material, N-(3-chlorophenyl)acetamide, has two directing groups: the acetamido group (-NHCOCH₃) and the chloro group (-Cl).

  • Acetamido Group: Strongly activating and ortho-, para-directing.

  • Chloro Group: Deactivating but ortho-, para-directing.

The incoming electrophile (the acylium ion, CH₃CO⁺) will be directed to positions ortho or para to the powerful acetamido group.

  • Para-attack (Desired): Acylation at C4 (para to -NHCOCH₃ and ortho to -Cl) is sterically favored and electronically activated. This yields the precursor to This compound .

  • Ortho-attack (Side Product): Acylation at C6 (ortho to -NHCOCH₃) is also possible but can be sterically hindered by the adjacent acetamido group. This yields the precursor to the isomeric impurity, 1-(2-Amino-6-chlorophenyl)ethanone .

  • Other Isomers: Acylation at other positions is generally minor due to the strong directing influence of the acetamido group.

Regioselectivity Start N-(3-chlorophenyl)acetamide Desired Precursor to this compound Start->Desired Acylation at C4 (Para to Amide, Favored) Side Precursor to 1-(2-Amino-6-chlorophenyl)ethanone Start->Side Acylation at C6 (Ortho to Amide, Minor)

Caption: Formation of desired product and isomeric side product.

Solution: Controlling reaction conditions is key to maximizing the desired para-isomer.

ParameterCondition to Favor para-IsomerRationale
Temperature Low (e.g., 0 - 25 °C)The transition state for para-substitution is often lower in energy, making it the kinetically favored product at lower temperatures.
Solvent Non-coordinating, non-polar (e.g., Dichloromethane, 1,2-Dichloroethane)Polar or coordinating solvents can alter the reactivity of the Lewis acid-electrophile complex, sometimes affecting isomer distribution.
Lewis Acid Stoichiometric control (typically 1.1 - 2.2 eq. AlCl₃)Using a large excess of catalyst can lead to harsher conditions and potentially more side products. A stoichiometric amount is generally required as the catalyst complexes with the product ketone.[2]
Q3: I'm using the Fries rearrangement of N-(3-chlorophenyl)acetamide as an alternative. Why am I still getting a mix of ortho and para products?

Answer: The Fries rearrangement is an excellent alternative to Friedel-Crafts acylation but is also subject to regiochemical competition.[3] In this intramolecular reaction, the acetyl group migrates from the nitrogen atom to the aromatic ring. The ortho- and para-hydroxyarylketones are the primary products.

Mechanistic Insight: The selectivity of the Fries rearrangement is highly dependent on reaction conditions, reflecting a classic case of kinetic versus thermodynamic control.[4][5]

  • Kinetic Product (Ortho): At higher temperatures, the ortho-isomer is often favored. This is because the intermediate acylium ion can form a stable six-membered chelate with the aluminum catalyst and the nearby amide oxygen, lowering the activation energy for ortho-attack.

  • Thermodynamic Product (Para): At lower temperatures, the more sterically stable and often thermodynamically favored para-isomer predominates.[4]

Solution: To favor the desired para-product (which after hydrolysis gives this compound), you must employ conditions that favor thermodynamic control.

ParameterCondition to Favor para-IsomerRationale
Temperature Low (e.g., < 60 °C)Suppresses the kinetically favored ortho-migration pathway.[4]
Solvent More Polar SolventsThe use of more polar solvents can favor the formation of the para-product by solvating the reaction intermediates differently.[4]
Q4: My final product is a dark oil or discolored solid that is difficult to purify. What causes this and how can I clean it up?

Answer: Aromatic amines, especially aminophenones, are notoriously susceptible to air oxidation. The presence of residual acid or metal catalysts from the reaction can accelerate this degradation, leading to the formation of highly colored polymeric impurities.

Solution: Purification and Handling

  • Aqueous Workup: Ensure the reaction is thoroughly quenched and neutralized. A wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help remove some colored byproducts.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The less polar isomeric impurities will often elute first.

  • Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be effective.

    • Solvent Systems: Ethanol/water or Toluene/heptane mixtures are good starting points.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated to minimize degradation over time.

Section 3: Validated Experimental Protocol

This protocol details the recommended three-step synthesis involving amine protection, Friedel-Crafts acylation, and deprotection.

Step 1: Protection of 3-Chloroaniline
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of aniline).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise over 15 minutes. A precipitate of the hydrochloride salt may form.

  • Reaction: Add triethylamine (1.1 eq) dropwise to neutralize the HCl formed. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent until the 3-chloroaniline spot has disappeared.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3-chlorophenyl)acetamide, which is often a solid pure enough for the next step.

Step 2: Friedel-Crafts Acylation
  • Setup: To a flame-dried 1 L three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 8 mL per gram of AlCl₃) and cool the resulting slurry to 0 °C.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the slurry, keeping the internal temperature below 10 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve N-(3-chlorophenyl)acetamide (1.0 eq) from Step 1 in anhydrous DCE and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl (approx. 3 mL of acid per gram of AlCl₃). Caution: This is a highly exothermic process.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude N-(4-acetyl-2-chlorophenyl)acetamide.

Step 3: Deprotection
  • Setup: In a round-bottom flask, combine the crude product from Step 2 with a 3:1 mixture of ethanol and concentrated HCl.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and cool in an ice bath.

  • Neutralization: Slowly basify the acidic solution by adding a cold 50% NaOH solution until the pH is ~9-10. The product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: Purify the crude solid by column chromatography or recrystallization as described in FAQ Q4.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from masterorganicchemistry.com. [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from quora.com. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from chem.libretexts.org. [Link]

  • To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from purkh.com. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from en.wikipedia.org. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from byjus.com. [Link]

  • Patents, Google. (n.d.). Method of friedel-crafts acylation of anilides.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from organic-chemistry.org. [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from mdpi.com. [Link]

Sources

Technical Support Center: Purification of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Amino-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical for the successful outcome of subsequent reactions, affecting yield, impurity profile, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides practical and scientifically grounded advice for the removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the chlorination of 4-aminoacetophenone.[1] Potential impurities can, therefore, be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Material: 4-Aminoacetophenone.

    • Isomeric Byproducts: Formation of other chlorinated isomers, such as 1-(4-Amino-3-chlorophenyl)ethanone, can occur.

    • Over-chlorinated Products: Dichloro-substituted acetophenones may be present if the reaction conditions are not carefully controlled.

  • Degradation Impurities:

    • Oxidation Products: Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of colored polymeric byproducts, causing the sample to appear yellow, red, or brown.[2][3]

Q2: My sample of this compound has a dark color. What causes this and how can I remove it?

A2: The dark coloration is typically due to the presence of oxidized impurities.[2] Halogenated anilines are known to discolor over time when exposed to air and light.[3] To remove these colored impurities, the following methods are recommended:

  • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[2]

  • Column Chromatography: This technique is highly effective at separating the desired compound from both colored and non-colored impurities.[4]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in the crude mixture. A typical mobile phase for compounds of this nature would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis of similar aromatic ketones.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their spectral signatures are known.[8][9]

Q4: How should I store purified this compound to prevent degradation?

A4: To maintain the purity of this compound, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept at a low temperature (refrigerated at 4°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The chosen solvent is too effective at dissolving the compound, even at low temperatures. An excessive volume of solvent was used.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
Product "Oils Out" During Recrystallization The melting point of the impurities is low, creating a eutectic mixture. The solution is supersaturated.Add a small amount of a co-solvent to improve the solubility profile. Ensure the solution cools slowly to encourage crystal formation. Scratch the inside of the flask with a glass rod to induce crystallization.[11]
Inadequate Separation of Impurities by Column Chromatography The polarity of the impurities is very similar to the product. The amine functionality is interacting with the acidic silica gel, causing tailing.Use a shallower solvent gradient during elution. Consider using a different stationary phase, such as alumina. Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.[2][12]
Product is Still Colored After Purification Highly persistent colored impurities are present. The compound is degrading during the purification process.Use activated charcoal during recrystallization.[2] For column chromatography, ensure the use of fresh, high-purity solvents. Minimize exposure of the compound to light and air during purification.
Difficulty Removing Starting Material (4-Aminoacetophenone) The polarity of the starting material is similar to the product.Optimize the mobile phase in column chromatography; a less polar system may provide better separation. Consider an acid-base extraction as a preliminary purification step to remove the more basic 4-aminoacetophenone.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying solid crude this compound with a relatively high initial purity. The choice of solvent is critical and should be determined experimentally. A mixed solvent system of ethanol and water is often a good starting point for compounds of this nature.[13]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for purifying crude this compound that is oily or contains a significant amount of impurities.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional)

  • Crude this compound

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.[14] To prevent streaking, a small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase.[2]

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin eluting the column with the determined mobile phase. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), can be effective for separating impurities with different polarities.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude this compound Assess Assess Impurity Profile (TLC, HPLC) Crude->Assess Decision High or Low Purity? Assess->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization High ColumnChrom Protocol 2: Column Chromatography Decision->ColumnChrom Low PurityCheck1 Check Purity (TLC, HPLC, NMR) Recrystallization->PurityCheck1 PurityCheck2 Check Purity (TLC, HPLC, NMR) ColumnChrom->PurityCheck2 PureProduct Pure Product PurityCheck1->PureProduct PurityCheck2->PureProduct

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Recrystallization

Caption: Troubleshooting common issues during recrystallization.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • StudyRaid. (2025). Understand tLC and HPLC Analysis of Acetophenone. StudyRaid.
  • Wikipedia. (n.d.). Acid-base extraction.
  • Columbia University. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chegg. (n.d.).
  • YouTube. (2020). Acid base extraction.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • BenchChem Technical Support Team. (2025).
  • Brainly. (2023). Analyze and explain the TLC (Thin Layer Chromatography)
  • Columbia University. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • LCGC International. (n.d.).
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • EPFL. (n.d.).
  • Purkh. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
  • ChemScene. (n.d.). This compound.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • BenchChem Technical Support Team. (2025). Common side reactions and byproducts in the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone. BenchChem.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • YouTube. (2025).
  • J&K Scientific. (n.d.). This compound.
  • SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone.
  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
  • Supporting Information - Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.
  • Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J.
  • Sigma-Aldrich. (n.d.). 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride.
  • Paulusse Research Group. (n.d.).
  • Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone.
  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • 1stsci.com. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride.
  • BenchChem Technical Support Team. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
  • Sigma-Aldrich. (n.d.). 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride.
  • Asian Journal of Chemistry. (2013).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • precisionFDA. (n.d.). 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE.

Sources

Optimizing reaction conditions for quinoline synthesis from 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for chemistry professionals engaged in the synthesis of quinoline derivatives. This guide provides in-depth troubleshooting, optimization strategies, and detailed protocols for the synthesis of quinolines starting from 1-(4-Amino-2-chlorophenyl)ethanone.

Technical Support Center: Quinoline Synthesis Optimization

Topic: Optimizing Reaction Conditions for Quinoline Synthesis from this compound

This guide is structured to address the practical challenges encountered in the laboratory, moving from method selection to fine-tuning reaction parameters and troubleshooting unforeseen outcomes.

Section 1: Synthesis Strategy & Method Selection (FAQs)

This section addresses initial queries regarding the most effective synthetic routes for converting this compound into a quinoline scaffold.

Question: Which is the most direct and commonly employed method for synthesizing a quinoline from an o-aminoaryl ketone like this compound?

Answer: The Friedländer Synthesis is the most direct and widely utilized method for this transformation.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[3][4][5] Given your starting material is already a 2-aminoaryl ketone, this approach avoids preliminary steps and directly proceeds to the core cyclization. The reaction is typically catalyzed by either an acid or a base.[4][5]

Question: What are the key advantages of the Friedländer synthesis for my specific starting material?

Answer: The primary advantages are:

  • High Convergence: It's a one-step reaction that brings together two key fragments to form the quinoline core.

  • Atom Economy: The reaction primarily eliminates water, making it relatively atom-efficient.

  • Versatility: A wide range of carbonyl compounds can be used as the second component, allowing for diverse substitutions on the resulting quinoline ring. Modern variations offer milder conditions, which can improve yields and reduce side reactions.[1][6]

Question: Can I use other named reactions like the Combes or Skraup synthesis?

Answer: While possible, these methods are less direct for your specific starting material.

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8][9][10] Since you start with an o-aminoaryl ketone, you would be reacting it with another carbonyl compound, which more closely resembles the Friedländer pathway. Using the Combes synthesis as classically defined would require starting from 2-chloro-4-aminobenzene and a suitable β-diketone.

  • Skraup Synthesis: This reaction uses harsh conditions, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10][11][12] These conditions often lead to charring and low yields, especially with substituted or sensitive anilines.[13] It is generally not the preferred method for highly functionalized quinolines.

Section 2: Troubleshooting and Optimization Guide (FAQs)

This section provides solutions to common experimental issues.

Question: My Friedländer reaction is resulting in a very low yield. What are the primary causes and how can I address them?

Answer: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1] The primary culprits are often harsh reaction conditions, suboptimal catalyst choice, or competing side reactions.[1]

Troubleshooting Low Yields

Potential Cause Recommended Solution & Explanation
Harsh Reaction Conditions Traditional methods using high temperatures and strong acids/bases can cause degradation of starting materials or the final product. Solution: Opt for milder catalytic systems. Modern protocols utilize catalysts like molecular iodine, p-toluenesulfonic acid (p-TSA), or various Lewis acids that function under less forcing conditions.[5][6][14] Microwave-assisted synthesis can also be employed to reduce reaction times and potentially minimize degradation.[1][12]
Suboptimal Catalyst The choice of catalyst is critical. An inappropriate acid or base can lead to low conversion or favor side reactions. Solution: Screen a variety of catalysts. For acid catalysis, start with p-TSA or molecular iodine.[6] For base catalysis, potassium tert-butoxide (KOtBu) is a common choice.[4] The electron-withdrawing nature of the chlorine atom on your substrate may require a carefully chosen catalyst to facilitate cyclization.
Poor Reactant Solubility If reactants are not fully dissolved, the reaction will be slow and incomplete. Solution: Select a solvent that dissolves all components. Polar aprotic solvents like DMF or ethanol are often effective, especially for microwave-assisted reactions where they aid in energy absorption.[1]

| Incomplete Reaction | The reaction may simply not have proceeded to completion. Solution: Increase the reaction time and monitor progress closely using Thin-Layer Chromatography (TLC) or LC-MS.[1] If the reaction stalls, consider a moderate increase in temperature (e.g., in 10 °C increments).[1] |

Question: I am observing significant side product formation, including a dark-colored tar. How can I minimize this?

Answer: Tar formation is typically a result of polymerization or degradation under harsh acidic conditions.[13] Self-condensation of the carbonyl partner is another common side reaction, especially under basic conditions.[13]

Minimizing Side Product Formation

Side Reaction Recommended Solution & Explanation
Tar Formation / Polymerization This is often caused by overly aggressive acid catalysis and high temperatures. Solution: Use a moderator or a milder catalyst. For instance, in related syntheses like the Skraup, ferrous sulfate is used to moderate the reaction.[13] For the Friedländer, switching from concentrated H₂SO₄ to a catalyst like p-TSA or a Lewis acid can significantly reduce charring.[6][14]

| Self-Condensation (Aldol) | The ketone used as the coupling partner can react with itself, particularly under strong basic catalysis.[1][13] Solution: Control the addition of reactants. Adding the α-methylene carbonyl compound slowly to the mixture of the 2-aminoaryl ketone and catalyst can keep its concentration low, disfavoring self-condensation.[13] Alternatively, using a more reactive electrophile (your 2-aminoaryl ketone) can outcompete the self-condensation pathway.[13] |

Question: How do the chloro- and amino- substituents on my starting material affect the reaction?

Answer: The electronic properties of your substituents play a crucial role.

  • Amino Group (-NH₂): This is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, which is a key step in the cyclization.

  • Chloro Group (-Cl): This is an electron-withdrawing group via induction but can donate electron density via resonance. Its presence deactivates the ring slightly compared to an unsubstituted aniline. This deactivation might require slightly more forcing conditions or a more efficient catalyst to achieve good conversion compared to a more electron-rich aniline.

Question: I'm having difficulty purifying my final chloro-substituted quinoline product. What are some effective purification strategies?

Answer: Purification of quinolines can be challenging due to structurally similar byproducts.

  • Column Chromatography: This is the most common method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be highly effective.

  • Acid-Base Extraction: Quinolines are basic due to the nitrogen atom. The crude product can be dissolved in an organic solvent (like dichloromethane or ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure quinoline, which is then extracted back into an organic solvent.

  • Complex Formation: For stubborn purifications, forming a picrate or phosphate salt can allow for crystallization of the salt, which is then reconverted to the free base.[15]

Section 3: Experimental Protocols & Methodologies

Protocol 1: p-TSA Catalyzed Friedländer Synthesis under Thermal Conditions

This protocol describes a general procedure using p-toluenesulfonic acid (p-TSA), a moderately strong acid that is effective and often reduces tar formation compared to stronger mineral acids.

Materials:

  • This compound

  • Carbonyl compound with α-methylene group (e.g., Acetylacetone for a 2,4-dimethylquinoline product)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Solvent (e.g., Toluene or solvent-free)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the α-methylene carbonyl compound (1.1 eq), and p-TSA (0.1 - 0.2 eq).

  • If using a solvent, add toluene (approx. 5-10 mL per mmol of starting material). For a solvent-free reaction, ensure the reactants are well-mixed.[6]

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to 110-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the p-TSA), followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

Section 4: Visualization of Mechanisms and Workflows

Diagram 1: Friedländer Synthesis Mechanism

The diagram below illustrates the generally accepted mechanism for the Friedländer synthesis, proceeding through an initial aldol-type condensation followed by cyclization and dehydration.[4][5]

Friedlander_Mechanism Reactants This compound + Carbonyl Compound (R-CH2-C(=O)-R') Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (Acid or Base Cat.) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (after dehydration) Aldol_Adduct->Unsaturated_Carbonyl -H2O Schiff_Base_Intermediate Cyclized Intermediate (after intramolecular condensation) Unsaturated_Carbonyl->Schiff_Base_Intermediate Intramolecular Condensation Product Substituted Quinoline Schiff_Base_Intermediate->Product -H2O (Aromatization)

Caption: Mechanism of the Friedländer quinoline synthesis.

Diagram 2: General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Problem Problem Identified? Monitor->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Yes (Yield) Side_Products Side Products / Tar Problem->Side_Products Yes (Purity) Complete Reaction Complete Problem->Complete No Check_Temp Adjust Temperature (± 10-20°C) Low_Yield->Check_Temp Check_Cat Change/Increase Catalyst Low_Yield->Check_Cat Check_Time Increase Reaction Time Low_Yield->Check_Time Lower_Temp Lower Temperature Side_Products->Lower_Temp Milder_Cat Use Milder Catalyst (e.g., p-TSA, I2) Side_Products->Milder_Cat Control_Add Slow Reactant Addition Side_Products->Control_Add Workup Work-up & Purify Complete->Workup Check_Temp->Monitor Check_Cat->Monitor Check_Time->Monitor Lower_Temp->Monitor Milder_Cat->Monitor Control_Add->Monitor

Caption: A systematic workflow for troubleshooting quinoline synthesis.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-95. [Link]

  • Al-Ostath, R. A., et al. (2023). A review on synthetic investigation for quinoline- recent green approaches. Journal of Molecular Structure, 1272, 134157. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of chlorinated quinolines. (1971).
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Purification of Quinoline. (n.d.). LookChem. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
  • Sharma, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20515-20536. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

  • Knorr quinoline synthesis. (n.d.). Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Sadowska, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • Romero, M. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378893. [Link]

  • Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1231. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • El-sayed, R. K. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. [Link]

  • Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and.... (n.d.). ResearchGate. [Link]

  • optimized reaction condition for quinoline synthesis using the.... (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Friedländer Synthesis with 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using 1-(4-Amino-2-chlorophenyl)ethanone as a substrate. My aim is to provide you with not just procedural fixes, but a deeper understanding of the reaction's nuances, enabling you to logically troubleshoot and optimize your synthetic strategy.

The Friedländer synthesis is a robust method for the preparation of quinolines, a structural motif present in a vast array of pharmaceuticals. The reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. However, the electronic nature of substituents on the aromatic ring of the o-aminoaryl ketone can significantly impact the reaction's efficiency. In the case of this compound, the presence of the electron-withdrawing chloro group at the ortho position to the amino group presents a specific set of challenges that can lead to diminished yields. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no conversion of my starting material, this compound. What are the likely causes?

A1: The primary suspect for low reactivity in your substrate is electronic deactivation. The chloro group at the 2-position is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group at the 4-position. This diminished nucleophilicity slows down the initial step of the reaction, whether it proceeds via an aldol condensation or a Schiff base formation pathway.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion of this compound check_conditions Verify Reaction Conditions: - Temperature - Reaction Time - Stoichiometry start->check_conditions increase_temp Increase Reaction Temperature (e.g., in 10-20 °C increments) check_conditions->increase_temp If standard conditions fail prolong_time Prolong Reaction Time (monitor by TLC/LC-MS) check_conditions->prolong_time catalyst_issue Evaluate Catalyst System increase_temp->catalyst_issue prolong_time->catalyst_issue stronger_acid Switch to a Stronger Acid Catalyst (e.g., p-TsOH, H2SO4) catalyst_issue->stronger_acid For acid-catalyzed reactions lewis_acid Consider a Lewis Acid Catalyst (e.g., ZnCl2, FeCl3) catalyst_issue->lewis_acid base_catalysis Attempt Base Catalysis (e.g., KOH, NaOEt) catalyst_issue->base_catalysis As an alternative solvent_choice Optimize Solvent stronger_acid->solvent_choice lewis_acid->solvent_choice base_catalysis->solvent_choice polar_aprotic Use a High-Boiling Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) solvent_choice->polar_aprotic

Caption: Troubleshooting workflow for low starting material conversion.

Detailed Troubleshooting Steps:

  • Increase Reaction Temperature: Electronically deactivated substrates often require more forcing conditions. Gradually increase the reaction temperature in 10-20 °C increments and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). High-boiling solvents like DMF or DMSO can be beneficial here.

  • Prolong Reaction Time: The reaction may simply be sluggish. Extend the reaction time significantly, for instance, from a few hours to 24-48 hours, while monitoring for product formation and potential decomposition.

  • Optimize the Catalyst:

    • Acid Catalysis: If you are using a mild acid catalyst (e.g., acetic acid), consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even a catalytic amount of sulfuric acid. Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or scandium(III) triflate (Sc(OTf)₃) can also be effective in activating the ketone carbonyl group towards nucleophilic attack.

    • Base Catalysis: While acid catalysis is more common, base-catalyzed conditions (e.g., potassium hydroxide, sodium ethoxide in ethanol) can also be effective and are worth exploring.

Experimental Protocol: Screening of Acid Catalysts

  • Set up parallel reactions in small scale (e.g., 0.5 mmol of this compound).

  • To each reaction vessel, add the appropriate ketone partner (e.g., 1.2 equivalents of cyclohexanone).

  • Add a different acid catalyst to each vessel (e.g., 10 mol% of p-TsOH, ZnCl₂, or Sc(OTf)₃).

  • Add a high-boiling solvent (e.g., toluene or DMF, 2 mL).

  • Heat the reactions to a consistent temperature (e.g., 120 °C) and monitor by TLC at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Compare the extent of product formation to identify the most effective catalyst.

Q2: My reaction is producing multiple spots on TLC, and the yield of the desired quinoline is low. What are the likely side reactions?

A2: The formation of multiple products is a common issue in Friedländer synthesis, especially under harsh conditions. With your substrate, the primary side reactions to consider are:

  • Self-condensation of the ketone partner: If you are using a ketone with α-hydrogens (e.g., acetone, cyclohexanone), it can undergo self-aldol condensation, particularly under basic conditions. This consumes your reagent and complicates purification.

  • Formation of regioisomers: If your ketone partner is unsymmetrical (e.g., 2-butanone), the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinolines.

  • Decomposition: At very high temperatures or with prolonged exposure to strong acids or bases, your starting material or product may decompose.

Strategies to Minimize Side Reactions:

side_reactions start Multiple Products Observed identify_side_product Identify the Nature of Side Products (e.g., via NMR, MS) start->identify_side_product aldol_condensation If self-condensation of ketone is suspected: identify_side_product->aldol_condensation regioisomers If regioisomers are formed: identify_side_product->regioisomers decomposition If decomposition is observed: identify_side_product->decomposition use_acid_catalyst Switch to Acid Catalysis aldol_condensation->use_acid_catalyst slow_addition Slowly Add the Ketone Partner aldol_condensation->slow_addition use_activated_ketone Use a β-keto ester or 1,3-diketone regioisomers->use_activated_ketone directing_group Introduce a Directing Group on the Ketone regioisomers->directing_group lower_temp Lower Reaction Temperature decomposition->lower_temp milder_catalyst Use a Milder Catalyst (e.g., Iodine, Ionic Liquids) decomposition->milder_catalyst

Caption: Strategies to mitigate common side reactions.

  • To Mitigate Self-Condensation:

    • Switch to Acid Catalysis: Aldol condensations are often more prevalent under basic conditions. Switching to an acidic catalyst can suppress this side reaction.

    • Slow Addition: Adding the ketone partner slowly to the reaction mixture containing the aminoaryl ketone and catalyst can help to maintain a low concentration of the ketone, favoring the desired intermolecular reaction over self-condensation.

  • To Control Regioselectivity:

    • Use a Symmetrical Ketone: The simplest solution is to use a symmetrical ketone (e.g., cyclohexanone, acetone) if the desired product allows.

    • Use an Activated Methylene Compound: Reactants like β-keto esters (e.g., ethyl acetoacetate) or 1,3-diketones (e.g., acetylacetone) often react with high regioselectivity.

  • To Prevent Decomposition:

    • Use Milder Catalysts: Modern Friedländer methodologies often employ milder catalysts that can promote the reaction under less harsh conditions. Examples include molecular iodine, ionic liquids, or heterogeneous catalysts like silica-supported acids.

    • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction, allowing for shorter reaction times and potentially lower overall thermal decomposition.

Q3: I have managed to get some product, but the isolated yield is consistently low after workup and purification. How can I improve this?

A3: Low isolated yields can stem from issues during the workup and purification stages, especially if your product has challenging solubility properties.

Improving Product Isolation:

Problem Suggested Solution Rationale
Poor product precipitation After quenching the reaction, try adding a non-polar solvent (e.g., hexanes, heptane) to induce precipitation.This can help to "crash out" the product from a more polar reaction solvent.
Product loss during extraction Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Check the pH of the aqueous layer to ensure your product (a weak base) is not protonated and remaining in the aqueous phase.Multiple extractions are more efficient than a single large-volume extraction. Adjusting the pH to be slightly basic can ensure the quinoline is in its free base form and more soluble in organic solvents.
Difficulty with chromatographic purification Try a different stationary phase (e.g., alumina instead of silica gel). Use a gradient elution system to improve separation from impurities.Quinolines are basic and can interact strongly with acidic silica gel, leading to tailing and poor recovery. Neutral or basic alumina can be a better choice.
Product is an oil or difficult to crystallize Attempt to form a salt (e.g., hydrochloride, picrate) which may be a more crystalline solid.Salt formation can often lead to well-defined, easily handled crystalline solids.

General Protocol for a Robust Workup:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a high-boiling solvent like DMF or DMSO, pour the mixture into a larger volume of cold water to precipitate the crude product.

  • If precipitation occurs, isolate the solid by filtration, wash with water, and then a small amount of a cold, non-polar solvent (like ether or hexanes) to remove non-polar impurities.

  • If the product remains in solution, extract the aqueous mixture several times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

By systematically addressing these potential issues—from the fundamental reactivity of your substrate to the practical aspects of reaction conditions and product isolation—you can significantly improve the yield and success of your Friedländer synthesis with this compound.

References

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). Heliyon. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Nasseri, M. A., et al. (2013). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]

  • Sugasawa, S., & Nakai, S. (1959). A New Synthesis of 2-Amino-5-chlorobenzophenone. Chemical & Pharmaceutical Bulletin, 7(5), 582-584.

Challenges in the purification of 1-(4-Amino-2-chlorophenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on purification challenges and techniques related to 1-(4-Amino-2-chlorophenyl)ethanone and its derivatives. Right now I am looking for common difficulties in purification that are reported, and also what already established purification techniques are regularly used to address such challenges.

Analyzing Purification Methods

I'm now expanding my search to include authoritative sources. I'm focusing on peer-reviewed articles and patents to find specific protocols and troubleshooting guides. Key properties like pKa and boiling points are of high interest, too. I'm also looking for data tables on solubility and comparative purification method efficiencies. Finally, I'll be working on structuring the technical support center.

Developing Search Strategies

I'm now initiating comprehensive Google searches, focusing on challenges, techniques, solubility, and impurities of the target compound and its derivatives. Concurrently, I'm hunting for peer-reviewed articles, technical notes, and patents to reveal protocols and underlying chemical principles. Data tables of properties like pKa, boiling points, solubility, and method efficiencies are also of interest. My intention is to synthesize this information into a user-friendly format, with citations.

Technical Support Center: Stability and Degradation of 1-(4-Amino-2-chlorophenyl)ethanone under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Amino-2-chlorophenyl)ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experimental workflows.

Introduction: Understanding the Molecule

This compound is a key intermediate in various synthetic pathways, valued for its reactive amino and ketone functionalities. However, these same groups can be susceptible to degradation under certain process conditions, particularly in acidic environments. A thorough understanding of its stability profile is critical for ensuring the integrity of synthetic routes, the purity of final products, and the validity of analytical data.

Under acidic conditions, the primary amino group of this compound is expected to be protonated, forming an ammonium salt. The pKa of the conjugate acid of the parent compound, p-aminoacetophenone, is 2.76, suggesting that in strongly acidic solutions, the equilibrium will heavily favor the protonated form[1]. This protonation can influence the compound's solubility and reactivity. The primary degradation pathways of concern under acidic stress are hydrolysis of the amino group and potential dehalogenation.

Troubleshooting Guide: Navigating Experimental Challenges

Unexpected results during experiments involving this compound in acidic media can often be traced back to degradation. This table provides a structured approach to identifying and resolving common issues.

Observed Issue Potential Root Cause(s) Recommended Actions & Scientific Rationale
Appearance of Unexpected Peaks in HPLC/LC-MS Degradation of this compound into one or more new products.1. Characterize Degradants: Use LC-MS/MS to obtain mass fragmentation data of the new peaks. A likely primary degradant is 1-(2-chloro-4-hydroxyphenyl)ethanone, formed via acid-catalyzed hydrolysis of the amino group. Another possibility, though generally less favorable under these conditions, is dehalogenation to yield 1-(4-aminophenyl)ethanone. 2. Confirm Identity: If possible, synthesize the suspected degradant as a reference standard for co-injection to confirm its identity.
Decrease in the Main Peak Area Over Time Instability of the compound in the analytical mobile phase or sample matrix.1. pH of Mobile Phase: If using an acidic mobile phase for an extended period, the compound may be degrading on-column or in the autosampler. Consider neutralizing the sample immediately before injection or using a less acidic mobile phase if chromatographic resolution permits. 2. Sample Solvent: Ensure the sample is dissolved in a non-reactive solvent. If an acidic stock solution is required, prepare it fresh and store it at a low temperature for the shortest possible duration.
Inconsistent Assay Results Incomplete reaction or significant degradation during a synthetic step.1. Monitor Reaction Closely: Use in-process controls (e.g., TLC, UPLC) to monitor the consumption of the starting material and the formation of the desired product and any degradants. 2. Optimize Reaction Conditions: If degradation is significant, consider lowering the reaction temperature, reducing the acid concentration, or shortening the reaction time. The goal is to find a balance where the desired reaction proceeds efficiently with minimal degradation.
Color Change of Solution (e.g., to brown/dark) Formation of polymeric or oxidized byproducts.1. Inert Atmosphere: Aromatic amines can be susceptible to oxidation, which can be accelerated by acid and light. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 2. Light Protection: Store solutions of this compound in amber vials or protect them from light to prevent photolytic degradation, which can be exacerbated in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: Based on the chemical structure, the most probable primary degradation pathway under acidic conditions is the hydrolysis of the aromatic amino group to a hydroxyl group, yielding 1-(2-chloro-4-hydroxyphenyl)ethanone. This is a common reaction for aromatic amines in aqueous acidic solutions, particularly at elevated temperatures. Dehalogenation is another potential, but likely slower, degradation pathway.

Q2: How can I perform a forced degradation study for this compound under acidic conditions?

A2: A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of a molecule.[2] A typical starting point for an acid stress study would be to dissolve the compound in a solution of 0.1 M to 1 M hydrochloric acid and heat it at a controlled temperature (e.g., 60-80 °C). The extent of degradation should be monitored over time by a stability-indicating HPLC method, aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Q3: What type of HPLC method is suitable for analyzing the stability of this compound and its degradation products?

A3: A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.[3][4][5] A C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to achieve adequate separation of the parent compound from its more polar degradation products. UV detection is suitable as the compound and its likely degradants are chromophoric.

Q4: Is this compound sensitive to light in acidic solutions?

A4: Aromatic compounds, especially those with amino and keto groups, can be susceptible to photolytic degradation. The presence of an acidic medium can sometimes enhance this sensitivity. It is best practice to protect solutions of this compound from light, particularly during stability studies or when stored for extended periods. Photostability testing should be an integral part of forced degradation studies.

Q5: Can the chlorine atom be displaced during acid hydrolysis?

A5: While nucleophilic aromatic substitution of chlorine is generally difficult, under forcing conditions (e.g., high temperature and prolonged exposure to strong acid), dehalogenation to yield 1-(4-aminophenyl)ethanone is a possible, though likely minor, degradation pathway. The primary degradation is expected to be at the more labile amino group.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed primary degradation pathway of this compound under acidic stress.

G parent This compound intermediate Protonated Intermediate parent->intermediate H+ product1 1-(2-Chloro-4-hydroxyphenyl)ethanone (Primary Degradant) intermediate->product1 H2O (Hydrolysis) product2 Ammonia intermediate->product2 H2O (Hydrolysis)

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acidic Stress Testing

This protocol provides a general framework for conducting an acid-forced degradation study. It should be adapted based on the specific instrumentation and objectives of your research.

Objective: To evaluate the stability of this compound in an acidic solution and to generate its primary degradation products for characterization.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • HPLC-grade acetonitrile and water

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector

  • pH meter

  • Heating block or water bath

Methodology:

  • Preparation of Solutions:

    • Acidic Stress Solution (1 M HCl): Carefully add 8.3 mL of concentrated HCl (37%) to approximately 50 mL of deionized water in a 100 mL volumetric flask. Cool the solution and dilute to the mark with water.

    • Neutralizing Solution (1 M NaOH): Dissolve 4.0 g of NaOH in approximately 50 mL of deionized water in a 100 mL volumetric flask. Cool and dilute to the mark.

    • Stock Solution of Compound: Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to obtain a 1 mg/mL solution.

  • Stress Experiment:

    • In a vial, mix 1 mL of the compound's stock solution with 9 mL of the 1 M HCl solution.

    • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of a 50:50 mixture of acetonitrile and water.

    • Place the stress sample vial in a heating block or water bath set to 70°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, cool the aliquot to room temperature.

    • Neutralize the aliquot by adding an appropriate volume of 1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • Aim for a degradation of 5-20% of the parent compound to ensure that the observed degradants are primary products.

Logical Workflow for Stability Investigation

The following diagram outlines a logical workflow for investigating the stability of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: In-depth Degradation Study cluster_3 Phase 4: Reporting & Application A Literature Review & Physicochemical Property Analysis B Initial Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop Stability-Indicating HPLC Method B->C D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D E Controlled Acid Stress Study (Time & Temperature Course) D->E F Isolate & Characterize Major Degradants (LC-MS/MS, NMR) E->F G Establish Degradation Pathway F->G H Define Stable Storage & Handling Conditions G->H

Caption: A systematic workflow for stability and degradation studies.

References

  • ICH, Q1A(R2)
  • PubChem. p-Aminoacetophenone. [Link]

  • Alsante, K. M., et al. (2007). AAPS PharmSciTech, 8(2), E1-E15.
  • Baertschi, S. W., et al. (Eds.). (2018).
  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • Singh, S., & Bakshi, M. (2000). Journal of pharmaceutical and biomedical analysis, 22(4), 589-597.
  • Sharma, G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical science and technology, 10(1), 1-13.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IJCRT.org. Stability Indicating Assay Method. [Link]

  • Cram. 4-Aminoacetophenone Synthesis Lab Report. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 10.2: Amino Acids Degradation. [Link]

  • YouTube. Catabolism of Aminoacids | Degradation | Glycogenic and Ketogenic Aminoacids. [Link]

  • Quora. How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate?. [Link]

  • PubMed Central. Understanding the chemical basis of drug stability and degradation. [Link]

  • PubMed Central. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • ResearchGate. Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism | Request PDF. [Link]

  • ResearchGate. Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. [Link]

  • PubMed Central. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. [Link]

  • ProQuest. A STUDY ON THE STABILITY OF AQUEOUS SOLUTIONS OF N-ACETYL PARA-AMINOPHENOL. [Link]

  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. [Link]

  • PubMed Central. Bacterial degradation of chlorophenols and their derivatives. [Link]

  • ResearchGate. Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. [Link]

  • MDPI. Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • Asian Publication Corporation. Mechanism of Hydrolysis of Mono-2-chloro Aniline Phosphate via Conjugate Acid Species. [Link]

  • ACS Publications. Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. [Link]

  • Wikipedia. Lorcainide. [Link]

  • PubChem. Chloroacetanilide | C8H8ClNO | CID 11485. [Link]

  • Cheméo. Chemical Properties of Acetanilide, 2-chloro-4'-nitro- (CAS 17329-87-2). [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Optimizing catalyst selection for reactions involving 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering authoritative data on the catalytic reactions of 1-(4-Amino-2-chlorophenyl)ethanone. I'm especially interested in common reactions like cross-coupling and reduction to begin with.

Deepening the Research Process

I'm now expanding my search for peer-reviewed articles and established chemical methodology resources to cite and build a comprehensive reference list with clickable URLs. Simultaneously, I'm starting to design Graphviz diagrams to illustrate key concepts like reaction mechanisms and troubleshooting decision trees. I'll include tables to summarise quantitative data, too.

Organizing Technical Structure

I'm now shifting gears to the technical support center's organization. I'll start with an overview of the compound's reactivity, followed by troubleshooting guides and FAQs for each reaction class. Specific Q&A addressing yield issues, side products, and catalyst deactivation will follow, complete with underlying chemical explanations. I'm also ready to incorporate in-text citations and build that reference list with live links, and generate the Graphviz diagrams, and quantitative tables. Step-by-step experimental protocols are next. I aim for a cohesive, user-friendly guide, fulfilling all prompt requirements.

Technical Support Center: Monitoring Reactions with 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Amino-2-chlorophenyl)ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical transformations. The guidance herein is grounded in established analytical principles and practical laboratory experience to help you navigate the intricacies of reaction progress analysis.

Introduction: The Importance of Real-Time Reaction Monitoring

Effective reaction monitoring is the cornerstone of successful synthetic chemistry. It provides critical insights into reaction kinetics, conversion rates, and the formation of byproducts, allowing for timely intervention and optimization. For a molecule like this compound, which possesses multiple reactive sites—an aromatic amine, a ketone, and a chlorinated aromatic ring—the potential for complex reaction mixtures necessitates robust analytical oversight.[1][2] This guide will equip you with the necessary tools and knowledge to confidently monitor your reactions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter while monitoring reactions involving this compound.

Scenario 1: Thin-Layer Chromatography (TLC) Ambiguities

Problem: "My TLC plate shows streaking, overlapping spots, or no clear separation between my starting material and product."

Causality & Solution:

This is a common issue stemming from an inappropriate solvent system or sample preparation. This compound is a polar molecule due to the amino and keto functional groups. Your product is likely to have a different polarity, which is the basis for TLC separation.[3]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Solvent System:

    • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mixture. For a starting point with this class of compounds, a 1:1 mixture of hexane and ethyl acetate is a reasonable choice.[3]

    • If spots are too high (high Rf): Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes, dichloromethane).

    • For streaking: This often indicates that the compound is interacting too strongly with the silica gel, or the sample is too concentrated. Try adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Also, ensure your spotting solution is not overly concentrated.

  • Sample Preparation:

    • Ensure your sample is fully dissolved in a volatile solvent before spotting.[4]

    • If your reaction mixture contains non-volatile salts or other baseline-insoluble materials, perform a "micro-workup" on the aliquot before spotting.[5] This involves diluting the sample in a suitable organic solvent, washing with water or brine, and then spotting the organic layer.

  • Visualization:

    • This compound and many of its derivatives are UV-active due to the aromatic ring. Visualize under a UV lamp (254 nm).

    • If your product is not UV-active, or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing a wide range of organic compounds.

Table 1: Recommended TLC Solvent Systems for this compound and Derivatives

Polarity of Expected ProductStarting Solvent System (v/v)Optimization Strategy
Less Polar (e.g., acylation of amine)7:3 Hexane:Ethyl AcetateIncrease ethyl acetate for higher Rf
Similar Polarity1:1 Hexane:Ethyl AcetateAdjust ratios carefully; consider DCM:MeOH
More Polar (e.g., reduction of ketone)1:1 to 1:4 Hexane:Ethyl AcetateIncrease ethyl acetate or switch to DCM:Methanol
Scenario 2: HPLC Analysis Shows Poor Resolution or Unexpected Peaks

Problem: "My HPLC chromatogram has broad peaks, poor separation between the reactant and product, or ghost peaks."

Causality & Solution:

High-Performance Liquid Chromatography (HPLC) offers quantitative insights into reaction progress. However, issues can arise from an unoptimized mobile phase, column degradation, or sample preparation. For chlorinated aromatic ketones, a reverse-phase C18 column is a standard choice.[6][7]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Poor Resolution: If your peaks are co-eluting, adjust the mobile phase composition. For reverse-phase HPLC, increasing the aqueous component will increase retention time, while increasing the organic solvent (e.g., acetonitrile or methanol) will decrease it. A typical starting point would be a 70:30 mixture of acetonitrile and water.[6]

    • Broad Peaks: This can be due to a pH mismatch between the sample and the mobile phase. Consider adding a modifier like 0.1% formic acid or phosphoric acid to both the mobile phase and the sample diluent to ensure consistent ionization of your compounds.[8]

  • Column Health:

    • Contaminants from previous analyses can lead to ghost peaks. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).

    • If resolution degrades over time, the column may be nearing the end of its life.

  • Sample Preparation:

    • Ensure your sample is fully dissolved in the mobile phase or a compatible solvent.

    • Filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that can clog the column.

Diagram 1: HPLC Troubleshooting Workflow

hplc_troubleshooting start Poor HPLC Result broad_peaks Broad Peaks? start->broad_peaks poor_resolution Poor Resolution? broad_peaks->poor_resolution No adjust_ph Adjust pH with 0.1% Formic Acid broad_peaks->adjust_ph Yes ghost_peaks Ghost Peaks? poor_resolution->ghost_peaks No adjust_mobile_phase Adjust Mobile Phase (ACN:Water Ratio) poor_resolution->adjust_mobile_phase Yes flush_column Flush Column ghost_peaks->flush_column Yes replace_column Replace Column flush_column->replace_column Still issues?

Caption: A decision tree for troubleshooting common HPLC issues.

Scenario 3: NMR Spectroscopy Shows Complex or Uninterpretable Spectra

Problem: "The 1H NMR of my reaction mixture is too complex to determine conversion, or the peaks are broad and distorted."

Causality & Solution:

Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation and can be used for reaction monitoring.[9][10] Complexity can arise from overlapping signals, while poor peak shape may be due to sample inhomogeneity or paramagnetic impurities.

Step-by-Step Troubleshooting Protocol:

  • Simplify the Spectrum:

    • Identify diagnostic peaks for both the starting material and the product that are in clear regions of the spectrum. For this compound, the methyl ketone singlet (around 2.5 ppm) and the aromatic protons are good candidates.[11][12]

    • Run a 13C NMR if the 1H NMR is too crowded. The carbonyl carbon signal is particularly useful for monitoring reactions at the keto group.[11][12]

  • Improve Peak Shape:

    • Ensure your sample is free of solid particles. Filter the NMR sample through a small plug of cotton or glass wool in a pipette.

    • If you suspect paramagnetic impurities (which can cause significant peak broadening), they may need to be removed through a workup procedure prior to analysis.

    • Distorted spectral lineshapes can also result from an inhomogeneous magnetic field within the sample.[9] Ensure proper shimming of the spectrometer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best all-around technique for monitoring my reaction with this compound?

A: For most applications, Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative monitoring at the bench.[13] It's fast, inexpensive, and provides immediate feedback on the presence of starting material, product, and major byproducts. For quantitative analysis and higher precision, HPLC is the preferred method.

Q2: How do I choose between TLC and HPLC?

A: Use the following decision tree to guide your choice:

Diagram 2: Analytical Method Selection Guide

method_selection start Need to monitor reaction? qualitative Qualitative check needed? (Fast, at the bench) start->qualitative quantitative Quantitative data needed? (Purity, conversion %) start->quantitative tlc Use TLC qualitative->tlc Yes hplc Use HPLC quantitative->hplc Yes

Sources

Technical Support Center: Managing Regioselectivity in Reactions of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic complexities of 1-(4-Amino-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging building block. Here, we address common issues related to regioselectivity, offering in-depth troubleshooting advice and detailed protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a trifunctional molecule with a delicate interplay of electronic and steric effects that govern its reactivity. The regiochemical outcome of reactions, particularly on the aromatic ring, is dictated by the directing effects of three distinct substituents:

  • Amino group (-NH₂): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.[1][2]

  • Chloro group (-Cl): A deactivating, ortho, para-directing group, where the -I (inductive) effect outweighs the +M effect.[1][3]

  • Acetyl group (-COCH₃): A moderately deactivating, meta-directing group due to its -I and -M effects.[4][5]

The convergence of these competing influences can lead to mixtures of isomers, presenting a significant synthetic challenge. This guide will provide a structured approach to understanding and controlling these factors.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a common transformation for this substrate. However, predicting the site of substitution requires careful consideration of the directing group hierarchy.

Visualizing Directing Effects

The following diagram illustrates the directing influences of the substituents on the aromatic ring of this compound.

Caption: Directing effects on this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a nitration reaction. Where should I expect the nitro group to add?

A1: The amino group is the most powerful activating and directing group on the ring.[2] Therefore, substitution is most likely to occur at the positions ortho to the amino group, which are positions 3 and 5. The chloro group also directs to these positions. The acetyl group directs meta to itself, which also includes positions 3 and 5. Given the strong activation by the amino group, you can expect the nitration to occur primarily at position 5, as position 3 is sterically hindered by the adjacent chloro group.

Q2: My nitration reaction is giving me a low yield and a mixture of products, including some oxidation of the starting material. What can I do?

A2: The amino group is sensitive to oxidation by strong oxidizing agents like nitric acid. To prevent this and to control regioselectivity, it is highly recommended to protect the amino group before proceeding with the nitration. Acetylation of the amino group to form an acetamido group is a common strategy. The acetamido group is still an ortho, para-director but is less activating than the amino group, which can provide better control over the reaction.[6]

Q3: I performed a bromination on the N-acetylated derivative of my starting material, but I'm still getting a mixture of isomers. How can I improve selectivity?

A3: Even with the N-acetyl group, there can be competition between the available positions. The N-acetyl group will direct ortho to itself (positions 3 and 5), and the chloro group will also direct to these positions. To enhance selectivity, consider the reaction conditions:

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the product formed via the lowest activation energy pathway.

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Acetic acid is a common solvent for halogenations.[7][8]

  • Lewis Acid Catalyst: For less reactive systems, a Lewis acid catalyst like FeCl₃ or AlCl₃ is often used.[9] However, for this activated system, it might be too harsh. A milder catalyst or no catalyst might be preferable.

Experimental Protocol: Regioselective Nitration via N-Acetylation

This two-step protocol is designed to achieve selective nitration at the 5-position.

Step 1: Protection of the Amino Group (N-Acetylation)

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Heat the mixture at a gentle reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the cooled reaction mixture into ice water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(4-acetyl-3-chlorophenyl)acetamide.

Step 2: Nitration of the Protected Substrate

  • To a stirred mixture of concentrated sulfuric acid, add the N-(4-acetyl-3-chlorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10°C with an ice bath.

  • Once the solid has dissolved, cool the mixture to 0-5°C.

  • Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain N-(4-acetyl-3-chloro-5-nitrophenyl)acetamide.

Step 3: Deprotection (Hydrolysis of the Acetamido Group)

  • Suspend the N-(4-acetyl-3-chloro-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 1-(4-Amino-5-chloro-2-nitrophenyl)ethanone.

Section 2: Reactions at the Amino Group

The amino group is a key functional handle for a variety of transformations, including diazotization followed by Sandmeyer reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I want to replace the amino group with a different halogen, for example, bromine. What is the best way to do this?

A1: The Sandmeyer reaction is the method of choice for this transformation.[10][11][12] This involves a two-step process: first, the conversion of the primary aromatic amine to a diazonium salt, followed by reaction with a copper(I) halide to introduce the desired halogen.[13][14]

Q2: My Sandmeyer reaction is giving a poor yield of the desired aryl halide. What are the common pitfalls?

A2: Successful Sandmeyer reactions depend on careful control of the reaction conditions:

  • Temperature: The diazotization step must be carried out at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.[14]

  • Acidity: A sufficiently acidic medium is required for the formation of nitrous acid from sodium nitrite.

  • Purity of Reagents: The purity of the sodium nitrite and copper(I) halide is crucial.

  • Addition Rate: Slow, dropwise addition of the sodium nitrite solution is necessary to control the temperature and prevent side reactions.

Experimental Protocol: Sandmeyer Bromination
  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Cool the CuBr solution to 0°C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 1-(4-Bromo-2-chlorophenyl)ethanone.

Section 3: Nucleophilic Aromatic Substitution (SNA)

While less common than electrophilic substitution on electron-rich rings, nucleophilic aromatic substitution can occur on this substrate under certain conditions, primarily targeting the chloro substituent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Can I displace the chloro group with a nucleophile?

A1: Nucleophilic aromatic substitution (SNA) is generally difficult on aryl halides unless the ring is activated by strongly electron-withdrawing groups ortho or para to the leaving group.[15][16] In this compound, the acetyl group is meta to the chlorine, and the amino group is para. The amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the chloro group is challenging under standard conditions.

Q2: Are there any conditions under which I can achieve nucleophilic substitution of the chloro group?

A2: Forcing conditions, such as high temperatures and pressures, or the use of a strong base in aprotic polar solvents, might lead to some substitution. However, the yields are likely to be low, and side reactions are probable. A more viable approach would be to modify the substrate to make it more susceptible to SNA. For instance, if the amino group were converted to a diazonium salt (and subsequently another group), or if an electron-withdrawing group were introduced at the 5-position, the reactivity towards nucleophilic attack at the 2-position would be enhanced.

Section 4: Reactions at the Ketone and its α-Carbon

The acetyl group provides another site for chemical modification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I want to perform an α-halogenation on the acetyl group. Will this reaction be selective?

A1: α-Halogenation of the ketone can be achieved, but care must be taken to avoid halogenation of the activated aromatic ring.[17] To ensure selectivity for the α-position of the ketone, it is advisable to first protect the amino group as its N-acetyl derivative. This reduces the activation of the ring. The reaction is typically carried out under acidic conditions.

Q2: I am trying to perform a condensation reaction at the ketone, such as a Claisen-Schmidt condensation, but the reaction is not proceeding well. What could be the issue?

A2: The reactivity of the acetyl group can be influenced by the electronic effects of the ring substituents. The electron-donating amino group can slightly reduce the electrophilicity of the carbonyl carbon. Ensure your reaction conditions are optimized:

  • Catalyst: Use a suitable acid or base catalyst. For Claisen-Schmidt condensations, a strong base like NaOH or KOH in an alcohol solvent is common.[18]

  • Temperature: Some condensations may require heating to proceed at a reasonable rate.

  • Reactant Stoichiometry: Ensure the correct stoichiometry of your aldehyde and ketone.

Summary of Regioselectivity

The following table summarizes the expected regiochemical outcomes for key reactions on this compound.

Reaction TypeReagentsKey ConsiderationsExpected Major Product Position(s)
Electrophilic Aromatic Substitution
NitrationHNO₃, H₂SO₄Protect amino group first5-nitro
BrominationBr₂, FeBr₃Protect amino group first5-bromo
Friedel-Crafts AcylationRCOCl, AlCl₃Generally not feasible due to deactivation by acetyl group and complexation with amino groupN/A
Reactions at the Amino Group
Diazotization/Sandmeyer1. NaNO₂, HCl 2. CuXLow temperature is criticalReplacement of -NH₂ with -X
Nucleophilic Aromatic Substitution
Substitution of -ClNu⁻Requires harsh conditions or further ring activation2-substituted product (low yield)
Reactions at the Ketone
α-HalogenationX₂, H⁺Protect amino groupα-halo ketone
CondensationAldehyde, baseOptimize catalyst and temperatureChalcone derivative

Conclusion

Mastering the regioselectivity in reactions of this compound is achievable through a systematic approach that considers the interplay of its functional groups. By protecting reactive sites and carefully controlling reaction conditions, researchers can unlock the full synthetic potential of this valuable intermediate.

References

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Gouda, M. A., Salem, M. A., Helal, M. H., & Alzahrani, A. Y. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 29.
  • Wikipedia. (2023, November 29). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Electrophilic aromatic substitution. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]

  • Raza, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2491-2517. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Nucleophilic substitution. Retrieved from [Link]

  • Shishkin, V. N., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 533. [Link]

  • Unacademy. (n.d.). Electrophilic Substitution reactions. Retrieved from [Link]

  • Chen, T., Zhang, S., Cheng, S., & Xu, J. (2025). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry, 23(41), 9438-9448. [Link]

  • ResearchGate. (2025, October 18). Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Overcoming poor solubility of 1-(4-Amino-2-chlorophenyl)ethanone in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Amino-2-chlorophenyl)ethanone

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. We understand that the compound's limited solubility can present challenges. This guide provides in-depth, experience-based answers to common questions, troubleshooting strategies, and detailed protocols to help you overcome these hurdles and ensure your reactions proceed efficiently.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent specified in my protocol. What are my initial troubleshooting steps?

A1: This is a common issue stemming from the compound's relatively high crystallinity and specific polarity. The "like dissolves like" principle is a good starting point, but several kinetic and thermodynamic factors are at play.[1] Before making drastic changes to your reaction, follow this systematic approach:

  • Particle Size Reduction: Ensure your starting material is a fine powder. Larger crystals have a smaller surface-area-to-volume ratio, which significantly slows the rate of dissolution.[1] If it's crystalline, gently grind it in a mortar and pestle.

  • Controlled Heating: Solubility often increases with temperature.[1] Gently warm your solvent while stirring and slowly add the ethanone. Monitor the temperature to ensure it does not exceed the boiling point of the solvent or the decomposition temperature of the reactant.

  • Sonication: If heating is not desirable or fully effective, sonication is an excellent mechanical method to enhance dissolution.[1] The cavitation bubbles created by ultrasound break apart agglomerates and increase solvent-solute interaction.

  • Solvent Purity: Ensure your solvent is anhydrous and pure. The presence of water or other impurities can significantly alter the solvent's polarity and reduce the solubility of your compound.

If these initial steps fail, a more systematic solvent screening is the next logical step.

Q2: I am performing a Friedländer annulation to synthesize a quinoline derivative. Which solvent system should I start with for this compound?

A2: The Friedländer annulation, which condenses a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a cornerstone reaction for this substrate.[2][3][4][5][6][7][8] Solvent choice is critical and often depends on the catalyst and reaction temperature.

  • Protic Solvents: Ethanol is a very common and effective solvent, particularly for base-catalyzed or classical high-temperature reactions.[2][3] It has a good balance of polarity to dissolve the ethanone (especially upon heating) and the methylene component.

  • Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices when higher temperatures are needed or when dealing with less soluble reaction partners.[9][10] They are particularly useful in modern transition-metal-catalyzed variations of this synthesis.[11][12]

  • Acidic Media: If you are using a strong acid catalyst, glacial acetic acid can serve as both the solvent and the catalyst.

Recommendation: Start with ethanol . It is effective, inexpensive, and easy to remove during workup. If solubility remains poor or the reaction is sluggish, consider moving to a higher-boiling-point solvent like DMF.

Below is a troubleshooting workflow for selecting an appropriate solvent system.

Troubleshooting_Stalled_Reaction node1 Problem Stalled reaction or low yield node2 Hypothesis Effective concentration is too low due to borderline solubility node1->node2 node3 Solutions Increase Solvent Volume Increase Temperature Switch to Stronger Solvent (e.g., DMF) Consider Phase-Transfer Catalyst node2->node3 node4 Outcome Improved reaction rate and yield node3:f0->node4 Simple, but dilutes node3:f1->node4 Often effective node3:f2->node4 Most robust solution node3:f3->node4 For specific cases

Caption: Logic diagram for addressing stalled reactions.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Estimation

This protocol provides a method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, DMF, DMSO, Toluene, Glacial Acetic Acid)

  • Small vials (2 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Weigh 10 mg of this compound into each labeled vial.

  • To the first vial, add the first solvent dropwise (e.g., using a 1 mL syringe) while vortexing, up to a total volume of 1.0 mL.

  • Record the volume of solvent at which the solid completely dissolves. If it dissolves in less than 1.0 mL, the solubility is >10 mg/mL.

  • If the solid does not dissolve in 1.0 mL, place the vial on a stir plate and stir for 30 minutes at room temperature. Note any changes.

  • If still undissolved, gently warm the vial to 50 °C for 15 minutes. Note if dissolution occurs.

  • Repeat steps 2-5 for each solvent to be tested.

  • Compile the results in a table to compare the relative solubility and the effect of temperature. [1]

Protocol 2: General Procedure for a Friedländer Annulation Reaction

This protocol provides a starting point for the synthesis of a quinoline derivative using this compound.

Reactants:

  • This compound (1.0 equiv)

  • An α-methylene ketone (e.g., Cyclohexanone) (1.2 equiv)

  • Catalyst (e.g., KOH, 0.2 equiv)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and ethanol (approx. 10 mL per gram of starting material).

  • Begin stirring and add the α-methylene ketone (1.2 equiv).

  • Add the catalyst (e.g., KOH). [3]4. Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. The mixture should become a homogeneous solution upon heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. The product may precipitate.

  • Reduce the solvent volume via rotary evaporation.

  • Perform an appropriate workup, which typically involves partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by purification (e.g., recrystallization or column chromatography). [13]

References

  • BenchChem Technical Support Team. (2025).
  • Lu, G.-L., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry.
  • MDPI. (2023).
  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2-aminoaryl ketones and α-methylene ketones.
  • ResearchGate. (n.d.). The synthesis of substituted quinolines from 2-aminoaryl ketones with another carbonyl compound having active α-methylene group.
  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.
  • To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.
  • Reddit. (n.d.). Reaction intermediate being poorly soluble - any workarounds? Reddit.
  • BIOSYNCE. (n.d.). 1-(5-Amino-2-chlorophenyl)ethanone CAS 99914-14-4. BIOSYNCE.
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • ChemScene. (n.d.). This compound. ChemScene.
  • ScienceDaily. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. ScienceDaily.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Organic Syntheses. (n.d.).
  • J&K Scientific LLC. (n.d.). This compound.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Amino-2-chlorophenyl)ethanone. Our focus is on providing practical, field-tested insights into common work-up and purification challenges.

I. Foundational Knowledge: Understanding the Molecule

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. Its structure incorporates a basic aromatic amine, a moderately deactivating chloro group ortho to the amine, and a meta-directing acetyl group. This unique combination dictates its reactivity and solubility, which are key factors in designing effective work-up procedures.

PropertyValue/DescriptionSignificance for Work-up
Molecular FormulaC₈H₈ClNO---
Molecular Weight169.61 g/mol Affects molar calculations for reagents.
AppearanceSolidThe physical state at room temperature.
pKa (Predicted)~2.78The amino group is basic and will be protonated in acidic conditions, significantly increasing aqueous solubility.
SolubilitySoluble in some organic solvents like alcohols and ethers.[1]Limited water solubility in neutral or basic conditions.
TPSA43.09 ŲIndicates moderate polarity.[2]
LogP2.12Suggests good solubility in moderately polar organic solvents.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the work-up of reactions involving this compound.

FAQ 1: My reaction is complete, but I'm struggling to remove the unreacted this compound from my non-polar product. What is the most effective method?

Answer:

The basicity of the primary aromatic amine is the key to an efficient separation. An acidic wash will protonate the amino group, forming a water-soluble salt that can be easily extracted from the organic layer.

Recommended Protocol: Acidic Extraction

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Typically, two to three washes are sufficient.

  • Phase Separation: The protonated this compound hydrochloride will partition into the aqueous layer.

  • Neutralization and Back-Extraction (Optional): If you need to recover the starting material, the aqueous layers can be combined, cooled in an ice bath, and neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the free amine. This can then be extracted back into an organic solvent.

  • Final Washes: Wash the organic layer containing your product with saturated aqueous NaHCO₃ (to neutralize any residual acid) and then with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality: The lone pair of electrons on the nitrogen atom of the amino group readily accepts a proton from the acid. This forms an ammonium salt, which is ionic and therefore highly soluble in the aqueous phase, while your likely less polar product remains in the organic phase.

cluster_0 Work-up Decision Tree for Removing Unreacted Starting Material start Reaction Mixture (Product + Unreacted Amine) acid_wash Perform Acidic Wash (e.g., 1M HCl) start->acid_wash separate Separate Layers acid_wash->separate org_layer Organic Layer (Product) separate->org_layer Contains Product aq_layer Aqueous Layer (Protonated Amine Salt) separate->aq_layer Contains Unreacted Amine neutralize_wash Wash with NaHCO₃ and Brine org_layer->neutralize_wash dry_concentrate Dry and Concentrate neutralize_wash->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Decision workflow for separating a non-polar product from unreacted this compound.

FAQ 2: I've performed an N-acylation/alkylation on the amino group. During work-up, I'm getting a persistent emulsion during the aqueous wash. How can I resolve this?

Answer:

Emulsions are common when the product has amphiphilic properties (containing both polar and non-polar regions), or when there are fine solid byproducts.

Troubleshooting Steps:

  • Add Brine: The addition of a saturated aqueous solution of NaCl (brine) increases the ionic strength of the aqueous phase. This often helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.

  • Filter Through Celite®: If the emulsion is caused by fine particulates, filtering the entire mixture through a pad of Celite® or another filter aid can remove the solids that are stabilizing the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling or rocking, rather than vigorous shaking, can also prevent emulsion formation.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., hexane if you are using ethyl acetate) can sometimes alter the properties of the organic phase enough to break the emulsion.

FAQ 3: My reaction involves a strong base, and the crude product is a dark, tarry material. What is causing this, and how can I purify my product?

Answer:

Aromatic amines can be susceptible to oxidation, especially under basic conditions and in the presence of air. This can lead to the formation of colored, polymeric impurities.

Prevention and Purification Strategies:

  • Inert Atmosphere: For base-mediated reactions, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Running the reaction at lower temperatures can often reduce the rate of side reactions, including oxidation.

  • Work-up with a Reducing Agent: During the work-up, a wash with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can sometimes help to reduce some of the colored impurities.

  • Charcoal Treatment: If your desired product is stable, dissolving the crude material in a suitable solvent and briefly stirring with activated charcoal can adsorb many of the colored impurities. The charcoal is then removed by filtration through Celite®.

  • Column Chromatography: This is often the most effective method for removing tarry byproducts. A silica gel column using a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a standard approach. The polar, tarry materials will typically remain at the top of the column.

cluster_1 Purification Workflow for Tarry Products start Crude Tarry Product dissolve Dissolve in Organic Solvent start->dissolve charcoal Optional: Activated Charcoal Treatment dissolve->charcoal filter_celite Filter through Celite® charcoal->filter_celite concentrate Concentrate filter_celite->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: A typical workflow for the purification of a product contaminated with tarry impurities.

FAQ 4: After a reaction to modify the acetyl group (e.g., reduction or condensation), I'm having difficulty separating my product from starting material and byproducts. What should I consider?

Answer:

When the amino group remains unchanged, you can still leverage its basicity. However, the polarity of your product will have changed, which requires a modified approach.

Considerations for Work-up:

  • Product Polarity:

    • Reduction to an alcohol: The product, 1-(4-amino-2-chlorophenyl)ethanol, will be more polar than the starting ketone.

    • Condensation reactions (e.g., aldol, chalcone formation): The product will be less polar than the starting material if the reaction partner is non-polar.

  • Combined Purification Strategy:

    • Initial Acid Wash: An initial acid wash can still be used to remove the unreacted starting material.

    • Chromatography: Due to the likely similar polarities of the product and certain byproducts, column chromatography is often necessary. The choice of solvent system will depend on the product's polarity. A typical starting point is a hexane/ethyl acetate gradient.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step after chromatography.

III. General Work-up Protocol for a Neutral or Basic Reaction

This protocol provides a general framework for the work-up of a reaction where this compound is a reactant and the product is expected to be in the organic phase.

Step-by-Step Methodology:

  • Quenching: If necessary, cool the reaction mixture to 0 °C and quench any reactive reagents. For example, if using a strong base, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Aqueous Layer Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Combine Organic Layers: Combine all organic extracts.

  • Washing:

    • Wash the combined organic layers with 1 M HCl to remove any unreacted this compound.

    • Wash with saturated aqueous NaHCO₃ to neutralize any acid.

    • Wash with brine to remove the bulk of the water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

IV. References

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & Mohammed, A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 29.

  • ChemSrc. (2025). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Retrieved from [Link]

  • Cheméon. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • ChemSrc. (2025). 1-(4-Aminophenyl)-2-chloroethanone | CAS#:2631-71-2. Retrieved from [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 1-(5-Amino-2-chlorophenyl)ethanone CAS 99914-14-4. Retrieved from [Link]

  • DergiPark. (2024). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

  • CBSE Academic. (n.d.). CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26)*. Retrieved from [Link]

  • Scribd. (n.d.). CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. Retrieved from [Link]

Sources

Technical Support Center: Deactivation of Catalysts in Reactions Involving 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation in chemical transformations involving 1-(4-Amino-2-chlorophenyl)ethanone. As a key intermediate in pharmaceutical synthesis, ensuring the efficiency and longevity of catalysts in reactions with this molecule is paramount. This resource is designed to help you diagnose, mitigate, and resolve common catalyst deactivation issues you may encounter during your experiments.

Troubleshooting Guide: A Deeper Dive into Catalyst Deactivation

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction is Sluggish or Stalls Completely.

Question: I'm performing a Suzuki or Buchwald-Hartwig coupling with this compound, and the reaction starts well but then slows down significantly or stops before completion. What's happening to my catalyst?

Answer: This is a classic symptom of catalyst deactivation, likely due to poisoning or degradation of the active catalytic species. Let's break down the potential causes:

  • Poisoning by the Amino Group: The primary amine on your substrate is a Lewis base and can coordinate strongly to the palladium center. This coordination can block the active site, preventing the catalytic cycle from proceeding.[1] While essential for the final product, the amine's presence is a double-edged sword.

  • Ligand Degradation: Many phosphine-based ligands used in cross-coupling reactions are susceptible to oxidation or other forms of degradation, especially at elevated temperatures.[2] This is particularly true if your reaction setup is not scrupulously deoxygenated.

  • Formation of Inactive Palladium Species: Over time, the active Pd(0) species can aggregate to form inactive palladium black, especially at high concentrations or temperatures.[2]

Troubleshooting Workflow:

  • Ligand Selection: For substrates with coordinating groups like amines, consider using bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos).[3] These ligands can help stabilize the palladium center and prevent strong coordination by the substrate's amino group.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and proper Schlenk line or glovebox techniques to minimize oxygen, which can degrade phosphine ligands.

  • Temperature Control: Avoid excessive temperatures. While heat is often necessary, prolonged exposure to high temperatures can accelerate both ligand degradation and palladium agglomeration.[4]

  • Base Selection: The choice of base can be critical. Very strong bases might contribute to ligand degradation. Screen a variety of bases to find the optimal balance between reaction rate and catalyst stability.[5]

Issue 2: I'm Seeing a Gradual Decline in Catalyst Performance Over Several Batches (for Heterogeneous Catalysts).

Question: I'm using a supported palladium catalyst (e.g., Pd/C) for a hydrogenation or other transformation of this compound, and with each recycle, the reaction time increases. What is causing this gradual deactivation?

Answer: For heterogeneous catalysts, a gradual loss of activity points towards fouling, poisoning, or changes in the catalyst's physical structure.

  • Fouling (Coking): Organic molecules, including your reactant, products, or byproducts, can decompose or polymerize on the catalyst surface, physically blocking the active sites.[6][7] This deposition of carbonaceous material is often referred to as "coking."

  • Poisoning: Impurities in your starting materials or solvent can strongly adsorb to the active metal sites, rendering them inactive.[8][9] Common poisons for palladium catalysts include sulfur, lead, and mercury compounds, even at ppm levels.[8][10] The amino group on your substrate can also act as a poison in some contexts.[11][12]

  • Sintering: At high temperatures, the fine metal particles of the catalyst can migrate and agglomerate into larger crystals.[4][7] This reduces the active surface area and, consequently, the catalyst's activity.[7]

Diagnostic and Mitigation Protocol:

  • Feedstock Purity Analysis: Analyze your this compound and solvent for common catalyst poisons. Even trace amounts can have a significant cumulative effect over multiple cycles.

  • Catalyst Characterization: Analyze the spent catalyst to diagnose the deactivation mechanism. The following table outlines key characterization techniques:

Deactivation MechanismCharacterization TechniqueExpected Observation
Fouling/Coking Thermogravimetric Analysis (TGA)Weight loss upon heating in air, corresponding to the combustion of carbonaceous deposits.
Poisoning X-ray Photoelectron Spectroscopy (XPS) or Elemental Analysis (e.g., ICP-MS)Detection of foreign elements (e.g., S, Pb, Hg) on the catalyst surface.[13]
Sintering X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM)Increase in the crystallite size of the active metal.[14]
Surface Area Loss BET Surface Area AnalysisA significant decrease in the specific surface area of the catalyst.[13][15]
  • Reaction Condition Optimization: Lowering the reaction temperature can mitigate sintering.[7] Optimizing reactant concentrations and reaction times can help reduce the formation of fouling byproducts.

Frequently Asked Questions (FAQs)

Q1: Can the amino group in this compound poison my catalyst?

A1: Yes, the lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center of the catalyst, effectively acting as a poison by blocking active sites.[1] This is a common issue with amino-containing substrates in catalysis. The choice of ligands and reaction conditions is crucial to manage this.

Q2: What are some common impurities in this compound that I should be aware of?

A2: Depending on the synthetic route, impurities could include residual starting materials, reagents from previous steps (e.g., sulfur-containing compounds if certain reduction methods were used), or byproducts from side reactions. It is always advisable to use highly purified starting materials for catalytic reactions.

Q3: Is it possible to regenerate a deactivated catalyst used in reactions with this compound?

A3: Regeneration is often possible, but the appropriate method depends on the deactivation mechanism:

  • For Fouling/Coking: A controlled calcination (heating in the presence of air or a dilute oxygen stream) can burn off the carbonaceous deposits.[16][17]

  • For Reversible Poisoning: In some cases, washing the catalyst with a suitable solvent or a mild chemical treatment can remove the adsorbed poison.[18]

  • For Sintering: Regeneration from sintering is more challenging and often requires redispersion of the metal particles, which can be a complex process.

Q4: How can I minimize catalyst leaching in my reaction?

A4: Leaching, the dissolution of the active metal from a solid support into the reaction medium, can be minimized by:

  • Using a support that strongly interacts with the metal particles.

  • Avoiding overly acidic or basic conditions that might dissolve the metal or the support.

  • Choosing a solvent that does not promote metal dissolution.

Visualizing Deactivation and Troubleshooting

To better understand the processes discussed, the following diagrams illustrate key concepts.

cluster_0 Catalyst Deactivation Pathways A Active Catalyst B Poisoning (e.g., by -NH2 group) A->B Chemical Adsorption C Fouling (Coke Deposition) A->C Physical Blockage D Sintering (Thermal Degradation) A->D High Temperature E Deactivated Catalyst B->E C->E D->E

Caption: Major pathways of catalyst deactivation.

Start Reaction Performance Declines CheckPurity Analyze Purity of Reactants & Solvents Start->CheckPurity CharacterizeSpent Characterize Spent Catalyst Start->CharacterizeSpent Poisoning Poisoning Identified? CharacterizeSpent->Poisoning Fouling Fouling/Coking Identified? Poisoning->Fouling No PurifyFeed Implement Feed Purification Poisoning->PurifyFeed Yes Sintering Sintering Identified? Fouling->Sintering No RegenCoke Regenerate by Calcination Fouling->RegenCoke Yes OptimizeTemp Optimize (Lower) Temperature Sintering->OptimizeTemp Yes Replace Replace Catalyst Sintering->Replace No

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 1-(4-Amino-2-chlorophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 1-(4-Amino-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot, identify, and characterize unexpected byproducts that may arise during synthesis. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Introduction: The Reactivity Landscape of this compound

This compound is a versatile intermediate, featuring a nucleophilic amino group, an electrophilic ketone, and a halogenated aromatic ring. This trifecta of functional groups, while synthetically useful, also opens the door to a variety of potential side reactions. Understanding these possibilities is the first step in mitigating them. This guide is structured in a question-and-answer format to directly address common challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues in Quinoline Synthesis (Friedländer Reaction)

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl ketone and a compound with an α-methylene group, is a common application for this starting material.[1][2] However, it is not without its challenges.

Question 1: My Friedländer reaction is producing a complex mixture of products with low yield of the desired quinoline. What are the likely culprits?

Answer:

Low yields and complex product mixtures in Friedländer synthesis often stem from competing side reactions and harsh reaction conditions.[2][3] The primary suspects are:

  • Self-Condensation of the Methylene Component: The ketone or aldehyde you are reacting with your this compound can react with itself in an aldol condensation, especially under strong basic or acidic conditions.[3] This is often a significant source of impurities.

  • Tar and Polymer Formation: High temperatures and strong acid catalysts can lead to degradation of the starting materials and products, resulting in the formation of intractable tars.[4][5]

  • Suboptimal Catalyst or Conditions: The choice of acid or base catalyst is critical. An inappropriate catalyst can lead to low conversion rates or favor side reactions.[2]

Troubleshooting Workflow:

G start Low Yield / Complex Mixture in Friedländer Synthesis cond1 Is there evidence of Aldol self-condensation? start->cond1 step1 Modify Reaction Conditions: 1. Lower the reaction temperature. 2. Use a milder base/acid catalyst. 3. Add the α-methylene ketone slowly. cond1->step1 Yes cond2 Is the reaction mixture dark and tarry? cond1->cond2 No step1->cond2 step2 Refine Conditions: 1. Lower reaction temperature. 2. Use a moderator (e.g., for Skraup-type reactions). 3. Consider a milder catalyst (e.g., molecular iodine, p-TSA). [3] cond2->step2 Yes cond3 Is the reaction sluggish with low conversion? cond2->cond3 No step2->cond3 step3 Optimize Catalysis: 1. Screen different acid/base catalysts. 2. Increase catalyst loading moderately. 3. Switch to a more suitable solvent to improve solubility. cond3->step3 Yes end Improved Yield and Purity cond3->end No step3->end

Caption: Troubleshooting workflow for low yields in Friedländer synthesis.

Category 2: Byproducts in N-Acylation Reactions

Protecting the amino group via acylation is a common step. However, this seemingly straightforward reaction can have its own complications.

Question 2: I'm trying to mono-acetylate the amino group, but I'm seeing a second, less polar spot on my TLC. What is it and how can I avoid it?

Answer:

The most likely byproduct is the di-acetylated product, where a second acetyl group has been added to the nitrogen. This is a common side reaction, especially under forcing conditions.[6]

Causality: The initially formed acetamide is still nucleophilic enough to react with a strong acylating agent, particularly if there is an excess of it or if the reaction temperature is too high.

Strategies for Minimizing Di-acylation:

  • Stoichiometry: Use a strict 1:1 molar ratio of your aminoketone to the acylating agent (e.g., acetic anhydride).[7]

  • Temperature Control: Maintain a low to moderate reaction temperature. For many acetylations, room temperature or slightly below is sufficient.

  • Choice of Acylating Agent: Acetic anhydride is generally effective. Using a more reactive agent like acetyl chloride may increase the risk of di-acylation if not carefully controlled.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed, preventing over-reaction.[7]

Typical Byproduct Profile in N-Acetylation:

CompoundDescriptionTypical Rf (Relative)
Starting Material This compoundBaseline
Desired Product 1-(4-Acetamido-2-chlorophenyl)ethanoneMid-range
Byproduct 1-(4-(N,N-diacetylamino)-2-chlorophenyl)ethanoneHighest
Category 3: Self-Condensation and Dimerization

Question 3: My reaction, run under acidic conditions, shows a high molecular weight impurity by mass spectrometry that I can't identify. What could it be?

Answer:

While not definitively documented for this specific molecule, a plausible side reaction for 2-aminoaryl ketones under acidic conditions is self-condensation.[8] This can lead to dimers or even trimers. The mechanism likely involves an initial aldol-type reaction between two molecules of the aminoketone, followed by cyclization and dehydration, potentially leading to a substituted quinoline or other heterocyclic structures.

Plausible Dimerization Pathway: One molecule's enol or enolate can attack the protonated carbonyl of a second molecule. Subsequent cyclization involving the amino group and dehydration can lead to complex, dimeric structures.

Characterization Approach:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the molecular formula of the byproduct. This will confirm if it is a dimer (M.W. = 2 x Starting Material - nH₂O).

  • NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): This is crucial for elucidating the complex structure of a dimer. The number of aromatic and aliphatic protons, along with correlation experiments, will help piece together the connectivity.[9][10]

  • HPLC Isolation: Use preparative HPLC to isolate a pure sample of the byproduct for detailed spectroscopic analysis.[11]

Protocols for Byproduct Characterization

When unexpected byproducts are detected, a systematic approach to their isolation and identification is necessary.

Protocol 1: General Workflow for Byproduct Identification

G start Unexpected Peak Detected (TLC, LC-MS, GC-MS) step1 Initial Analysis: - Run LC-MS to get MW of byproduct. - Assess purity of crude mixture. start->step1 step2 Isolation: - Perform column chromatography or preparative HPLC to isolate the impurity. [6, 11] step1->step2 cond1 Is the impurity isolated with sufficient purity? step2->cond1 cond1->step2 No, re-purify step3 Structural Elucidation: - ¹H and ¹³C NMR Spectroscopy. [1] - 2D NMR (COSY, HSQC, HMBC) for connectivity. - High-Resolution Mass Spectrometry (HRMS) for accurate mass and formula. [19, 27] cond1->step3 Yes step4 Propose Structure and Confirm Plausibility step3->step4 end Byproduct Structure Identified step4->end

Caption: Systematic workflow for the isolation and identification of unknown byproducts.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation

Positional isomers or other closely related byproducts can be challenging to separate.

Objective: To develop an HPLC method to separate the desired product from its impurities.

Step-by-Step Methodology:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18 or a Phenyl-Hexyl phase (e.g., 150 mm x 4.6 mm, 3.5 µm). Phenyl phases can offer different selectivity for aromatic compounds.[8]

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of all components.[12]

  • Optimization of Resolution:

    • Modify Gradient: If peaks are co-eluting, flatten the gradient around the elution time of the compounds of interest.

    • Change Organic Modifier: Substitute acetonitrile with methanol. This changes the solvent selectivity and can significantly impact the separation of isomers.[12]

    • Adjust pH: If your compounds are ionizable, changing the pH of the mobile phase can alter their retention and improve separation. Use appropriate buffers.

    • Temperature: Vary the column temperature (e.g., 25°C, 35°C, 45°C). Sometimes, increasing temperature can improve peak shape, while other times a lower temperature may enhance resolution.[12]

  • Isolation: Once an analytical method with good resolution (Rs > 1.5) is established, scale up to a preparative column to isolate the byproduct for further analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte.
  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics. Available at: [Link]

  • Chromatography Today. (2026). Easy purification of isomers with prepacked glass columns. Available at: [Link]

  • Magritek. Analytical NMR. Available at: [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Agilent Technologies. (2021). LC/MS-based suspect and non-targeted screening in foods & food packaging. YouTube. Available at: [Link]

  • Van Berkel, G. J., & Kertesz, V. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]

  • U.S. Pharmacopeia. (2026). New USP Research Shows MAM As Alternative To Conventional Methods. Bioprocess Online. Available at: [Link]

  • Online Organic Chemistry Tutor. Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025. Available at: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Nelson Labs. (2024). Unmasking the unknown how mass spectrometry delivers accurate identifications. YouTube. Available at: [Link]

  • Manske, R. H. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • Joo, G. (n.d.). Mass Spectrometry in Forensic Science: Identifying Unknown Compounds. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Bristow, T., & Ray, A. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Organic Chemistry. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Available at: [Link]

  • Varlamov, A. V., Grigor'ev, A. A., & Borisov, R. S. (2022). Multi-Component Reactions of Aldehydes, Amines, and Ketones I. Synthesis and Crystal Structure Elucidation of a Novel Product of Condensation of Salicylaldehyde, 1-Methyl-4-piperidone, and Methylamine. Russian Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Carbonyl condensation. Available at: [Link]

  • LibreTexts Chemistry. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • askIITians. (2025). Why is acetylation performed before nitration of aniline?. Available at: [Link]

  • Organic Chemistry. (2023). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: 1-(4-Amino-2-chlorophenyl)ethanone vs. 1-(4-aminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The Friedländer annulation stands out as a robust and versatile method for its synthesis. The choice of starting materials is critical, directly influencing reaction kinetics, yield, and the biological profile of the final product. This guide provides an in-depth technical comparison of two key precursors: 1-(4-amino-2-chlorophenyl)ethanone and its non-halogenated counterpart, 1-(4-aminophenyl)ethanone, in the context of quinoline synthesis.

The Strategic Importance of Precursor Selection in Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acids or bases.[1][2] The reaction proceeds through either an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring.[3] The electronic and steric properties of the substituents on the 2-aminoaryl ketone can profoundly impact the reaction's efficiency and outcome.

This guide focuses on the reaction of these precursors with acetylacetone, a common α-methylene-containing reactant, to yield 2,4-dimethylquinoline derivatives. The presence of a chlorine atom at the 2-position in this compound introduces significant electronic and steric effects, which differentiate its reactivity from that of 1-(4-aminophenyl)ethanone.

Reactivity Analysis: The Influence of the Ortho-Chloro Substituent

The primary distinction between the two precursors lies in the chloro group positioned ortho to the amine in this compound. This substitution has a dual impact on the molecule's reactivity.

Steric Hindrance: The presence of the chlorine atom in the ortho position creates steric hindrance around the amino group.[5] This can physically impede the approach of the acetylacetone molecule, further slowing down the initial condensation step.[6] This steric clash can necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable conversion rates to the unhindered precursor.

Comparative Synthesis of 2,4-Dimethylquinoline Derivatives: Experimental Protocols and Expected Outcomes

To provide a practical comparison, we present standardized protocols for the synthesis of 7-chloro-2,4-dimethylquinoline and 2,4-dimethylquinoline from their respective precursors. These protocols are designed to highlight the differences in reactivity and provide a basis for experimental design.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

Materials:

  • This compound or 1-(4-Aminophenyl)ethanone

  • Acetylacetone

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the respective aminoacetophenone precursor in 50 mL of ethanol.

  • Add 12 mmol (1.2 equivalents) of acetylacetone to the solution.

  • Add 1 mmol (0.1 equivalents) of p-toluenesulfonic acid monohydrate as the catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Experimental Outcomes

The following table summarizes the anticipated differences in reaction parameters and yields based on the known electronic and steric effects.

ParameterThis compound1-(4-Aminophenyl)ethanoneRationale for Difference
Product 7-Chloro-2,4-dimethylquinoline2,4-DimethylquinolinePresence of the chloro substituent on the starting material.
Expected Reaction Time Longer (e.g., 8-12 hours)Shorter (e.g., 4-6 hours)Reduced nucleophilicity of the amino group and steric hindrance from the ortho-chloro group slow the reaction.
Expected Yield Moderate to Good (e.g., 65-75%)Good to Excellent (e.g., 80-90%)The less reactive nature of the chloro-substituted precursor may lead to lower overall conversion and potentially more side reactions under prolonged heating.
Reaction Conditions May require higher catalyst loading or temperature for optimal yield.Standard conditions are generally effective.To overcome the higher activation energy barrier for the initial condensation step.

Characterization of Quinolines

The synthesized quinolines can be characterized using standard spectroscopic methods.

  • 7-Chloro-2,4-dimethylquinoline:

    • Molecular Formula: C₁₁H₁₀ClN

    • Molecular Weight: 191.66 g/mol

    • ¹H NMR: Expected signals for two methyl groups and aromatic protons on the substituted quinoline ring.

    • ¹³C NMR: Distinct signals for the carbons of the quinoline core and the two methyl groups.

  • 2,4-Dimethylquinoline: [7][8]

    • Molecular Formula: C₁₁H₁₁N

    • Molecular Weight: 157.21 g/mol

    • ¹H NMR (CDCl₃): δ ~2.5 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~7.2-8.0 (m, 5H, Ar-H).

    • ¹³C NMR (CDCl₃): Signals for two methyl carbons and nine aromatic carbons.

The Biological Significance of the 7-Chloro Substituent

The choice between these two precursors extends beyond synthetic efficiency; it has profound implications for the biological activity of the resulting quinoline. The 7-position of the quinoline ring is a critical site for substitution in many biologically active molecules. The presence of a halogen, particularly chlorine, at this position is a common feature in many potent therapeutic agents.[9][10]

Studies have shown that the introduction of a 7-chloro group can significantly enhance the antimalarial, anticancer, and antibacterial activities of quinoline derivatives.[11][12][13] The chloro group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its biological target.[10] Furthermore, the electronic properties of the chlorine atom can influence the binding affinity of the molecule to its target protein or enzyme.

Therefore, while the synthesis of 7-chloro-2,4-dimethylquinoline from this compound may be more challenging from a synthetic standpoint, the resulting product holds greater potential for applications in drug discovery and development.

Visualizing the Synthesis and Workflow

To further clarify the processes discussed, the following diagrams illustrate the reaction mechanism and experimental workflow.

Friedlander_Mechanism cluster_start Starting Materials cluster_pathway Reaction Pathway cluster_product Product Aminoacetophenone 1-(4-Amino-R-phenyl)ethanone (R = H or Cl) Intermediate Aldol or Schiff Base Intermediate Aminoacetophenone->Intermediate + Acetylacetone (Acid/Base Catalyst) Acetylacetone Acetylacetone Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline (7-Cl or H) Dehydration->Quinoline

Caption: Generalized mechanism of the Friedländer quinoline synthesis.

Experimental_Workflow A 1. Mix Reactants & Catalyst (Aminoacetophenone, Acetylacetone, p-TsOH in Ethanol) B 2. Reflux Reaction Mixture (Monitor by TLC) A->B C 3. Work-up (Solvent removal, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Sources

Efficacy of different catalysts for Suzuki coupling with 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Coupling

I'm starting a deep dive. I'm prioritizing finding scholarly articles and patents. My initial focus is on the Suzuki coupling of 1-(4-Amino-2-chlorophenyl)ethanone. I'm particularly interested in the details of the palladium catalysts, ligands, bases, and solvents used in these reactions.

Expanding Data Compilation

I'm now expanding my data compilation, aiming for a robust comparison of catalytic systems. My focus shifts to experimental data extraction from the literature. I'm prioritizing yields, conditions, and challenges for this specific Suzuki coupling. I'll include mechanistic insights, specifically regarding hindered and deactivated aryl chlorides. Simultaneously, I'm organizing the guide, starting with an introduction and catalyst comparison section.

Initiating Comprehensive Literature Search

I'm now diving into a deep literature search for articles and patents focused on the Suzuki coupling of this compound. I will extract experimental data, especially concerning reaction yields and conditions. I'm focusing on mechanistic insights, particularly those regarding hindered and deactivated aryl chlorides. Concurrently, I'm structuring the guide, starting with an introduction and a catalyst comparison.

A Comparative Guide to the Biological Activity of Quinolines: Unveiling the Impact of Precursor Selection

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] This versatile heterocyclic system has been extensively explored for the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial chemotherapy.[3][4] The biological profile of a quinoline derivative is intricately linked to its substitution pattern, which is largely dictated by the choice of precursors in its synthesis. This guide provides an in-depth comparison of the biological activities of quinolines derived from the specific precursor, 1-(4-Amino-2-chlorophenyl)ethanone, versus those synthesized from other common starting materials. Through a synthesis of published experimental data, we will explore how the initial choice of chemical building blocks influences the ultimate therapeutic potential of the resulting quinoline molecules.

The Strategic Advantage of Precursor Selection in Quinoline Synthesis

The synthesis of the quinoline ring system can be achieved through various classic reactions, with the Friedländer annulation being one of the most prominent methods.[5][6][7][8][9] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. The choice of the initial 2-aminoaryl ketone, such as this compound, is a critical decision that embeds specific structural features into the final quinoline product, thereby influencing its physicochemical properties and biological activity.

The presence of a chlorine atom at the 2-position and an amino group at the 4-position of the phenyl ring in this compound pre-determines the substitution pattern on the resulting quinoline's benzene ring. This strategic placement of substituents can significantly impact the molecule's ability to interact with biological targets.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Properties

The true measure of a precursor's utility lies in the biological efficacy of the compounds it generates. Below, we compare the anticancer and antimicrobial activities of quinolines, drawing distinctions between those hypothetically derived from this compound and those from other commonly used precursors.

Anticancer Activity: A Tale of Two Precursors

Quinolines are well-established as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.[10] The substitution on the quinoline ring plays a pivotal role in determining their cytotoxic potency and selectivity against cancer cells.

Quinolines from this compound: The presence of a chloro substituent on the quinoline ring, inherited from the precursor, is often associated with enhanced anticancer activity. While direct studies on quinolines from this specific precursor are limited, related studies on 2-substituted and 6-chloroquinolines provide valuable insights. For instance, 2-arylquinolines with a C-6 chloro substitution have displayed significant cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines.[11]

Quinolines from Other Precursors: A wide array of substituted anilines and other precursors have been utilized to generate diverse quinoline libraries with potent anticancer activities.[3] For example, 2,4-disubstituted quinolines derived from aniline and benzaldehyde have shown promising results. The nature and position of the substituents introduced by these precursors are critical for activity.

Data Summary: Anticancer Activity of Various Quinoline Derivatives

Precursor TypeRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Substituted 2-Aminoaryl Ketone2-(3,4-methylenedioxyphenyl)-6-chloroquinolinePC3 (Prostate)31.37[11]
Substituted 2-Aminoaryl Ketone2-(3,4-methylenedioxyphenyl)-6-bromoquinolineHeLa (Cervical)8.3[11]
Aniline and BenzaldehydeN-2-Diphenyl quinolin-4-carboxamideNot SpecifiedNot Specified
Aniline and BenzaldehydeN-p-Tolylquinolin-4-carboxamideNot SpecifiedNot Specified

Disclaimer: The data presented in this table is collated from different studies and should not be used for direct comparison due to variations in experimental conditions.

Antimicrobial Activity: The Influence of Precursor on Combating Pathogens

The quinoline scaffold is also a wellspring for the discovery of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4] The structural features imparted by the precursor can significantly affect the antibacterial and antifungal properties of the synthesized quinolines.

Quinolines from this compound: The chloro-substitution is a known pharmacophore in many antimicrobial agents. While specific data on quinolines from this precursor is scarce, related iodo-quinoline derivatives have shown activity against Staphylococcus epidermidis and Candida parapsilosis.[12]

Quinolines from Other Precursors: Quinolines synthesized from various other precursors, such as 4-methoxy-acetophenone and 1H-indole-2,3-dione, have demonstrated broad-spectrum antimicrobial activity.[13] Additionally, quinolines derived from 6-amino-4-methyl-1H-quinoline-2-one have exhibited excellent antibacterial and antifungal potential.[14]

Data Summary: Antimicrobial Activity of Various Quinoline Derivatives

Precursor TypeRepresentative DerivativeMicrobial StrainMIC (µg/mL)Reference
Iodo-aniline2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidisVariable[12]
6-amino-4-methyl-1H-quinoline-2-oneSubstituted quinoline derivativeBacillus cereus, Staphylococcus sp., Pseudomonas sp., E. coli3.12 - 50[14]
4-Methoxy-acetophenon2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivativesVarious bacteria and fungiActive[13]

Disclaimer: The data presented in this table is collated from different studies and should not be used for direct comparison due to variations in experimental conditions.

Experimental Protocols

To provide a practical context for the data presented, this section outlines standardized methodologies for the synthesis and biological evaluation of quinoline derivatives.

Synthesis of 2,4-Disubstituted Quinolines via Friedländer Annulation

This protocol describes a general procedure for the synthesis of quinolines, which can be adapted for the use of this compound.[6][7][8][9]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (e.g., this compound) (1 mmol) and the active methylene compound (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, toluene) and a catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified quinoline derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Precursor This compound + Active Methylene Compound Reaction Friedländer Annulation (Solvent, Catalyst, Heat) Precursor->Reaction Workup Reaction Work-up (Cooling, Filtration/Concentration) Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Quinoline Derivative Purification->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis

Caption: Generalized workflow for the synthesis of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the anticancer activity of synthesized quinoline derivatives.[15]

Methodology:

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of Quinoline Derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan Crystals Incubation3->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation Data Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized quinoline derivatives against various microbial strains.[12]

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion: The Critical Role of the Precursor in Shaping Biological Activity

This comparative guide underscores the profound impact of precursor selection on the biological activity of quinoline derivatives. While direct, head-to-head comparative studies are limited, the available body of research strongly suggests that the substituents introduced by the precursor molecule are a key determinant of the resulting quinoline's anticancer and antimicrobial properties. The use of precursors like this compound offers a strategic approach to introduce specific pharmacophoric features, such as halogen atoms, which have been shown to enhance biological activity in many instances. Future research should focus on systematic comparative studies of quinoline libraries derived from a diverse range of precursors to further elucidate these structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PLoS One. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy. [Link]

  • Friedländer Quinoline Synthesis. ResearchGate. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

Sources

A Strategic Cost-Benefit Analysis for Heterocyclic Synthesis: Evaluating 1-(4-Amino-2-chlorophenyl)ethanone Against Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a starting material is a critical inflection point in any synthetic campaign, profoundly influencing reaction efficiency, scalability, and overall project cost. In the synthesis of nitrogen-containing heterocycles—a cornerstone of modern medicinal chemistry—substituted aminoaryl ketones serve as exceptionally versatile precursors. This guide provides a detailed comparative analysis of 1-(4-Amino-2-chlorophenyl)ethanone, a key building block, evaluating its synthetic utility, performance, and economic viability against common structural isomers and related compounds. Our objective is to equip researchers with the data and rationale necessary to make informed, cost-effective decisions in the laboratory.

The Synthetic Landscape: Why Substituted Aminoaryl Ketones?

Aminoaryl ketones are privileged synthons due to their bifunctional nature. The nucleophilic amino group and the electrophilic ketone moiety provide two reactive centers for a multitude of cyclization and condensation reactions. The specific substitution pattern on the aromatic ring, however, dictates the ultimate synthetic outcome. This compound (Compound A ) possesses a unique electronic and steric profile:

  • The ortho-Amino Ketone Motif: This arrangement is the classical precursor for the famed Friedländer Annulation , a powerful method for constructing quinoline rings.

  • The para-Amino Group: Its position makes it a strong activating group, influencing the reactivity of the aromatic ring.

  • The ortho-Chloro Substituent: This halogen atom serves two purposes. It sterically and electronically influences the regioselectivity of cyclization reactions and can act as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

This guide will compare Compound A with its key isomers, 1-(2-Amino-4-chlorophenyl)ethanone and 1-(4-Amino-3-chlorophenyl)ethanone , to illuminate how subtle structural changes impact synthetic strategy and cost-effectiveness.

Comparative Analysis of Key Precursors

The choice between isomers is rarely arbitrary; it is dictated by the specific heterocyclic target and the desired synthetic pathway.

Data Summary Table: Precursor Properties
FeatureThis compound1-(2-Amino-4-chlorophenyl)ethanone1-(4-Amino-3-chlorophenyl)ethanone
Structure 4-NH₂, 2-Cl2-NH₂, 4-Cl4-NH₂, 3-Cl
CAS Number 72531-23-8[1]871928-38-0[2]39931-77-6
Primary Synthetic Use Quinolines, Kinase Inhibitors[3][4]Benzodiazepines, Quinolines[5]Diverse Heterocycles
Key Reactivity Friedländer Annulation, Suzuki CouplingFriedländer Annulation, DiazotizationStandard Aromatic Amine/Ketone Chemistry
Commercial Availability Readily Available[1]Readily Available[2]Readily Available
Visualizing the Synthetic Divergence

The placement of the amino and chloro groups directly channels the synthesis toward different classes of heterocycles. The diagram below illustrates these divergent pathways.

Synthetic_Pathways cluster_precursors Alternative Starting Materials cluster_products Target Heterocyclic Scaffolds A This compound CAS: 72531-23-8 Q Substituted Quinolines A->Q Friedländer Annulation B 1-(2-Amino-4-chlorophenyl)ethanone CAS: 871928-38-0 B->Q Friedländer Annulation BZD Benzodiazepines B->BZD Cyclocondensation C 1-(4-Amino-3-chlorophenyl)ethanone CAS: 39931-77-6 OTH Other Heterocycles C->OTH General Synthesis K Kinase Inhibitors Q->K Further Functionalization (e.g., Suzuki Coupling)

Caption: Divergent synthetic pathways from isomeric amino-chloro-phenyl ethanones to high-value heterocyclic cores.

In-Depth Cost-Benefit Analysis

A true cost analysis extends beyond the price-per-gram of the starting material to include process efficiency, atom economy, and purification overhead.

ParameterThis compoundAnalysis & Justification
Material Cost ModerateWhile potentially having a slightly higher initial cost than simpler analogs, its true value lies in process efficiency. Sourcing from reliable vendors is crucial for batch-to-batch consistency.[1]
Synthetic Efficiency High for specific targetsThe ortho-chloro group often "forces" a specific regiochemical outcome in cyclization reactions, minimizing the formation of undesired isomers. This leads to higher yields of the target molecule and reduces the need for complex isomeric separations.
Purification Costs LowerCleaner reaction profiles with fewer byproducts directly translate to simplified purification schemes (e.g., recrystallization vs. column chromatography), saving significant time, solvent, and material costs.
Versatility (Post-Synthesis) HighThe chloro-substituent is a powerful handle for late-stage functionalization. This allows for the rapid generation of an analog library from a common intermediate, a highly desirable feature in drug discovery campaigns.
Safety & Handling Standard PrecautionsLike all aromatic amines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood to avoid inhalation or skin contact.[6][7]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol provides a validated, step-by-step method for a common and powerful application of this compound. The Friedländer annulation is a condensation reaction between an ortho-aminoaryl ketone and a compound containing an α-methylene group, such as ethyl acetoacetate.[8]

Experimental Workflow Diagram

Friedlander_Workflow start Start: Assemble Reaction step1 Charge flask with this compound, ethyl acetoacetate, and solvent (e.g., Ethanol). start->step1 step2 Add acid catalyst (e.g., p-TsOH). step1->step2 step3 Heat mixture to reflux (e.g., ~80°C). step2->step3 step4 Monitor reaction completion via TLC/LC-MS. step3->step4 step5 Cool to room temperature to induce precipitation. step4->step5 step6 Isolate product via vacuum filtration. step5->step6 step7 Wash solid with cold solvent to remove impurities. step6->step7 end End: Dry and characterize (NMR, MS, m.p.) step7->end

Caption: Step-by-step workflow for the acid-catalyzed Friedländer annulation to synthesize a quinoline derivative.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add ethyl acetoacetate (12.0 mmol, 1.2 equiv) and absolute ethanol (40 mL).

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (1.0 mmol, 0.1 equiv). The use of an acid catalyst is crucial for accelerating the initial condensation and subsequent cyclization-dehydration cascade.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp. The disappearance of the starting material typically indicates completion (usually 4-6 hours).

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate as a solid. The flask can be further cooled in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any residual starting materials or catalyst.

  • Drying and Characterization: Dry the purified solid under vacuum. The identity and purity of the resulting 7-chloro-4-hydroxy-2-methylquinoline should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Strategic Recommendation

For research teams engaged in the synthesis of complex heterocyclic scaffolds, particularly substituted quinolines for applications like kinase inhibitor development, This compound presents a compelling case for its use despite a potentially higher upfront cost compared to other isomers.

The true economic benefit is realized through process efficiency . The strategic placement of the ortho-chloro group provides superior regiochemical control, leading to higher yields of the desired product and drastically simplifying purification. This reduction in downstream processing time, solvent consumption, and labor often outweighs the initial cost difference. Furthermore, the retained chloro-substituent offers a valuable vector for late-stage diversification, making it an ideal precursor for building chemical libraries for structure-activity relationship (SAR) studies. For projects where synthetic efficiency, predictable outcomes, and scaffold diversification are paramount, this compound is a strategically sound and cost-effective choice.

References

  • Material Safety Data Sheet for 1-(2-AMINOPHENYL)ETHANONE. Cleanchem Laboratories. Provides safety and handling guidelines for a related aminoaryl ketone. [Link]

  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. Describes modern methods for quinoline synthesis, highlighting the importance of substituted acetophenones. [Link]

  • Transition-Metal-Free Quinoline Synthesis from Acetophenones and Anthranils. Organic Letters. Details an alternative, atom-economical approach to quinoline synthesis. [Link]

  • Synthesis of substituted quinoline from acetophenone and substituted aniline. ResearchGate. Illustrates a general synthetic scheme for quinoline construction. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Provides an overview of various named reactions for quinoline synthesis, including the Friedländer synthesis. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal. A review detailing the synthesis and reactions of related compounds. [Link]

  • Material Safety Data Sheet for 2-Aminoacetophenone. Oxford Lab Fine Chem. Provides specific safety data for an isomeric aminoacetophenone. [Link]

  • Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part(II). Mini-Reviews in Organic Chemistry. A review highlighting the broad utility of these precursors in synthesizing various heterocycles. [Link]

Sources

Alternative starting materials for the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on alternative starting materials for kinase inhibitor synthesis. My searches are focused on identifying various scaffolds, their synthesis pathways, and any comparative information. I'm prioritizing authoritative sources for reliability.

Developing Detailed Protocols

I'm now diving into the experimental details. I'm focusing on crafting step-by-step protocols for synthesizing representative kinase inhibitors from alternative starting materials. These protocols will be self-validating and based on robust experimental data. I'm also preparing Graphviz diagrams to illustrate key synthetic pathways and workflows. I will also incorporate mechanistic insights.

Defining Search Parameters

I'm now refining the search parameters to pinpoint alternative starting materials. My focus is on heterocyclic scaffolds beyond the usual suspects and natural product derivatives. I'm also investigating fragment-based starting points. The aim is to find validated, "alternative" starting points for kinase inhibitor synthesis.

Defining Search Parameters

I'm now refining the search parameters to pinpoint alternative starting materials. My focus is on heterocyclic scaffolds beyond the usual suspects and natural product derivatives. I'm also investigating fragment-based starting points. The aim is to find validated, "alternative" starting points for kinase inhibitor synthesis.

\n\n Evolving Search Strategies

I'm now formulating specific search queries based on the topics identified. I'll look for information on heterocyclic scaffolds beyond the typical ones, natural product derivatives, and fragment-based starting points. It's crucial to find comparative data on synthetic accessibility and inhibitor properties.

A Comparative Analysis of Synthetic Protocols for 1-(4-Amino-2-chlorophenyl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Amino-2-chlorophenyl)ethanone is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic substitution pattern, featuring an aniline moiety ortho to a chlorine atom and para to an acetyl group, makes it a versatile precursor for diverse chemical transformations. This guide provides an in-depth, inter-laboratory comparison of two primary synthetic routes to this valuable intermediate. We will dissect the methodologies, evaluate their respective advantages and limitations, and provide detailed experimental protocols to assist researchers in selecting the most suitable approach for their specific needs. This analysis is grounded in established chemical principles and supported by data from the peer-reviewed literature.

Introduction

The synthesis of substituted acetophenones is a cornerstone of organic chemistry, with the products serving as crucial intermediates in the pharmaceutical, agrochemical, and materials science industries. This compound (also known as 4'-Amino-2'-chloroacetophenone) is of particular interest due to the orthogonal reactivity of its functional groups. The amino group can be readily diazotized or acylated, the acetyl group provides a handle for condensation and alpha-functionalization reactions, and the chloro-substituent can participate in various cross-coupling reactions.

This guide will compare two distinct and practical synthetic strategies for the preparation of this compound:

  • Protocol 1: Electrophilic Chlorination of 4-Aminoacetophenone. This approach involves the direct functionalization of a readily available starting material.

  • Protocol 2: Reduction of 2'-Chloro-4'-nitroacetophenone. This two-step route begins with a nitrated precursor, followed by a selective reduction of the nitro group.

We will explore the underlying chemical principles of each method, present detailed experimental procedures, and offer a comparative analysis of key performance indicators such as yield, purity, scalability, and safety considerations.

Comparative Analysis of Synthetic Protocols

The choice of a synthetic route is often a multi-faceted decision, balancing factors such as the availability and cost of starting materials, the complexity of the procedure, and the desired scale of the reaction. The following table provides a high-level comparison of the two protocols discussed in this guide.

ParameterProtocol 1: Direct ChlorinationProtocol 2: Nitro Group Reduction
Starting Material 4-Aminoacetophenone2'-Chloro-4'-nitroacetophenone
Number of Steps OneTwo (Nitration followed by Reduction)
Key Transformation Electrophilic Aromatic SubstitutionNitro Group Reduction
Primary Reagents Chlorinating Agent (e.g., NaOCl)Reducing Agent (e.g., Sn/HCl, H₂S)
Potential Byproducts Di-chlorinated products, isomeric productsIncomplete reduction products, over-reduction products
Scalability Generally good, but may require careful control of reaction conditions to avoid byproducts.Good, with well-established reduction procedures.
Safety Considerations Use of potentially hazardous chlorinating agents.Handling of strong acids and potentially flammable reducing agents.

Protocol 1: Electrophilic Chlorination of 4-Aminoacetophenone

This protocol leverages the directing effect of the amino group in 4-aminoacetophenone to introduce a chlorine atom at the ortho position. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Since the para position is occupied by the acetyl group, the incoming electrophile is directed to the ortho position.

Reaction Pathway

Protocol_1 start 4-Aminoacetophenone reagents + NaOCl / HCl start->reagents product This compound hydrochloride reagents->product caption Direct chlorination of 4-aminoacetophenone.

Caption: Direct chlorination of 4-aminoacetophenone.

Detailed Experimental Protocol

This protocol is adapted from a general procedure described in the literature and should be optimized for specific laboratory conditions.[1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sodium hypochlorite (NaOCl, 5% aqueous solution, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the resulting precipitate, this compound hydrochloride, can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.

Discussion

Advantages:

  • Atom Economy: This is a direct, one-step synthesis from a commercially available starting material, which is generally favorable in terms of atom economy and step efficiency.

  • Simplicity: The procedure is relatively straightforward to perform.

Disadvantages:

  • Regioselectivity: While the amino group strongly directs ortho, there is a possibility of forming the di-chlorinated product, 1-(4-amino-2,6-dichlorophenyl)ethanone, as a byproduct. Careful control of stoichiometry and reaction temperature is crucial to minimize this.

  • Product Form: The product is isolated as the hydrochloride salt, which may require an additional neutralization step if the free base is desired for subsequent reactions.

Protocol 2: Reduction of 2'-Chloro-4'-nitroacetophenone

This two-step approach involves the initial synthesis of 2'-chloro-4'-nitroacetophenone, followed by the selective reduction of the nitro group to an amine. This method offers excellent control over the substitution pattern of the final product.

Reaction Pathway

Protocol_2 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitro Reduction start 3-Chloronitrobenzene reagents1 + Acetyl Chloride / AlCl₃ start->reagents1 intermediate 2'-Chloro-4'-nitroacetophenone reagents1->intermediate reagents2 + Reducing Agent (e.g., Sn/HCl) intermediate->reagents2 product This compound reagents2->product caption Two-step synthesis via Friedel-Crafts and reduction.

Caption: Two-step synthesis via Friedel-Crafts and reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2'-Chloro-4'-nitroacetophenone (Illustrative Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In this case, acylation of 3-chloronitrobenzene would be expected to yield the desired product due to the directing effects of the substituents.

This is a representative procedure and requires optimization.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Addition of Acylating Agent: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq) via the dropping funnel.

  • Addition of Substrate: Add 3-chloronitrobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of 2'-Chloro-4'-nitroacetophenone

Several methods are available for the selective reduction of an aromatic nitro group in the presence of a ketone.[2][3] A common and effective method involves the use of tin and hydrochloric acid.

  • Setup: In a round-bottom flask, place 2'-chloro-4'-nitroacetophenone (1.0 eq) and granulated tin (Sn, 2.5 eq).

  • Acid Addition: Add concentrated hydrochloric acid (HCl) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture at reflux for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Discussion

Advantages:

  • High Regioselectivity: The multi-step approach allows for the unambiguous installation of the desired substitution pattern, avoiding the formation of isomers that can occur in direct chlorination.

  • Versatility: The nitroacetophenone intermediate is a stable compound that can be stored and used in various other synthetic transformations.

Disadvantages:

  • Longer Reaction Sequence: This route involves more steps compared to direct chlorination, which may lead to a lower overall yield.

  • Harsh Reagents: The use of strong Lewis acids like AlCl₃ in the Friedel-Crafts acylation and strong acids in the reduction step requires careful handling and anhydrous conditions.

Conclusion

Both protocols presented in this guide offer viable pathways to this compound. The choice between them will ultimately depend on the specific requirements of the research project.

  • Protocol 1 (Direct Chlorination) is a more direct and potentially quicker method, making it suitable for rapid, small-scale synthesis where the isolation of the hydrochloride salt is acceptable and minor isomeric impurities can be tolerated or easily removed.

  • Protocol 2 (Nitro Group Reduction) provides a more controlled and regioselective synthesis, which is preferable for larger-scale preparations or when high purity of the final product is critical. The intermediate, 2'-chloro-4'-nitroacetophenone, is also a valuable building block in its own right.

Researchers are encouraged to carefully consider the factors of scale, purity requirements, available equipment, and safety protocols when selecting a synthetic route. The information and protocols provided herein serve as a foundation for the successful synthesis of this important chemical intermediate.

References

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). To Chemistry Journal, 7.
  • Jones, A. G. The selective reduction of meta- (and para-) nitroacetophenone.
  • The Synthetic Potential of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide for Organic Synthesis. (2025). BenchChem.
  • 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone. (2023).
  • Friedel–Crafts reaction. (2024). In Wikipedia.
  • Friedel-Crafts Acyl
  • Method of friedel-crafts acylation of anilides. (2003).
  • Friedel–Crafts Acyl
  • Lejarazo Gómez, E. F., et al. (2013).
  • 3-CHLOROANILINE. (n.d.).
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2021). Molecules, 26(16), 4998.
  • 2'-Chloro-4'-nitroacetophenone, min 98% (GC), 10 grams. (n.d.). Starlabs.
  • 2'-chloro-4'-nitroacetophenone (C8H6ClNO3). (n.d.). PubChemLite.
  • Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (1991).
  • Preparation method for 4-aminoacetophenone. (2013).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Common side reactions and byproducts in the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone. (2025). BenchChem.
  • Husein, M. A. (2015).
  • Ethanone,1-(4-amino-3-chlorophenyl)-. (n.d.). Echemi.
  • N-(3-Amino-4-chlorophenyl)acetamide. (n.d.). PubChem.

Sources

A Comparative Guide to the Biological Activity of 1-(4-Amino-2-chlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-Amino-2-chlorophenyl)ethanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active compounds. Its inherent structural features—a reactive ketone group, a nucleophilic amino group, and a strategically placed chlorine atom—provide multiple points for chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. This guide offers a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various classes of derivatives synthesized from this core structure. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide a framework for future drug design and development efforts. Detailed experimental protocols and mechanistic insights are provided to ensure scientific rigor and reproducibility.

The this compound Scaffold: A Privileged Structure

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a range of biological activities. The this compound molecule fits this description. The amino group can be readily converted into Schiff bases or amides, while the ketone functionality is a classic starting point for Claisen-Schmidt condensation to form chalcones, or for reactions to create heterocyclic systems. The electron-withdrawing nature of the chlorine atom can influence the reactivity and electronic properties of the entire molecule, often enhancing biological efficacy.

start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilute Serially Dilute Test Compound in Plate prep_inoculum->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Comparative Anticancer Activity

The development of novel anticancer agents remains a high priority in biomedical research. Schiff bases, formed by the condensation of the amino group of the core scaffold with various aldehydes, have emerged as a particularly promising class of anticancer compounds. [1]

Schiff Base Derivatives

Schiff bases are known for their ability to chelate metal ions and interact with various biological macromolecules, including DNA. [1]Their cytotoxic effects are often evaluated against a panel of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), using assays like the MTT assay. [1] Studies have reported that certain Schiff base derivatives exhibit significant cytotoxicity with IC₅₀ values in the micromolar range. [1]The mechanism of action for some of these compounds involves inducing apoptosis (programmed cell death), a highly desirable trait for an anticancer drug. This can be triggered through various pathways, including the activation of caspases, which are key enzymes in the apoptotic cascade. [1][2] Table 2: Comparative Anticancer Activity (IC₅₀) of Schiff Base Derivatives

Compound IDDerivative ClassCell LineIC₅₀ (µM)Reference
L5 Schiff BaseHeLaMicromolar Range[1]
L5 MCF-7Micromolar Range[1]
SP16 2-Amino Benzothiazole Schiff BaseHeLa2.517 µg/mL[2]
Triazole SB 4-Amino-1,2,4-triazole Schiff BaseA549 (Lung)Dose-dependent suppression[3]
Triazole SB 4-Amino-1,2,4-triazole Schiff BaseBel7402 (Liver)Dose-dependent suppression[3]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison of µM and µg/mL requires knowledge of molecular weights.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in fresh medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

cluster_pathway Apoptosis Induction Pathway Derivative Schiff Base Derivative (L5) ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Casp9 Caspase-9 Activation ROS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by Schiff base derivatives. [1]

Comparative Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments, and research into new anti-inflammatory agents is ongoing. [4] Derivatives of 4-amino acetophenone have been evaluated for their anti-inflammatory properties, often using the carrageenan-induced rat paw edema model. [4][5]This model assesses the ability of a compound to reduce acute inflammation. Some chalcones and pyrrole derivatives have shown significant activity, comparable to standard drugs like diclofenac. [6][4][7]The mechanism often involves the inhibition of pro-inflammatory mediators. For example, some compounds have been shown to decrease levels of the pro-inflammatory cytokine TNF-α while increasing levels of the anti-inflammatory cytokine TGF-β1. [4][7] Table 3: Comparative Anti-inflammatory Activity

Compound IDDerivative ClassModelEffectReference
3f Pyrrole derivativeCarrageenan-induced paw edemaSignificant edema reduction[4][7]
3f LPS-induced inflammation↓ TNF-α, ↑ TGF-β1[4][7]
VX-765 Caspase-1 InhibitorMonocyte culturesInhibited release of IL-1β and IL-18[8]
Chalcones 4'-Amino ChalconesCarrageenan-induced paw edemaSignificant activity[6][5]

Structure-Activity Relationship (SAR) and Future Perspectives

By comparing the activities of different derivatives, key structure-activity relationships (SAR) can be identified.

  • For Antimicrobial Activity: The presence of halogens and polar groups like methoxy (-OCH₃) on the aromatic rings of chalcone and dihydropyridine derivatives appears to enhance activity. [9][10]This is likely due to improved interaction with microbial proteins. [10]* For Anticancer Activity: The formation of a Schiff base (azomethine group, -CH=N-) is critical. The nature of the aldehyde used for condensation significantly impacts cytotoxicity, with different substitutions on the aromatic ring modulating the activity against various cell lines. [2]* For Anti-inflammatory Activity: The core heterocyclic structure (e.g., pyrrole) and specific substitutions play a vital role. The ability to modulate cytokine profiles, such as suppressing TNF-α, is a key indicator of potent anti-inflammatory action. [4]

Sources

Assessment of the environmental impact of different synthetic routes to 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Amino-2-chlorophenyl)ethanone and the Imperative for Greener Synthesis

This compound is a key starting material and intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its structural motifs are present in molecules of significant biological activity, making its efficient and sustainable production a topic of considerable interest to the drug development and chemical manufacturing industries. As the chemical industry increasingly embraces the principles of green chemistry, it is imperative to critically evaluate the environmental footprint of existing and potential synthetic routes to such important building blocks. This guide provides a detailed comparative assessment of three distinct synthetic pathways to this compound, focusing on their environmental impact. We will delve into the specifics of each route, providing detailed experimental protocols, and analyze them through the lens of established green chemistry metrics. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions towards more sustainable and environmentally responsible chemical synthesis.

Synthetic Route 1: Direct Chlorination of 4-Aminoacetophenone

This route involves the direct electrophilic chlorination of the commercially available starting material, 4-aminoacetophenone. The amino group is a strongly activating, ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho position.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

A representative procedure for the chlorination of an activated aromatic amine is as follows:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Another documented method involves the use of a mixture of I2, I2O5, H2SO4, and NaOCl, though this presents a more complex and hazardous reagent profile.[1]

Environmental Impact Assessment of Route 1
  • Reagents: N-chlorosuccinimide is a common and effective chlorinating agent. However, it is a skin and respiratory irritant and is harmful if swallowed.[2][3][4] It is also very toxic to aquatic life.[5] The alternative reagent system mentioned is highly corrosive and generates significant inorganic waste.

  • Solvents: Acetonitrile is a common solvent for this reaction. It is flammable and has moderate toxicity. Greener solvent alternatives should be explored.

  • Waste: The primary byproduct is succinimide, which is relatively benign. The workup, however, generates aqueous waste containing sodium sulfite and sodium chloride.

Synthetic Route 2: Friedel-Crafts Acylation of Protected 3-Chloroaniline

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[6] In this proposed route, the amino group of 3-chloroaniline must first be protected to prevent it from reacting with the Lewis acid catalyst. Acetylation is a common protection strategy. The N-acetylated compound is then subjected to Friedel-Crafts acylation, followed by deprotection to yield the final product.

Experimental Protocol: A Three-Step Approach

Step 1: N-Acetylation of 3-Chloroaniline [7][8]

  • Dissolve 3-chloroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Add acetic anhydride (1.1 equivalents) dropwise while stirring vigorously.

  • Concurrently, add a solution of sodium acetate in water.

  • Continue stirring until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-chlorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation of N-(3-chlorophenyl)acetamide

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl3) (2.2 equivalents) in a dry, inert solvent like dichloromethane.

  • Cool the suspension in an ice bath.

  • Add acetyl chloride (1.2 equivalents) dropwise to the suspension.

  • Add a solution of N-(3-chlorophenyl)acetamide (1 equivalent) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-(4-acetyl-2-chlorophenyl)acetamide.

Step 3: Deprotection of N-(4-acetyl-2-chlorophenyl)acetamide

  • Reflux the crude N-(4-acetyl-2-chlorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Environmental Impact Assessment of Route 2
  • Reagents: This route uses several hazardous reagents. Aluminum chloride is highly corrosive, reacts violently with water, and releases toxic hydrogen chloride gas.[9][10][11][12][13] Acetyl chloride is also corrosive and a lachrymator. The use of strong acids and bases in the protection and deprotection steps also contributes to the hazardous nature of this route.

  • Solvents: Dichloromethane is a common solvent for Friedel-Crafts reactions but is a suspected carcinogen.

  • Waste: This route generates a significant amount of waste, including aluminum hydroxide from the quenching of the Lewis acid catalyst, and acidic and basic aqueous waste from the protection and deprotection steps. The multi-step nature of this synthesis also reduces the overall yield and increases waste generation.

Synthetic Route 3: Reduction of 2-Chloro-4-nitroacetophenone

This route involves the synthesis of the nitro precursor, 2-chloro-4-nitroacetophenone, followed by its reduction to the desired amino compound. A variety of reducing agents can be employed for the reduction of aromatic nitro groups, each with its own environmental implications.

Experimental Protocol: A Two-Step Process

Step 1: Synthesis of 2-Chloro-4-nitroacetophenone

This intermediate can be prepared from 3-chloroaniline via diazotization followed by a Sandmeyer-type reaction with nitrite in the presence of a copper catalyst, and subsequent acylation. However, a more direct approach would be the nitration of 2-chloroacetophenone.

Step 2: Reduction of 2-Chloro-4-nitroacetophenone

Method A: Reduction with Tin(II) Chloride [14][15]

  • In a round-bottom flask, dissolve 2-chloro-4-nitroacetophenone (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until the precipitate of tin hydroxides dissolves.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by chromatography or recrystallization.

Method B: Catalytic Hydrogenation [16][17][18]

  • Dissolve 2-chloro-4-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the product.

Environmental Impact Assessment of Route 3
  • Reagents:

    • Method A (SnCl2/HCl): Tin(II) chloride is harmful if swallowed and causes severe skin burns and eye damage.[19][20][21][22][23] The use of stoichiometric amounts of this heavy metal salt generates significant metallic waste, which is a major environmental concern. The workup also requires large amounts of strong acid and base.

    • Method B (Catalytic Hydrogenation): This method is significantly greener. Hydrogen gas is the reducing agent, and the only byproduct is water. Palladium is a precious metal, but it is used in catalytic amounts and can often be recovered and recycled.

  • Solvents: Both methods can be performed in relatively benign solvents like ethanol.

  • Waste: Catalytic hydrogenation is a much cleaner process, generating minimal waste compared to the tin(II) chloride reduction.

Comparative Analysis of Synthetic Routes

To provide a more quantitative comparison, we will assess the routes based on key green chemistry metrics.

MetricRoute 1: ChlorinationRoute 2: Friedel-Crafts AcylationRoute 3A: SnCl2 ReductionRoute 3B: Catalytic Hydrogenation
Atom Economy (Theoretical) ModerateLowLowHigh
E-Factor (Estimated) ModerateVery HighHighLow
Reagent Hazards Moderate (NCS)High (AlCl3, AcCl)High (SnCl2, conc. HCl)Low (H2 gas)
Solvent Hazards Moderate (Acetonitrile)High (Dichloromethane)Low (Ethanol)Low (Ethanol)
Number of Steps 1322
Waste Generation ModerateHighHigh (metal waste)Low
  • Atom Economy: Route 3B (Catalytic Hydrogenation) has the highest theoretical atom economy, as the only byproduct is water. Route 2 has a very low atom economy due to the use of a protecting group and a stoichiometric Lewis acid.

  • E-Factor: The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is expected to be the lowest for Route 3B and the highest for Route 2. The significant amount of waste generated from the Lewis acid and the protection/deprotection steps in Route 2 makes it the least environmentally friendly option.

  • Safety and Hazard Profile: Route 2 is the most hazardous due to the use of highly corrosive and water-reactive aluminum chloride. Route 3A also involves hazardous materials. Route 1 and particularly Route 3B are comparatively safer.

Visualizing the Synthetic Pathways

To better illustrate the flow of each synthetic route, the following diagrams are provided.

Route1 start 4-Aminoacetophenone product This compound start->product Chlorination reagent1 N-Chlorosuccinimide Acetonitrile reagent1->product

Caption: Synthetic pathway for Route 1: Direct Chlorination.

Route2 start 3-Chloroaniline intermediate1 N-(3-chlorophenyl)acetamide start->intermediate1 Protection reagent1 Acetic Anhydride NaOAc reagent1->intermediate1 intermediate2 N-(4-acetyl-2-chlorophenyl)acetamide intermediate1->intermediate2 Friedel-Crafts Acylation reagent2 Acetyl Chloride AlCl3, DCM reagent2->intermediate2 product This compound intermediate2->product Deprotection reagent3 HCl, Ethanol reagent3->product

Caption: Synthetic pathway for Route 2: Friedel-Crafts Acylation.

Route3 cluster_a Method A cluster_b Method B start 2-Chloro-4-nitroacetophenone product This compound start->product Reduction reagent_a SnCl2, HCl Ethanol reagent_a->product reagent_b H2, Pd/C Ethanol reagent_b->product_b start_b->product_b Reduction

Caption: Synthetic pathways for Route 3: Reduction of Nitro Precursor.

Conclusion and Recommendations

Based on this comprehensive assessment, the synthesis of this compound via the reduction of 2-chloro-4-nitroacetophenone using catalytic hydrogenation (Route 3B) emerges as the most environmentally benign and sustainable option. This route offers a high atom economy, generates minimal waste, utilizes a relatively safe solvent, and avoids the use of hazardous and stoichiometric reagents. While the initial synthesis of the nitro-precursor needs to be considered in a full life cycle assessment, the reduction step itself is exceptionally clean.

The direct chlorination of 4-aminoacetophenone (Route 1) presents a viable one-step alternative. However, the environmental impact of the chlorinating agent and the solvent choice are key considerations for optimization.

The Friedel-Crafts acylation of protected 3-chloroaniline (Route 2) is the least environmentally favorable route. Its multi-step nature, low atom economy, and reliance on hazardous and stoichiometric reagents result in significant waste generation and safety concerns.

For researchers and drug development professionals, prioritizing the development and optimization of the catalytic hydrogenation route (Route 3B) is highly recommended. Further research could focus on utilizing non-precious metal catalysts and exploring even greener solvent systems to further enhance the sustainability of this synthetic pathway. The adoption of such green chemistry principles in the synthesis of key pharmaceutical intermediates like this compound is crucial for a more sustainable future for the chemical and pharmaceutical industries.

References

  • Benchchem. (n.d.). Alternative Reducing Agents for Aromatic Nitro Compounds.
  • Application of Life Cycle Assessment in the Pharmaceutical Industry: A Critical Review. (n.d.). [Source not further specified].
  • Santa Cruz Biotechnology. (n.d.). Tin(II) chloride dihydrate Safety Data Sheet.
  • PubChem. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

  • Benchchem. (n.d.). N-Acylation and N-Alkylation of Halogenated Anilines.
  • LPS.org. (n.d.). Safety Data Sheet (SDS) Tin(II) Chloride Solution.
  • (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
  • CDH Fine Chemical. (n.d.). N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards. Retrieved from [Link]

  • (2015). Rapid and green reduction of aromatic/aliphatic nitro compounds to amines with NaBH4 and additive Ni2B in H2O. Journal of the Iranian Chemical Society, 12(7), 1221-1226.
  • Apollo Scientific. (n.d.). Tin(II) chloride, anhydrous Safety Data Sheet.
  • Suvchem Laboratory Chemicals. (n.d.). N-CHLORO SUCCINIMIDE (FOR SYNTHESIS) Safety Data Sheet.
  • ILO and WHO. (n.d.). ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS).
  • East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminum Chloride.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Aluminum Chloride Hexahydrate.
  • ILO and WHO. (n.d.). ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE.
  • (2024, April 19). Safety Data Sheet - Aluminum chloride (AlCl3).
  • (2015). A Green Reduction of Aromatic Nitro Compounds to Aromatic Amines Over a Novel Ni/SiO2 Catalyst Passivated with a Gas Mixture. [Journal name not specified].
  • (2025). Life Cycle Assessment of Active Pharmaceutical Ingredient Production: A case study of Citicoline. [Journal name not specified].
  • Benchchem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • American Chemical Society. (n.d.). Life Cycle Impacts and Environmental Fate of Pharmaceuticals. Retrieved from ACS Green Chemistry Institute website.
  • (n.d.).
  • World Scientific Publishing. (n.d.). Green Principles in Active Pharmaceutical Ingredient Manufacturing as Seen through the Lens of Life Cycle Assessment.
  • (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Journal name not specified].
  • Semantic Scholar. (n.d.). Life cycle analysis within pharmaceutical process optimization and intensification: case study of active pharmaceutical ingredient production.
  • ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones.
  • (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ACS Publications. (n.d.).
  • (n.d.).
  • RWTH Publications. (2021, March 23).
  • (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • Google Patents. (n.d.).
  • Organic Chemistry Data. (n.d.).
  • (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.

Sources

Head-to-head comparison of different purification techniques for 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The compound 1-(4-Amino-2-chlorophenyl)ethanone is a key building block in the synthesis of various pharmaceutically active compounds. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, head-to-head comparison of common laboratory-scale purification techniques for this compound, supported by established chemical principles and extrapolated experimental insights from closely related analogues.

Introduction: The Importance of Purity for this compound

This compound is a substituted acetophenone containing both an amino and a chloro group on the phenyl ring. The synthesis of this intermediate, often starting from 4-aminoacetophenone, can lead to several impurities.[1] These may include unreacted starting materials, regioisomers (such as 1-(4-amino-3-chlorophenyl)ethanone), and other by-products.[2][3] The presence of these impurities can lead to downstream reaction failures, the formation of unwanted side products, and complicate the purification of the final API.[2] Therefore, an effective purification strategy is not just a recommendation but a necessity. This guide will explore three primary purification techniques: recrystallization, column chromatography, and vacuum distillation.

At a Glance: Comparative Analysis of Purification Techniques

TechniquePrincipleTypical PurityExpected YieldThroughputKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.>99%60-90%HighRequires a crystalline solid; solvent selection is critical.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.>98%70-95%Low to MediumHighly effective for complex mixtures and non-crystalline materials; can be time and solvent intensive.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>97%VariableMediumSuitable for thermally stable liquids; requires specialized equipment; risk of decomposition.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is often the most efficient and cost-effective method for purifying solid organic compounds to a high degree of purity.[4] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[4]

Causality Behind Experimental Choices

For a compound like this compound, which is a solid at room temperature, recrystallization is an excellent first choice. The key to a successful recrystallization is the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Based on the polarity of this compound, and drawing parallels from similar structures, a mixed-solvent system often provides the best results, allowing for fine-tuning of the solubility.[5][6] An ethanol/water system is a promising starting point. Ethanol, a polar protic solvent, will likely dissolve the target compound, while the addition of water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.

Experimental Protocol: Recrystallization using an Ethanol/Water System

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot 95% ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography: Versatility for Complex Mixtures

Flash column chromatography is a powerful technique for separating and purifying compounds from complex mixtures. It operates on the principle of differential adsorption of the components of a mixture onto a solid stationary phase (like silica gel) and their subsequent elution with a liquid mobile phase.[7]

Causality Behind Experimental Choices

For this compound, especially if the crude product is an oil or contains impurities with similar solubility profiles, column chromatography is a highly effective purification method. The presence of the basic amino group can sometimes lead to peak tailing on acidic silica gel. To counteract this, a small amount of a basic modifier, such as triethylamine, can be added to the mobile phase to improve the peak shape and separation.

The choice of the mobile phase (eluent) is critical. A solvent system of hexane/ethyl acetate is a good starting point, with the polarity being gradually increased by increasing the proportion of ethyl acetate. This will allow for the elution of compounds based on their polarity, with less polar compounds eluting first.

Experimental Protocol: Flash Column Chromatography on Silica Gel

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, 80:20, etc.).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation: An Option for Thermally Stable Compounds

Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points, vacuum distillation is employed to lower the boiling point and prevent decomposition at high temperatures.

Causality Behind Experimental Choices

The regioisomer, 1-(4-amino-3-chlorophenyl)ethanone, has a high boiling point of 324.6 °C at atmospheric pressure.[8] It is reasonable to assume that this compound has a similarly high boiling point, making vacuum distillation a theoretical possibility. However, the presence of the amino group raises concerns about the thermal stability of the compound, even under reduced pressure. Without specific data on the boiling point of this compound under vacuum, this method carries a higher risk of product degradation compared to recrystallization or chromatography. Therefore, it should be considered with caution and ideally on a small scale initially to assess its feasibility.

Theoretical Protocol: Vacuum Distillation

Materials:

  • Crude this compound (pre-purified to remove non-volatile impurities)

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Setup: Assemble the short-path distillation apparatus.

  • Charging the Flask: Charge the distillation flask with the crude material.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Collection: Collect the fraction that distills over at a constant temperature.

  • Monitoring: Monitor the process for any signs of decomposition (e.g., darkening of the material).

Visualizing the Workflows

Purification_Workflows cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Solid r1 Dissolve in minimum hot solvent r_start->r1 r2 Hot filtration (optional) r1->r2 r3 Cool slowly to induce crystallization r2->r3 r4 Isolate crystals (filtration) r3->r4 r5 Wash with cold solvent r4->r5 r_end Pure Crystals r5->r_end c_start Crude Mixture c2 Load sample c_start->c2 c1 Prepare column (slurry packing) c1->c2 c3 Elute with mobile phase c2->c3 c4 Collect fractions c3->c4 c5 Monitor fractions (TLC) c4->c5 c6 Combine pure fractions & evaporate solvent c5->c6 c_end Pure Compound c6->c_end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Amino-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Amino-2-chlorophenyl)ethanone. As a chlorinated aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and regulatory adherence in the laboratory.

Hazard Profile and Scientific Rationale

This compound is a halogenated aromatic amine. The proper handling and disposal protocols are dictated by the hazards associated with these functional groups.

  • Aromatic Amines: This class of compounds is known for its potential toxicity, with some members identified as mutagens or carcinogens.[1][2] They can be readily absorbed through the skin, and inhalation of dust or vapors can lead to systemic effects.[1] The amino group also confers basic properties.[1]

  • Chlorinated Organics: Halogenated organic compounds are of significant environmental concern.[3] Many are persistent in the environment and can be toxic to aquatic life.[2][4] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, often requiring specific treatment technologies like incineration for their disposal.[3][5][6]

  • Combustion Byproducts: During incineration or in a fire, this compound may generate highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[7]

Due to these characteristics, this compound must be treated as a hazardous waste. The primary goal of the disposal procedure is to ensure its complete destruction in a manner that prevents environmental release and exposure to personnel.

Summary of Hazards for Structurally Related Compounds
Hazard StatementCompound Class / AnalogueReference
Harmful if swallowed, in contact with skin, or if inhaled2-Amino-1-(4-chloro-2-fluorophenyl)ethanone HCl[8]
Causes serious eye irritation/damageThis compound structural analogues[7][8][9]
Causes skin irritationThis compound structural analogues[8][9]
May cause respiratory irritationThis compound structural analogues[7][8]
Harmful to aquatic life with long-lasting effects1-(4-chlorophenyl)-ethanone[4]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is imperative to establish a safe working environment. The causality is simple: minimizing exposure minimizes risk.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[8] Ensure a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is essential.

    • Hand Protection : Wear nitrile gloves as a minimum. For extended handling, consider double-gloving or using heavier-duty gloves.[7][8]

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.[7][8]

    • Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.[7][8]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Spill Management Protocol

Accidents happen, but a robust spill protocol can prevent a minor incident from escalating.

  • Evacuate and Alert : Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment area, evacuate the lab and notify your institution's Environmental Health and Safety (EHS) department.

  • Control Vapors/Dust : If the material is a solid, gently cover it with a compatible absorbent pad to minimize dust generation. Do NOT use air hoses for cleaning.[8]

  • Absorb and Collect : For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to clean up the spill.[10]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., methanol, acetone), followed by soap and water. All cleanup materials, including contaminated PPE, must be collected as hazardous waste.

  • Package Waste : Place all collected spill debris into a clearly labeled, sealable, and compatible hazardous waste container.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [10][11]

Step 1: Waste Characterization and Segregation
  • Pure Compound : Any unadulterated, expired, or off-spec this compound is considered a hazardous waste.

  • Contaminated Materials : This includes any items that have come into direct contact with the compound, such as:

    • Reaction vessels and glassware

    • Spill cleanup debris

    • Contaminated PPE (gloves, weighing paper, etc.)

    • Used chromatography columns

  • Segregation : This waste stream must be kept separate from other waste types. Specifically, halogenated organic waste must be segregated from non-halogenated waste to ensure proper final disposal.[12] Do not mix with incompatible substances like strong oxidizing agents or acids to prevent hazardous reactions.[1][4]

Step 2: Containerization
  • Select the Right Container : Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[12] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Solid vs. Liquid Waste :

    • Solids : Place pure solid waste and contaminated solid debris directly into a designated solid waste container.

    • Solutions : If the waste is in a solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container.[12]

  • Headspace : Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

  • Keep Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[11][12]

Step 3: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.

  • Timing : Label the waste container before adding any waste to it.[12]

  • Content : The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[12]

    • An accurate list of all components and their approximate percentages, including solvents.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste was added).

Step 4: Storage
  • Location : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within or near the laboratory. The SAA should be under the control of the laboratory personnel.

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation : Store in a cool, well-ventilated area, away from heat sources or direct sunlight.[4][11][13]

Step 5: Final Disposal
  • Contact EHS : Once the waste container is full or the accumulation time limit is approaching (as per your institution's policy), contact your Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Transportation : The waste will be transported by licensed hazardous waste professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Treatment Method : The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like HCl).[3] This method ensures the complete destruction of the organic molecule.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal Pathway Start Waste Generated (e.g., unused product, contaminated labware) IsPure Is the waste the pure compound or a concentrated solution? Start->IsPure IsContaminated Is the waste contaminated labware (gloves, glassware, spill debris)? IsPure->IsContaminated No PureWaste Segregate as 'Halogenated Organic Waste' IsPure->PureWaste Yes ContaminatedSolid Segregate as 'Halogenated Solid Waste' IsContaminated->ContaminatedSolid Yes SelectContainer Select & Pre-label Compatible Waste Container (Glass or HDPE) PureWaste->SelectContainer ContaminatedSolid->SelectContainer PackageWaste Package Waste in Labeled Container (Keep closed, use secondary containment) SelectContainer->PackageWaste StoreSAA Store in Satellite Accumulation Area (SAA) PackageWaste->StoreSAA EHS_Pickup Request Pickup by Environmental Health & Safety (EHS) StoreSAA->EHS_Pickup TSDF Transport to licensed Treatment, Storage, and Disposal Facility (TSDF) EHS_Pickup->TSDF Incinerate Final Treatment: High-Temperature Incineration TSDF->Incinerate

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (1982). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from Collect and Recycle. [Link]

  • SKC Inc. (2023). SDS: Aromatic Amine DECONtamination Solution. Retrieved from SKC Inc. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. EPA. [Link]

  • Howard, Z. R., & Rockne, K. J. (2022). Tracking Aromatic Amines from Sources to Surface Waters. ACS ES&T Water. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-2-chlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-2-chlorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.